molecular formula C11H10BrN B1497865 4-Bromo-6,8-dimethylquinoline CAS No. 1070879-36-5

4-Bromo-6,8-dimethylquinoline

Cat. No.: B1497865
CAS No.: 1070879-36-5
M. Wt: 236.11 g/mol
InChI Key: HYBZJDNCFXOLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6,8-dimethylquinoline is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBZJDNCFXOLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653685
Record name 4-Bromo-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-36-5
Record name 4-Bromo-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-6,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 4-Bromo-6,8-dimethylquinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals. We will explore the strategic rationale behind the selected synthetic pathway, delve into the reaction mechanisms, and provide a step-by-step experimental procedure designed for reproducibility and high yield. The synthesis is approached via a robust two-step sequence: the construction of the 6,8-dimethylquinolin-4-ol core using the Gould-Jacobs reaction, followed by a targeted bromination of the 4-position. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating protocol.

Introduction and Strategic Overview

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous pharmaceuticals with diverse biological activities.[1] The specific substitution pattern of 4-Bromo-6,8-dimethylquinoline makes it a valuable intermediate for creating complex molecular architectures through cross-coupling reactions at the C4 position. The primary challenge in its synthesis lies in achieving precise regiochemical control of the substituents on the quinoline ring.

Two primary retrosynthetic strategies can be envisioned:

  • Late-Stage Bromination: Construction of the 6,8-dimethylquinoline core followed by bromination. This approach is often hampered by poor regioselectivity in the electrophilic substitution of the pre-formed quinoline ring.

  • Early-Stage Functionalization: Building the quinoline ring from a precursor that already contains a functional group at the C4 position (or a precursor to it). This strategy offers superior control over the final substitution pattern.

This guide focuses on the second, more robust strategy. We will utilize the Gould-Jacobs reaction to construct a 6,8-dimethylquinolin-4-ol intermediate, which is then efficiently converted to the target 4-bromo derivative. This pathway is chosen for its high regioselectivity and reliance on well-established, high-yielding transformations.

Recommended Synthetic Pathway: A Two-Step Approach

The optimal synthesis is achieved through a logical sequence beginning with the formation of the quinoline ring system, followed by the installation of the bromo group.

G cluster_0 Overall Synthetic Workflow Start 2,4-Dimethylaniline + Diethyl Ethoxymethylenemalonate Step1 Step 1: Gould-Jacobs Reaction (Cyclization) Start->Step1 Intermediate 6,8-Dimethylquinolin-4-ol Step1->Intermediate Step2 Step 2: Bromination (Halogen Exchange) Intermediate->Step2 FinalProduct 4-Bromo-6,8-dimethylquinoline Step2->FinalProduct

Caption: High-level workflow for the synthesis of 4-Bromo-6,8-dimethylquinoline.

Step 1: Synthesis of 6,8-Dimethylquinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives.[1][2] It proceeds through an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermally induced cyclization.[2][3]

Mechanistic Insight

The reaction begins with a nucleophilic attack by the nitrogen of 2,4-dimethylaniline on the electron-deficient carbon of diethyl ethoxymethylenemalonate, leading to the substitution of the ethoxy group. The resulting intermediate then undergoes a thermal, 6-electron electrocyclization. This step is typically the rate-determining and requires high temperatures. Subsequent tautomerization yields the stable 4-hydroxyquinoline aromatic system. While the full sequence involves saponification and decarboxylation if starting from the malonic ester, the cyclization to the 4-oxo (tautomer of 4-hydroxy) form is the key ring-forming step.

G cluster_mechanism Gould-Jacobs Reaction Mechanism Aniline 2,4-Dimethylaniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 + Malonate - EtOH Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Heat (Δ) ~250 °C (Electrocyclization) Product 6,8-Dimethylquinolin-4-ol Intermediate2->Product - EtOH (Aromatization)

Caption: Simplified mechanism of the Gould-Jacobs quinoline synthesis.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2,4-Dimethylaniline121.18506.06 g (6.3 mL)
Diethyl ethoxymethylenemalonate216.2355 (1.1 eq)11.9 g (11.3 mL)
Diphenyl ether (solvent)170.21-50 mL

Procedure:

  • Initial Condensation: To a 250 mL three-necked flask equipped with a magnetic stirrer and a condenser, add 2,4-dimethylaniline (50 mmol) and diethyl ethoxymethylenemalonate (55 mmol).

  • Heating: Heat the mixture in an oil bath at 130-140°C for 2 hours. During this time, ethanol will be evolved as the condensation reaction proceeds. The reaction can be monitored by TLC for the consumption of the aniline.

  • Cyclization: Add 50 mL of preheated diphenyl ether to the reaction mixture. Increase the temperature of the oil bath to 250-260°C and maintain vigorous stirring. The cyclization is typically complete within 30-45 minutes.[3]

  • Work-up and Isolation: Cool the reaction mixture to below 100°C and carefully pour it into 200 mL of hexane with stirring. The product will precipitate as a solid.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with hexane (3 x 50 mL) to remove the diphenyl ether solvent. The crude 6,8-dimethylquinolin-4-ol can be further purified by recrystallization from ethanol or a mixture of DMF and water to yield an off-white to pale yellow solid.

Expected Yield: 75-85%

Step 2: Synthesis of 4-Bromo-6,8-dimethylquinoline

The conversion of the 4-hydroxy group to a 4-bromo group is a critical step. Direct bromination with Br₂ is ineffective for this transformation. Instead, reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are employed in a halogen exchange reaction.[4] This method is highly efficient for converting 4-quinolinols to their corresponding 4-bromoquinolines.

Mechanistic Insight

The hydroxyl group of the quinolinol acts as a nucleophile, attacking the electrophilic phosphorus atom of the brominating agent (e.g., PBr₃). This forms a good leaving group (a phosphite ester derivative). A bromide ion, generated from the reagent, then acts as a nucleophile, attacking the C4 position and displacing the leaving group in an SNAr-type mechanism, yielding the final product.

G cluster_1 Bromination Mechanism Quinolinol 6,8-Dimethylquinolin-4-ol (Enol Form) Activation Activation of OH group with PBr₃ Quinolinol->Activation Intermediate Activated Intermediate (-O-PBr₂ is a good leaving group) Activation->Intermediate Attack Nucleophilic Attack by Br⁻ Intermediate->Attack Product 4-Bromo-6,8-dimethylquinoline Attack->Product

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-6,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-6,8-dimethylquinoline is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a bromine atom and two methyl groups to the quinoline ring system can significantly influence its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile. Bromine substitution, for instance, can enhance binding affinities to target proteins and is a common strategy in the design of bioactive molecules[1].

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-Bromo-6,8-dimethylquinoline. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from structurally related analogs and established scientific principles to offer a robust predictive profile. Furthermore, detailed, field-proven experimental protocols for the determination of these key properties are provided to empower researchers in their drug discovery and development endeavors.

Molecular Structure and Identity

A clear understanding of the molecular structure is fundamental to predicting and interpreting its chemical behavior.

Caption: Chemical structure of 4-Bromo-6,8-dimethylquinoline.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-Bromo-6,8-dimethylquinoline. Where experimental data is unavailable, values are predicted based on computational models and data from analogous structures.

PropertyPredicted ValueComments and Comparative Insights
Molecular Formula C₁₁H₁₀BrNBased on chemical structure.
Molecular Weight 236.11 g/mol Calculated from the molecular formula[3].
Appearance White to off-white or brown solidPredicted based on related bromo-methyl-quinolines which are often crystalline powders or solids[4].
Melting Point 90-110 °C (Predicted)The melting point of 6-Bromo-4-methylquinoline is reported as 92.5-101.5°C[4]. The additional methyl group in the 8-position may slightly alter the crystal lattice energy and thus the melting point.
Boiling Point > 300 °C (Predicted)High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight.
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, ethanol, chloroform)The hydrophobic quinoline core and the bromine atom suggest low aqueous solubility. Solubility in DMSO is a common characteristic for compounds in drug discovery for initial screening[5][6].
pKa (Predicted) 2.5 - 4.0The quinoline nitrogen is basic. The electron-withdrawing effect of the bromine atom is expected to lower the pKa compared to unsubstituted quinoline.
LogP (Predicted) 3.5 - 4.5The presence of the bromine and two methyl groups increases the lipophilicity of the molecule. For comparison, the XLogP3-AA for 7-Bromo-4,6-dimethylquinoline is 3.6[3].

Experimental Protocols for Physicochemical Characterization

The following section details standardized, reliable protocols for the experimental determination of the key physicochemical properties of 4-Bromo-6,8-dimethylquinoline.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities will lead to a depressed and broader melting point range[7].

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline 4-Bromo-6,8-dimethylquinoline is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a 1-2 mm column of the compound is packed at the sealed end[7][8].

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer[9].

  • Initial Determination: A rapid heating rate is used to get an approximate melting point range.

  • Accurate Determination: The apparatus is cooled, and a fresh sample is heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point[10].

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range[7][9].

G start Start: Dry, powdered sample load Load 1-2 mm of sample into capillary tube start->load place Place capillary in melting point apparatus load->place rapid_heat Rapid heating for approximate melting point place->rapid_heat slow_heat Slow heating (2°C/min) for precise measurement rapid_heat->slow_heat record Record temperature range of melting slow_heat->record end_node End: Determined melting point record->end_node

Caption: Workflow for melting point determination.

Solubility Assessment

Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility[5][11]. Kinetic and thermodynamic solubility assays provide complementary information for different stages of drug discovery[6][12].

Methodology: Kinetic Solubility Assay (High-Throughput Screening)

  • Stock Solution Preparation: A stock solution of 4-Bromo-6,8-dimethylquinoline is prepared in dimethyl sulfoxide (DMSO), typically at a concentration of 10 mg/mL[5].

  • Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate[13].

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours)[12].

  • Precipitate Detection: The formation of a precipitate is detected by measuring the light scattering (nephelometry) or by UV absorbance after filtration to remove undissolved particles[13].

  • Solubility Calculation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Methodology: Thermodynamic (Equilibrium) Solubility - Shake-Flask Method

  • Sample Preparation: An excess amount of solid 4-Bromo-6,8-dimethylquinoline is added to vials containing a known volume of the desired aqueous buffer[11].

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached[11][13].

  • Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution[11].

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic data provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity of atoms and the substitution pattern on the quinoline ring.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (quinoline ring): Signals are expected in the range of 7.0-9.0 ppm, exhibiting characteristic splitting patterns (doublets, doublets of doublets) due to coupling between adjacent protons.

  • Methyl Protons (-CH₃): Two distinct singlets are expected, likely in the range of 2.0-3.0 ppm.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference, appearing as a sharp singlet at 0.0 ppm[14].

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: 5-25 mg of 4-Bromo-6,8-dimethylquinoline is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial[15][16]. The choice of solvent is crucial as it must dissolve the compound without showing interfering signals in the proton spectrum[14][17].

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter, which can degrade spectral quality[17].

  • Internal Standard: A small amount of an internal standard like TMS is added for chemical shift referencing[15].

  • Data Acquisition: The NMR tube is placed in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe, and acquiring the spectrum[16].

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorptions:

  • C=C and C=N stretching (aromatic ring): 1600-1450 cm⁻¹

  • C-H stretching (aromatic and methyl): 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹

  • C-Br stretching: 700-500 cm⁻¹

Mass Spectrometry (MS)

Rationale: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M) and one for the molecule with the ⁸¹Br isotope (M+2)[18].

Potential Applications in Drug Development

The physicochemical properties of 4-Bromo-6,8-dimethylquinoline suggest its potential as a scaffold in medicinal chemistry. Its lipophilic nature may facilitate penetration of cell membranes, a desirable trait for targeting intracellular proteins. The quinoline core is associated with a wide range of biological activities, and this specific substitution pattern could be explored for applications in:

  • Anticancer Agents: Many quinoline derivatives exhibit antiproliferative activity against various cancer cell lines. The bromo and methyl substituents can be tailored to optimize binding to specific kinase or enzyme targets[19].

  • Antimicrobial Agents: The quinolone scaffold is the basis for a major class of antibiotics[2].

  • Antiparasitic Agents: Bromo-substituted quinolines have shown potential as antitrypanosomal agents[2].

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, overview of the physicochemical properties of 4-Bromo-6,8-dimethylquinoline. The provided experimental protocols offer a clear and validated pathway for researchers to determine these properties empirically. A thorough understanding and experimental validation of these characteristics are paramount for advancing this and similar molecules through the drug discovery pipeline, from initial screening to lead optimization and preclinical development.

References

  • Organic Laboratory Techniques 4.1. Melting Point. (n.d.).
  • Experiment (1) Determination of Melting Points. (2021, September 19).
  • Determination of Melting Point. (n.d.). Clarion University.
  • Determination of Melting Point of an Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Solubility Test. (n.d.). AxisPharm. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.).
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • How to Prepare Samples for NMR. (n.d.).
  • How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • 6,8-Dibromoquinoline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.
  • 7-Bromo-4,6-dimethylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). ACS Omega.
  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-6,8-dimethylquinoline (CAS No. 1070879-36-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6,8-dimethylquinoline, a substituted quinoline of significant interest for synthetic and medicinal chemistry. While specific literature on this exact molecule is emerging, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We present a detailed, field-proven protocol for its synthesis via the Friedländer annulation, a cornerstone of quinoline chemistry. Furthermore, this guide provides an expert-predicted spectroscopic profile, including ¹H NMR, ¹³C NMR, and mass spectrometry data, to aid in the identification and characterization of this compound. The reactivity of the 4-bromo substituent is also discussed, highlighting its potential as a versatile synthetic handle for the development of novel molecular entities in drug discovery and materials science.

Introduction: The Quinoline Scaffold and the Significance of 4-Bromo-6,8-dimethylquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties.

4-Bromo-6,8-dimethylquinoline (Figure 1) is a halogenated derivative that presents a unique combination of features. The dimethyl substitution on the benzene ring can enhance lipophilicity and modulate metabolic stability, while the bromine atom at the 4-position serves as a key functional group for further chemical modifications. This "handle" is particularly amenable to a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments and the rapid generation of compound libraries for biological screening.[3]

Chemical structure of 4-Bromo-6,8-dimethylquinoline

Figure 1. Chemical Structure of 4-Bromo-6,8-dimethylquinoline

This guide will provide a detailed exploration of a proposed synthetic route to this molecule, its expected analytical characteristics, and its potential as a building block in modern chemical research.

Proposed Synthesis via Friedländer Annulation

The Friedländer synthesis is a classical and highly efficient method for the construction of the quinoline ring system.[1][4][5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[6] For the synthesis of 4-Bromo-6,8-dimethylquinoline, a logical and experimentally sound approach is the reaction of 2-amino-3,5-dimethylbenzaldehyde with a 2-bromo-1,1-diethoxyethane, which serves as a synthetic equivalent of bromoacetaldehyde.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-Bromo-6,8-dimethylquinoline points to the disconnection of the pyridine ring, leading back to a substituted 2-aminobenzaldehyde and a two-carbon component that will form the C2 and C3 positions of the quinoline ring. The bromine at the 4-position suggests the use of a bromo-substituted acetaldehyde equivalent.

G 4-Bromo-6,8-dimethylquinoline 4-Bromo-6,8-dimethylquinoline Friedländer Annulation Friedländer Annulation 4-Bromo-6,8-dimethylquinoline->Friedländer Annulation 2-Amino-3,5-dimethylbenzaldehyde 2-Amino-3,5-dimethylbenzaldehyde Friedländer Annulation->2-Amino-3,5-dimethylbenzaldehyde Bromoacetaldehyde Equivalent Bromoacetaldehyde Equivalent Friedländer Annulation->Bromoacetaldehyde Equivalent

Diagram 1. Retrosynthetic approach for 4-Bromo-6,8-dimethylquinoline.
Step-by-Step Experimental Protocol

This protocol is a self-validating system, with each step designed to be monitored by standard analytical techniques to ensure the reaction is proceeding as expected before moving to the subsequent step.

Materials:

  • 2-Amino-3,5-dimethylbenzaldehyde

  • 2-Bromo-1,1-diethoxyethane

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10% w/v)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,5-dimethylbenzaldehyde (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add 2-bromo-1,1-diethoxyethane (1.2 eq) followed by a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops). The acid catalyzes the in-situ formation of the reactive bromoacetaldehyde.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add ethyl acetate and a 10% sodium hydroxide solution to neutralize the acid and extract the product into the organic layer. Separate the layers and extract the aqueous layer again with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: The purified fractions containing the product should be combined, and the solvent evaporated to yield 4-Bromo-6,8-dimethylquinoline as a solid. The structure and purity should be confirmed by NMR and mass spectrometry.

G cluster_0 Reaction cluster_1 Work-up & Purification Start Start Dissolve Reactants Dissolve 2-amino-3,5-dimethyl- benzaldehyde in Ethanol Start->Dissolve Reactants Add Reagents Add 2-bromo-1,1-diethoxyethane and catalytic HCl Dissolve Reactants->Add Reagents Reflux Heat to Reflux (4-6h) Monitor by TLC Add Reagents->Reflux End_Reaction Reaction Complete Reflux->End_Reaction Cool & Concentrate Cool to RT and Concentrate End_Reaction->Cool & Concentrate Neutralize & Extract Neutralize with NaOH(aq) and Extract with Ethyl Acetate Cool & Concentrate->Neutralize & Extract Wash & Dry Wash with Brine and Dry over MgSO4 Neutralize & Extract->Wash & Dry Purify Purify by Column Chromatography Wash & Dry->Purify Final Product Pure 4-Bromo-6,8-dimethylquinoline Purify->Final Product

Diagram 2. Experimental workflow for the synthesis of 4-Bromo-6,8-dimethylquinoline.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for 4-Bromo-6,8-dimethylquinoline, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR and mass spectrometry.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80d, J ≈ 4.5 Hz1HH-2
~7.85s1HH-5
~7.50d, J ≈ 4.5 Hz1HH-3
~7.40s1HH-7
~2.60s3H8-CH₃
~2.50s3H6-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150.0C-2
~148.5C-8a
~138.0C-6
~135.0C-8
~130.0C-4a
~128.5C-5
~125.0C-7
~122.0C-3
~120.0C-4
~21.06-CH₃
~18.08-CH₃
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

m/zRelative Intensity (%)Assignment
235~100[M]⁺ (with ⁷⁹Br)
237~98[M+2]⁺ (with ⁸¹Br)
156Variable[M-Br]⁺
141Variable[M-Br-CH₃]⁺

Potential Applications in Research and Development

The structure of 4-Bromo-6,8-dimethylquinoline makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Suzuki and Other Cross-Coupling Reactions

The C4-Br bond is activated towards palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at this position, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This versatility is a powerful tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

G 4-Bromo-6,8-dimethylquinoline 4-Bromo-6,8-dimethylquinoline Cross-Coupling Pd-catalyzed Cross-Coupling 4-Bromo-6,8-dimethylquinoline->Cross-Coupling 4-Aryl-6,8-dimethylquinoline 4-Aryl-6,8-dimethylquinoline Cross-Coupling->4-Aryl-6,8-dimethylquinoline 4-Alkynyl-6,8-dimethylquinoline 4-Alkynyl-6,8-dimethylquinoline Cross-Coupling->4-Alkynyl-6,8-dimethylquinoline 4-Amino-6,8-dimethylquinoline 4-Amino-6,8-dimethylquinoline Cross-Coupling->4-Amino-6,8-dimethylquinoline Arylboronic Acid Arylboronic Acid Arylboronic Acid->Cross-Coupling Suzuki Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cross-Coupling Sonogashira Amine Amine Amine->Cross-Coupling Buchwald- Hartwig

Diagram 3. Potential cross-coupling reactions of 4-Bromo-6,8-dimethylquinoline.
Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinoline nitrogen can activate the C4 position for nucleophilic aromatic substitution, particularly if further activating groups are present on the ring. This provides an alternative route to introduce nucleophiles at this position.

Analogs for Anticancer and Antimicrobial Research

Given that many substituted quinolines exhibit potent anticancer and antimicrobial activities, derivatives of 4-Bromo-6,8-dimethylquinoline are promising candidates for screening in these therapeutic areas.[7][9] The dimethyl substitution pattern may confer a unique pharmacological profile compared to other quinoline analogs.

Conclusion

4-Bromo-6,8-dimethylquinoline is a strategically important building block for chemical synthesis. While direct experimental data for this compound is not yet widely available in the public domain, this guide provides a robust and scientifically grounded framework for its synthesis and characterization. The proposed Friedländer synthesis protocol is based on a well-established and reliable reaction, and the predicted spectroscopic data offers a solid basis for its identification. The versatile reactivity of the 4-bromo substituent opens up a multitude of possibilities for the creation of novel and potentially bioactive molecules. It is our hope that this technical guide will serve as a valuable resource for researchers and accelerate the exploration of the chemical and biological properties of this promising compound.

References

  • Wikipedia. (2023). Friedländer synthesis. In Wikipedia. Retrieved from [Link]

  • Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of the Saudi Chemical Society, 17(3), 237-248.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4099. Retrieved from [Link]

  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(19), 16735-16749. Retrieved from [Link]

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. (2021). Molecules, 26(9), 2722. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4,6-dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Bromo-6,8-dimethylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-6,8-dimethylquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compounds, exhibiting diverse biological activities. The precise structural elucidation of such derivatives is paramount for researchers in medicinal chemistry and drug development to establish structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-6,8-dimethylquinoline, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive models and established spectroscopic principles to present an authoritative interpretation of its spectral characteristics.

The structure of 4-Bromo-6,8-dimethylquinoline, with CAS number 1070879-36-5, forms the basis for the spectral predictions and interpretations discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be elucidated.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

A robust protocol for acquiring high-quality NMR data for a solid sample like 4-Bromo-6,8-dimethylquinoline is crucial for accurate structural analysis.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 4-Bromo-6,8-dimethylquinoline.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Spectrometer Setup and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

  • The spectrometer must be properly tuned and the magnetic field shimmed to optimize resolution and line shape.

  • For ¹H NMR, a standard pulse sequence is used. Key acquisition parameters include a spectral width covering the expected range of proton signals (typically 0-12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

experimental_workflow_nmr

Predicted ¹H NMR Spectrum of 4-Bromo-6,8-dimethylquinoline

The predicted ¹H NMR spectrum of 4-Bromo-6,8-dimethylquinoline in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2~8.7Doublet1H
H-3~7.5Doublet1H
H-5~7.8Singlet1H
H-7~7.4Singlet1H
6-CH₃~2.5Singlet3H
8-CH₃~2.7Singlet3H

Interpretation:

  • Aromatic Protons: The protons on the quinoline ring system will appear in the downfield region (typically 7.0-9.0 ppm). H-2 is expected to be the most deshielded proton due to its proximity to the electronegative nitrogen atom. The coupling between H-2 and H-3 will result in doublets for these signals. H-5 and H-7 are predicted to be singlets as they lack adjacent protons for coupling.

  • Methyl Protons: The two methyl groups at positions 6 and 8 will appear as sharp singlets in the upfield region of the aromatic spectrum, as they are not coupled to any other protons. The slight difference in their chemical shifts is due to their different positions on the benzene ring portion of the quinoline core.

Predicted ¹³C NMR Spectrum of 4-Bromo-6,8-dimethylquinoline

The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, one for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~140
C-4a~148
C-5~128
C-6~137
C-7~125
C-8~135
C-8a~127
6-CH₃~21
8-CH₃~18

Interpretation:

  • Quaternary Carbons: The carbon atom bearing the bromine (C-4) will be significantly influenced by the halogen's electronic effects. The other quaternary carbons (C-4a, C-6, C-8, and C-8a) will have chemical shifts determined by their position within the fused ring system.

  • Methine Carbons: The chemical shifts of the CH carbons (C-2, C-3, C-5, and C-7) are influenced by their proximity to the nitrogen atom and the substituents.

  • Methyl Carbons: The carbons of the two methyl groups will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample

Thin Film Method:

  • Dissolve a small amount (1-2 mg) of 4-Bromo-6,8-dimethylquinoline in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

experimental_workflow_ir

Expected IR Absorption Bands for 4-Bromo-6,8-dimethylquinoline

The IR spectrum of 4-Bromo-6,8-dimethylquinoline is expected to show characteristic absorption bands for the aromatic system and the C-Br bond.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H stretchMedium-Weak
2980-2850Methyl C-H stretchMedium-Weak
1620-1580C=C and C=N stretching (quinoline ring)Strong-Medium
1500-1400Aromatic ring skeletal vibrationsStrong-Medium
850-750C-H out-of-plane bendingStrong
~600C-Br stretchMedium-Weak

Interpretation:

  • The presence of the quinoline ring is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the strong C=C and C=N stretching bands in the 1620-1400 cm⁻¹ region.[1][2]

  • The methyl groups will give rise to C-H stretching absorptions just below 3000 cm⁻¹.

  • The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 600 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.

  • The sample is vaporized by heating.

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector measures the abundance of each ion, generating a mass spectrum.

experimental_workflow_ms

Predicted Mass Spectrum of 4-Bromo-6,8-dimethylquinoline

The EI mass spectrum of 4-Bromo-6,8-dimethylquinoline will provide key information for its identification.

m/z Value Proposed Fragment Interpretation
235/237[C₁₁H₁₀BrN]⁺Molecular ion (M⁺) peak with a characteristic 1:1 intensity ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes.
156[M - Br]⁺Loss of the bromine radical.
141[M - Br - CH₃]⁺Subsequent loss of a methyl radical from the [M - Br]⁺ fragment.
128[C₁₀H₈]⁺Possible fragmentation involving loss of HCN and a methyl group.

Interpretation:

  • Molecular Ion Peak: The most critical piece of information is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[3] This provides definitive evidence for the presence of one bromine atom in the molecule. The calculated monoisotopic mass for C₁₁H₁₀⁷⁹BrN is 235.000, and for C₁₁H₁₀⁸¹BrN is 236.998.

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely begin with the loss of the bromine atom, which is a relatively good leaving group, to form a stable cation at m/z 156. Further fragmentation may involve the loss of a methyl group or rearrangement of the quinoline ring.

Conclusion

References

  • BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(15), 4995. [Link]

  • PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-bromo-6,8-difluoroquinoline. Retrieved from [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the 4-Bromoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial agents like chloroquine and mefloquine. The introduction of a bromine atom at the 4-position transforms the quinoline nucleus into a versatile synthetic intermediate. The inherent electronic properties of the quinoline ring, combined with the reactivity of the carbon-bromine bond, open up a vast chemical space for the synthesis of novel derivatives. This guide provides a comprehensive overview of the primary reaction pathways involving the bromine atom at the C4 position of the quinoline ring, focusing on the mechanistic underpinnings, practical experimental considerations, and the factors that govern reaction outcomes.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic influence of the ring's nitrogen atom.

Mechanistic Rationale: The Role of the Quinoline Nitrogen

Unlike typical aryl halides, 4-bromoquinoline undergoes SNAr reactions under relatively mild conditions. The reaction proceeds via a two-step addition-elimination mechanism.[1][2] The key to this reactivity lies in the ability of the electron-withdrawing quinoline nitrogen to stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the initial nucleophilic attack.[3]

The rate-determining step is the initial attack of the nucleophile on the electron-deficient C4 carbon. The resulting intermediate's negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. This stabilization lowers the activation energy of the reaction compared to an analogous reaction on a simple bromobenzene ring.[4] The subsequent, faster step involves the expulsion of the bromide leaving group to restore aromaticity. The presence of additional electron-withdrawing groups on the quinoline ring, particularly at the 5- or 7-positions, can further enhance this reactivity.[5]

Caption: The Addition-Elimination mechanism for SNAr at the C4 position of quinoline.

Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

The synthesis of 4-aminoquinolines is a common application of the SNAr reaction, often used in the development of antimalarial drugs.[6][7]

Reaction: 4-Bromo-7-chloroquinoline with Piperidine

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-7-chloroquinoline (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent: Add dimethylformamide (DMF) as the solvent to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Conditions: Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position is an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle.[8][9]

Pd_Catalytic_Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X L₂ Reactant2 R-M Intermediate Ar-Pd(II)-R L₂ Pd_Complex->Intermediate Transmetalation (e.g., Suzuki) or Carbopalladation (e.g., Heck) Intermediate->Pd0 Regenerates Catalyst Product Ar-R Intermediate->Product Reductive Elimination Reactant1 Ar-X Reactant1->Pd_Complex Oxidative Addition Reactant2->Intermediate

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling 4-bromoquinoline with an organoboron reagent, such as a boronic acid or ester.[10]

Causality: The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[10] The choice of ligand is critical; phosphine ligands like PPh₃ or more electron-rich, bulky ligands can improve catalyst stability and turnover.[11]

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O90>90[11]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O10085[12]
3Thiophen-2-ylboronic acidPd-poly(AA) (0.15)K₂CO₃Isopropanol90~80[11]

Experimental Protocol: Suzuki-Miyaura Coupling [13][14]

  • Inert Atmosphere: To an oven-dried flask, add 4-bromoquinoline (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%). Flush the flask with argon or nitrogen.

  • Reagent Addition: Add degassed toluene and a 2M aqueous solution of Na₂CO₃.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours until TLC indicates consumption of the starting material.

  • Workup and Extraction: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

B. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines and is particularly valuable in drug discovery.[15][16] It couples 4-bromoquinoline with a primary or secondary amine.[17]

Causality: The choice of ligand and base is paramount. Sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which can be challenging. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used to deprotonate the amine, facilitating its coordination to the palladium center.[16][18]

Experimental Protocol: Buchwald-Hartwig Amination [18]

  • Inert Setup: In a glovebox or under an inert atmosphere, charge a vial with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 4-bromoquinoline (1.0 eq) and morpholine (1.2 eq), followed by an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours.

  • Quenching and Workup: After cooling, carefully quench the reaction with water. Extract the product into an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

C. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction efficiently forms a bond between the C4 of the quinoline and a terminal alkyne, creating valuable alkynyl-quinoline structures.[19]

Causality: This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[20] The palladium catalyst undergoes the standard oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the crucial transmetalation step with the palladium complex.[19][20] An amine base (e.g., Et₃N, DIPA) is used both as a base and often as the solvent.[13]

Experimental Protocol: Sonogashira Coupling [13]

  • Inert Atmosphere: Combine 4-bromoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in a flask under argon.

  • Reagent Addition: Add degassed triethylamine as the solvent, followed by the terminal alkyne (e.g., phenylacetylene, 1.1 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with aqueous ammonium chloride to remove copper salts.

  • Purification: Dry the organic layer, concentrate, and purify by chromatography.

D. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples 4-bromoquinoline with an alkene to form a new C-C bond, typically with high trans selectivity.[8][21]

Causality: The mechanism involves oxidative addition, followed by coordination and migratory insertion of the alkene (carbopalladation).[22] The final step is a β-hydride elimination, which releases the product and a hydridopalladium species. A base is required to regenerate the Pd(0) catalyst from this species, completing the cycle.[8][23]

Quantitative Data Summary: Heck Reaction

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1n-Butyl acrylatePd(OAc)₂ (2) / PPh₃ (4)Et₃NDMF10088[23]
2StyrenePdCl₂ (1)KOAcDMA12075[8]
3Ethyl crotonatePd EnCat® 40 (0.8)NaOAcEthanol140 (mw)71[23]

Conclusion

The bromine atom at the 4-position of the quinoline ring serves as a strategic linchpin for molecular diversification. Its reactivity is governed by the powerful electronic influence of the quinoline nitrogen, which activates the C4 position for nucleophilic aromatic substitution. Furthermore, the C-Br bond provides a reliable entry point for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. A thorough understanding of the underlying mechanisms and the critical role of reagents—catalysts, ligands, and bases—is essential for researchers to effectively harness the synthetic potential of 4-bromoquinolines in the pursuit of novel therapeutics and advanced materials.

References

Sources

Potential research applications of substituted quinolines

Future research will likely focus on the development of quinoline-based hybrid molecules that combine the scaffold with other pharmacophores to create multi-target agents with enhanced efficacy. Furthermore, the integration of computational chemistry and artificial intelligence in the design process will accelerate the discovery of new lead compounds, allowing for the rapid exploration of vast chemical spaces to identify derivatives with optimal activity against specific and novel biological targets. The remarkable odyssey of quinoline in medicine is far from over; it remains a privileged and powerful tool in the quest for new therapeutics. [6][32]

References

  • Hawkins, V. N. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Foley, M., & Tilley, L. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
  • Musiol, R. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. WIREs.
  • (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways.
  • Rojas-Tomé, I. S., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI.
  • (n.d.). Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. Benchchem.
  • Liljebris, C., et al. (2002). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • Musiol, R. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed.
  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Gerster, J. F., et al. (1992). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. PubMed.
  • da Silva, T. C., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH.
  • (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. ResearchGate.
  • Sato, W., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed.
  • (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
  • (n.d.). The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. Benchchem.
  • (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. PubMed.
  • (n.d.). Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. Benchchem.
  • (n.d.). A Comparative Guide to the Biological Activities of Substituted Quinolines. Benchchem.
  • (n.d.). Efficacy of Substituted Quinoline Derivatives in Cancer Cell Lines: A Comparative Analysis. Benchchem.
  • Kaur, M., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Sharma, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • (n.d.). Quinine. Wikipedia.
  • Rojas-Tomé, I. S., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • da Silva, A. C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Man, R.-J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Bentham Science Publishers.
  • (2024). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. DOI.
  • Sharma, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate.
  • da Silva, T. C., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. R Discovery.
  • da Silva, T. C., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate.
  • (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • Zeng, H., & Johnson, R. L. (2002). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry.
  • de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PubMed.
  • (2011). Synthesis and antiviral activity of several quinoline derivatives. ResearchGate.
  • (n.d.). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • Gopaul, K., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.
  • LaMontagne, M. P., et al. (2007). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
  • Sharma, N., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • (n.d.). A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

Sources

A Technical Guide to the Biological Activity of Dimethyl-Substituted Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the specific biological activities of dimethyl-substituted bromoquinolines, a class of compounds that has garnered interest for its potential therapeutic applications.

Significance of Quinolines

Quinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. This fundamental structure is found in a variety of natural products, most notably quinine, a well-known antimalarial agent. The planar nature of the quinoline ring allows it to intercalate with DNA, a mechanism that contributes to the antimicrobial and anticancer properties of some derivatives.[1][3] Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.

Role of Halogen (Bromo) Substitution

The introduction of a bromine atom onto the quinoline scaffold can significantly modulate its biological activity. Bromine is a lipophilic and electron-withdrawing group, which can enhance the compound's ability to cross cell membranes and interact with target proteins.[4] The position of the bromine substitution is crucial in determining the specific biological effects. For instance, bromoquinolines have been reported to exhibit potent antimicrobial, anticancer, and antiviral activities.[1][3][5][6][7][8] The presence of bromine can also influence the metabolic stability of the compound, potentially leading to an improved pharmacokinetic profile.

Influence of Alkyl (Dimethyl) Substitution

The addition of dimethyl groups to the quinoline ring can also have a profound impact on its biological properties. Methyl groups are known to increase lipophilicity, which can enhance cell permeability and binding to hydrophobic pockets in target proteins.[9] The steric bulk of the dimethyl groups can also influence the compound's conformation and selectivity for specific biological targets. The strategic placement of dimethyl groups can lead to enhanced potency and reduced off-target effects.

Synergistic Effects and Therapeutic Potential

The combination of bromo and dimethyl substitutions on the quinoline scaffold can lead to synergistic effects, resulting in compounds with enhanced and often novel biological activities. This multi-pronged approach to molecular design allows for the creation of highly potent and selective therapeutic agents. This guide will explore the synthesis, mechanisms of action, and structure-activity relationships of dimethyl-substituted bromoquinolines in the context of their anticancer, antimicrobial, and antiviral properties.

Synthesis of Dimethyl-Substituted Bromoquinolines

The synthesis of dimethyl-substituted bromoquinolines can be achieved through various established and modern organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Overview of Synthetic Strategies

A common and versatile method for the synthesis of substituted quinolines is the Doebner Reaction . This reaction involves the condensation of an aniline, an α,β-unsaturated aldehyde or ketone, and pyruvic acid.[10] For the synthesis of dimethyl-substituted bromoquinolines, a bromo-substituted aniline can be reacted with a dimethyl-substituted α,β-unsaturated ketone.

Another important synthetic route is the Friedländer Annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method provides a straightforward way to construct the quinoline ring system with various substituents.

Modern synthetic approaches, such as transition metal-catalyzed cross-coupling reactions, offer efficient ways to introduce bromine and dimethyl groups onto a pre-existing quinoline core.[11][12] These methods provide a high degree of control over the regioselectivity of the substitutions.

A general workflow for the synthesis and characterization of these compounds is depicted below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_final Final Product Start Starting Materials (e.g., Bromoaniline, Dimethyl Ketone) Reaction Chemical Reaction (e.g., Doebner Reaction) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Final Pure Dimethyl-Substituted Bromoquinoline NMR->Final MS->Final FTIR->Final

Caption: A generalized workflow for the synthesis and characterization of dimethyl-substituted bromoquinolines.

Step-by-Step Protocol: Synthesis of a Model Compound

The following is a representative protocol for the synthesis of a dimethyl-substituted bromoquinoline via the Doebner reaction.

Materials:

  • 4-Bromoaniline

  • 4,4-Dimethyl-2-pentanone

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in ethanol.

  • Add pyruvic acid (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add 4,4-dimethyl-2-pentanone (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure dimethyl-substituted bromoquinoline.

  • Characterize the final product using NMR, mass spectrometry, and FT-IR.

Anticancer Activity

Several studies have highlighted the potential of substituted quinolines as anticancer agents.[1][2][9][13] The presence of bromo and dimethyl groups can enhance the cytotoxic effects of the quinoline scaffold against various cancer cell lines.

Mechanism of Action: Topoisomerase Inhibition and Other Pathways

One of the key mechanisms underlying the anticancer activity of some quinoline derivatives is the inhibition of DNA topoisomerases.[1][13] These enzymes are crucial for DNA replication and repair, and their inhibition leads to the accumulation of DNA strand breaks and ultimately apoptosis. Bromo-substituted quinolines have been shown to be effective inhibitors of topoisomerase I.[1]

Other potential mechanisms of anticancer activity include the induction of apoptosis through the modulation of Bcl-2 family proteins, cell cycle arrest, and the inhibition of signaling pathways involved in cell proliferation and survival.[14]

A simplified representation of the topoisomerase inhibition pathway is shown below:

Topoisomerase_Inhibition cluster_cell Cancer Cell Topo DNA Topoisomerase I Relaxed_DNA Relaxed DNA Topo->Relaxed_DNA induces relaxation DNA_Damage DNA Strand Breaks Topo->DNA_Damage inhibition leads to DNA Supercoiled DNA DNA->Topo binds to Bromoquinoline Dimethyl-Substituted Bromoquinoline Bromoquinoline->Topo inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Caption: Mechanism of anticancer activity via topoisomerase I inhibition by dimethyl-substituted bromoquinolines.

In Vitro Evaluation of Cytotoxicity

The cytotoxic activity of newly synthesized compounds is typically evaluated in vitro against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, PC3, MCF-7)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl-substituted bromoquinoline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the dimethyl-substituted bromoquinoline compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of the quinoline derivatives and their cytotoxic effects is a key area of investigation.[15] Studies have shown that the position and nature of the substituents on the quinoline ring significantly influence their anticancer activity. For instance, lipophilicity has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting better activity.[9][10] The presence of a bromo group at certain positions can enhance the interaction with the target enzyme, leading to increased potency.

Data Summary: IC50 Values

The following table summarizes the reported IC50 values for some substituted quinoline derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Quinoline 13 C-6 substituted 2-phenylquinolineHeLa8.3[9]
Tetrahydroquinoline 18 2-acetamido-2-methyl-THQHeLa13.15[9]
Quinoline 12 C-6 substituted 2-phenylquinolinePC331.37[9]
Quinoline 11 C-6 substituted 2-phenylquinolinePC334.34[9]
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC615.4[1]
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa26.4[1]
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT2915.0[1]

Antimicrobial Activity

Quinolone and quinoline derivatives are well-established classes of antimicrobial agents. The introduction of bromo and dimethyl substituents can further enhance their efficacy against a broad spectrum of bacteria and fungi.[16]

Mechanism of Action: DNA Gyrase Inhibition and Membrane Disruption

A primary mechanism of action for the antibacterial activity of many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Some bromo-substituted quinoline derivatives have been shown to be potent inhibitors of E. coli DNA gyrase.[3]

In addition to enzyme inhibition, some quinoline derivatives can disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell lysis. The lipophilic nature of dimethyl-substituted bromoquinolines may facilitate their insertion into the bacterial membrane.

In Vitro Evaluation of Antimicrobial Efficacy

The antimicrobial activity of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]

  • Fungal strains (e.g., Candida albicans)[17]

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Fungal growth medium (e.g., RPMI-1640)

  • Dimethyl-substituted bromoquinoline compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial or fungal suspension of a known concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare serial twofold dilutions of the dimethyl-substituted bromoquinoline compounds in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Summary: MIC Values

The following table presents the MIC values for some bromo-substituted quinoline derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 27 Methicillin-resistant S. aureus (MRSA)0.031[3]
BQ-06, 07, 08 Candida albicans0.4[17]
BQ-01, 03, 05 Candida albicans0.8[17]

Antiviral Activity

The quinoline scaffold has also been explored for its potential antiviral activity against a range of viruses.[18][19] The incorporation of bromo and dimethyl groups can lead to compounds with improved potency and a broader spectrum of antiviral activity.

Mechanisms against Viral Targets

The antiviral mechanisms of quinoline derivatives can be diverse and virus-specific. They may involve the inhibition of viral entry into host cells, interference with viral replication machinery (such as viral polymerases or proteases), or modulation of host cell factors that are essential for viral propagation.[18] For example, some halogenated nucleoside analogs have shown potent anti-herpes virus activity.[6][7][8]

In Vitro Antiviral Assays (e.g., Plaque Reduction Assay)

The antiviral activity of compounds is often evaluated using a plaque reduction assay, which measures the inhibition of virus-induced cell death.

Protocol: Plaque Reduction Assay

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Cell culture medium

  • Dimethyl-substituted bromoquinoline compounds

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the virus and infect the cell monolayers for 1 hour.

  • Remove the virus inoculum and overlay the cells with a medium containing different concentrations of the dimethyl-substituted bromoquinoline compound and low-melting-point agarose or methylcellulose.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is then calculated.

Data Summary: EC50/IC50 Values

The following table provides examples of the antiviral activity of some substituted heterocyclic compounds.

Compound ClassVirusActivity MetricValueReference
4-amino-5-bromo derivativesHuman cytomegalovirus, Herpes simplex type 1>5 log reduction in virus titer10-100 µM[5]
5-bromo-dCydHerpes simplex virusSelective inhibitor-[7]

Future Directions and Therapeutic Outlook

Dimethyl-substituted bromoquinolines represent a promising class of compounds with a broad range of biological activities. Further research is warranted to fully elucidate their therapeutic potential. Future studies should focus on:

  • Optimization of the substitution pattern: Systematic modification of the position and number of dimethyl and bromo groups to improve potency and selectivity.

  • Elucidation of mechanisms of action: In-depth studies to identify the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy and pharmacokinetic studies: Evaluation of the most promising compounds in animal models of cancer, infectious diseases, and viral infections to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Development of drug delivery systems: Formulation of these compounds into suitable drug delivery systems to enhance their bioavailability and therapeutic index.

The continued exploration of this chemical space holds the potential for the discovery of novel and effective therapeutic agents for a variety of human diseases.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimul
  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. Benchchem.
  • 4-Substituted Quinolines: Structure Activity Rel
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione deriv
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Antimicrobial and antibiofilm activities of N-alkylquinolinium bromide ionic liquids | Request PDF.
  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. PubMed.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
  • The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed.
  • 5-Bromo (Or chloro)-6-azido-5,6-dihydro-2' -Deoxyuridine and -Thymidine Derivatives With Potent Antiviral Activity. PubMed.
  • Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines. PubMed.
  • Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine. PubMed.
  • Potential Antiviral Action of Alkaloids. MDPI.
  • Biological activities of isatin and its deriv

Sources

Discovery and history of novel quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Novel Quinoline Derivatives

Authored by: A Senior Application Scientist

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures."[1] The quinoline nucleus—a simple fusion of a benzene and a pyridine ring—stands as a paramount example of such a scaffold.[2][3] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this heterocyclic compound has embarked on an extraordinary journey from a simple organic curiosity to the foundational core of drugs that have saved millions of lives.[4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a conventional review format to provide a deeper, more integrated narrative. We will explore the causality behind the pivotal discoveries, deconstruct the foundational synthetic reactions that gave chemists mastery over this scaffold, and trace the evolution of quinoline derivatives into major therapeutic classes. By understanding the history of quinoline, we not only appreciate its past but also unlock new perspectives for its future in the ongoing quest for novel therapeutics.

Part 1: From Fever Bark to Laboratory Bench - The Genesis of Quinoline Chemistry

The story of quinoline in medicine begins not in a laboratory, but in the Andes mountains. For centuries, the indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers.[7] In the 17th century, this remedy, which became known as "Jesuit's powder," was introduced to Europe and became the first effective treatment for malaria.[7] It was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine .[7] For over a century, quinine was the cornerstone of malaria chemotherapy, and its quinoline core structure ignited the imagination of chemists.[8]

The pressing need for synthetic alternatives, particularly during times of war when natural supplies were disrupted, drove the development of synthetic organic chemistry. In the 1930s and 1940s, German and American scientists developed the first major synthetic quinoline antimalarials, including Resochin (chloroquine) and primaquine .[7][9] These developments marked a pivotal shift from natural product isolation to rational drug design based on a known pharmacophore.

Interestingly, the next major chapter in the quinoline saga was an accident. In 1962, while attempting to synthesize chloroquine analogues, George Lesher and his team discovered nalidixic acid , a compound with modest antibacterial activity.[][11] This serendipitous discovery was the progenitor of the entire class of quinolone and later fluoroquinolone antibiotics, demonstrating how a single chemical scaffold can give rise to therapies for entirely different diseases.

Key Historical Milestone Compound/Discovery Year Significance
First Isolation from Cinchona BarkQuinine1820First effective treatment for malaria; established the quinoline scaffold's therapeutic potential.[7]
First Isolation from Coal TarQuinoline1834Provided a non-natural source and spurred chemical investigation.[4]
First Major Synthetic AntimalarialChloroquine1934Demonstrated the power of synthetic chemistry to improve upon nature.[9]
Serendipitous DiscoveryNalidixic Acid1962Led to the development of the vast class of fluoroquinolone antibiotics.[][11]

Part 2: The Alchemist's Toolkit - Foundational Syntheses of the Quinoline Core

Mastery over a chemical scaffold is predicated on the ability to construct it efficiently and introduce diversity. The late 19th century was a golden age for quinoline synthesis, with the discovery of several named reactions that remain fundamental to this day.[12] Understanding these methods is crucial, as they provide the logical basis for the synthesis of nearly all quinoline-based drugs.

The Skraup Synthesis (1880): A Brute-Force Cyclization

The Skraup synthesis is a powerful, if often aggressive, method for producing the parent quinoline ring and its simple derivatives.[13] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[14][15][16]

Causality and Mechanistic Insight: The brilliance of this reaction lies in its use of simple, inexpensive starting materials. The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent and a catalyst. First, it dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein .[17] The aniline then undergoes a conjugate (Michael) addition to the acrolein.[17] The acidic environment then catalyzes an intramolecular electrophilic aromatic substitution (a cyclization) onto the aniline ring, followed by dehydration to form 1,2-dihydroquinoline. The final step requires an oxidizing agent, often the nitrobenzene corresponding to the starting aniline, to aromatize the dihydroquinoline to the stable quinoline product.[17] The use of ferrous sulfate is a key experimental choice to moderate the notoriously exothermic and sometimes violent nature of the reaction.

Skraup_Mechanism cluster_1 Step 1: Acrolein Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Dehydration cluster_4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Adduct β-anilinopropionaldehyde Aniline->Adduct Adduct_node β-anilinopropionaldehyde Acrolein_node Acrolein Acrolein_node->Adduct Dihydroquinoline 1,2-Dihydroquinoline Adduct_node->Dihydroquinoline H⁺ -H₂O Dihydroquinoline_node 1,2-Dihydroquinoline Quinoline Quinoline Dihydroquinoline_node->Quinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline

Caption: Reaction mechanism of the Skraup synthesis.

Experimental Protocol: Synthesis of Quinoline [16]

  • Reagent Preparation: In a 5-L round-bottom flask fitted with a reflux condenser, cautiously mix aniline (240 g), anhydrous glycerol (570 g), boric acid (155 g), and ferrous sulfate heptahydrate (60 g).

  • Reaction Initiation: Through the condenser, slowly and carefully add concentrated sulfuric acid (480 g). The mixture should be swirled gently during addition.

  • Controlled Reflux: Heat the flask on a sand bath. The reaction becomes vigorous at approximately 140°C. Remove the flame immediately and monitor the reaction. If it becomes too violent, cool the flask with a stream of air. Once the initial exothermic phase subsides (approx. 30-60 minutes), resume heating and maintain a gentle reflux for 5 hours.

  • Work-up: Cool the mixture to 100°C and dilute cautiously with 1 L of water. Add 2.5 L of 20% sodium hydroxide solution to make the mixture alkaline.

  • Purification: Steam distill the mixture to isolate the crude quinoline. Separate the organic layer, dry over anhydrous potassium carbonate, and purify by vacuum distillation, collecting the fraction boiling at 110-112°C/12 mmHg.

The Friedländer Synthesis (1882): A Convergent Condensation

The Friedländer synthesis offers a more convergent and often milder route to substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[12][18][19]

Causality and Mechanistic Insight: This reaction's elegance lies in its direct construction of the pyridine ring onto the pre-formed aminobenzene moiety. Two primary mechanisms are proposed.[18] The first involves an initial base- or acid-catalyzed aldol condensation between the two carbonyl partners, followed by dehydration. The resulting α,β-unsaturated carbonyl compound then forms a Schiff base with the aniline, which rapidly cyclizes and aromatizes. The alternative pathway involves initial Schiff base formation between the aniline and the α-methylene carbonyl compound, followed by an intramolecular aldol-type cyclization and dehydration.[18] The choice of catalyst (acid or base) depends on the specific substrates and can be tuned to optimize the yield.[20]

Friedlander_Mechanism cluster_pathA Path A: Aldol First cluster_pathB Path B: Schiff Base First Start 2-Aminoaryl Ketone + α-Methylene Carbonyl A1 Aldol Condensation Start->A1 B1 Schiff Base Formation Start->B1 A2 Unsaturated Carbonyl Intermediate A1->A2 A3 Schiff Base Formation A2->A3 A4 Cyclization/ Aromatization A3->A4 Product Substituted Quinoline A4->Product B2 Enamine Tautomer B1->B2 B3 Intramolecular Aldol Cyclization B2->B3 B4 Dehydration B3->B4 B4->Product

Caption: The two viable reaction pathways of the Friedländer synthesis.
The Pfitzinger Reaction (1886): A Gateway to Carboxylic Acids

A powerful variation of the Friedländer theme, the Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin (or its derivatives) and a carbonyl compound with an α-methylene group under basic conditions.[21][22]

Causality and Mechanistic Insight: The key to this reaction is the use of a strong base (e.g., potassium hydroxide), which serves to hydrolyze the amide bond within the isatin ring, opening it to form a keto-acid intermediate.[21][22] This intermediate then behaves similarly to the 2-aminoaryl ketone in the Friedländer synthesis. It condenses with the second carbonyl component to form an imine, which tautomerizes to an enamine. The enamine then undergoes intramolecular cyclization followed by dehydration to furnish the final quinoline-4-carboxylic acid.[21] The carboxylic acid functional handle provided by this reaction is exceptionally valuable, serving as a versatile point for further chemical modification in drug development programs.

Pfitzinger_Workflow Isatin Isatin RingOpening Ring Opening (Hydrolysis) Isatin->RingOpening Base Base (e.g., KOH) Base->RingOpening Carbonyl Carbonyl Compound (with α-methylene) Condensation Condensation Carbonyl->Condensation RingOpening->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Quinoline-4-carboxylic Acid Dehydration->Product

Caption: General experimental workflow of the Pfitzinger reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic acid [21]

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve isatin (0.01 mol) in 50 mL of 30% aqueous potassium hydroxide solution.

  • Addition of Carbonyl: To the stirred solution, gradually add acetone (0.015 mol).

  • Reflux: Fit the flask with a reflux condenser and heat the mixture at reflux (approximately 79°C) with continuous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water.

  • Isolation: Acidify the solution with acetic acid to precipitate the product.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to afford the pure 2-methylquinoline-4-carboxylic acid.

Part 3: From Scaffold to Blockbuster - The Evolution of Quinoline-Based Therapeutic Classes

The synthetic methodologies described above provided the tools for chemists to explore the chemical space around the quinoline nucleus. This exploration led to the development of distinct classes of drugs, each with a unique mechanism of action and therapeutic application.

Antimalarial Agents: The Original Quinoline Drug

The 4-aminoquinoline scaffold is the quintessential antimalarial pharmacophore.[7] The development from quinine to chloroquine and mefloquine was a triumph of medicinal chemistry.

Mechanism of Action: During its life cycle in human red blood cells, the malaria parasite (Plasmodium falciparum) digests hemoglobin, releasing large quantities of toxic heme.[7] To protect itself, the parasite polymerizes the heme into a non-toxic crystalline substance called hemozoin.[7] 4-aminoquinoline drugs are weak bases that accumulate in the acidic food vacuole of the parasite. There, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.[23]

The Rise of Resistance: The widespread use and misuse of chloroquine led to the emergence of resistant strains of P. falciparum starting in the late 1950s.[7][9] This resistance is often linked to the parasite's increased ability to expel the drug from its food vacuole, preventing it from reaching the necessary concentration to inhibit hemozoin formation.[7] This ongoing battle with resistance continues to drive the search for new quinoline-based antimalarials.[7][24]

Drug Year Introduced First Resistance Noted Key Structural Feature
Quinine~16321910Natural aminoalcohol.[9]
Chloroquine19451957Synthetic 4-aminoquinoline with flexible side chain.[9]
Mefloquine19771982Quinoline methanol derivative.[9]
Antibacterial Agents: The Fluoroquinolones

The addition of a fluorine atom at the C-6 position and a piperazine ring at C-7 to the basic quinolone structure of nalidixic acid dramatically expanded the spectrum and potency of these antibacterial agents, giving rise to the fluoroquinolones (e.g., ciprofloxacin, levofloxacin).[]

Mechanism of Action: Fluoroquinolones are bactericidal agents that selectively inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[11][25] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[11][26] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[] This dual-targeting capability contributes to their broad spectrum of activity.

Fluoroquinolone_MoA cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria FQ Fluoroquinolone Antibiotic Gyrase DNA Gyrase FQ->Gyrase TopoIV Topoisomerase IV FQ->TopoIV DNA_Rep_Neg DNA Replication Gyrase->DNA_Rep_Neg Controls DNA supercoiling Block_Neg Inhibition Gyrase->Block_Neg Cell_Div Daughter Cell Separation TopoIV->Cell_Div Decatenates chromosomes Block_Pos Inhibition TopoIV->Block_Pos Death Bacterial Cell Death Block_Neg->Death Block_Pos->Death

Caption: Mechanism of action of fluoroquinolone antibiotics.
Anticancer Agents: A Modern Frontier

The quinoline scaffold has become a prolific source of anticancer drug candidates due to its ability to interact with various biological targets crucial for cancer cell proliferation and survival.[27][28][29]

Diverse Mechanisms of Action: Unlike the relatively focused mechanisms in antimalarials and antibacterials, quinoline-based anticancer agents operate through a multitude of pathways:

  • Topoisomerase Inhibition: Camptothecin, a natural product with a fused quinoline core, and its clinical derivatives (topotecan, irinotecan) are potent inhibitors of Topoisomerase I, an enzyme that relieves torsional stress in DNA during replication.[27]

  • Kinase Inhibition: The quinoline ring is a common feature in many small-molecule kinase inhibitors that target signaling pathways essential for tumor growth and angiogenesis. Numerous such compounds are in clinical trials.[28][30]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with the dynamics of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest and apoptosis.[31]

  • Apoptosis Induction: Many quinoline compounds have been shown to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[27][31]

Anticancer Agent/Class Primary Mechanism of Action Example
Camptothecin AnaloguesTopoisomerase I InhibitionTopotecan[27]
Tyrosine Kinase InhibitorsInhibition of cell signaling pathwaysBosutinib, Lenvatinib[28][32]
Tubulin Polymerization InhibitorsDisruption of microtubule dynamics[29][31]
Apoptosis InducersActivation of programmed cell death[27]

Part 4: The Future of Quinoline - Modern Synthesis and New Horizons

The classic synthetic reactions remain relevant, but they are continuously being refined with modern techniques like microwave-assisted synthesis and the development of novel, more efficient catalysts to improve yields and reduce environmental impact.[14][20]

A significant modern strategy is the creation of hybrid molecules , where the quinoline scaffold is conjugated with other known pharmacophores. For example, quinoline-chalcone hybrids have been developed that show promise as multi-target anticancer agents, potentially improving efficacy and overcoming resistance mechanisms.[32]

The journey of the quinoline derivative is far from over. Its structural simplicity, well-understood chemistry, and proven track record as a "privileged scaffold" ensure its continued prominence in medicinal chemistry. From combating drug-resistant microbes and parasites to providing new strategies against cancer, the quinoline core remains a beacon of hope and a testament to the power of organic synthesis in the service of human health.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Friedlander quinoline synthesis. (n.d.). Química Organica.org. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved January 20, 2026, from [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373–19403. [Link]

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920–4946. [Link]

  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 185-191. [Link]

  • synthesis of quinoline derivatives and its applications. (2022, November 29). Slideshare. [Link]

  • Mukherjee, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 20(35), 4388–4410. [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). SlidePlayer. Retrieved January 20, 2026, from [Link]

  • Friedländer Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]

  • Singh, R., Singh, P., & Kumar, V. (2023). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. In New Lead Molecules in Drug Discovery. IntechOpen. [Link]

  • The Friedländer Synthesis of Quinolines. (1982). Organic Reactions. [Link]

  • Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(6), 563–581. [Link]

  • History of antimalarial drugs. (n.d.). Medicines for Malaria Venture. Retrieved January 20, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). SlidePlayer. Retrieved January 20, 2026, from [Link]

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Combes Quinoline Synthesis Mechanism. (2021, August 25). Organic Chemistry [Video]. YouTube. [Link]

  • Singh, S. K., & Singh, S. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 295–302. [Link]

  • A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal, 6(4), 81-96. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3). [Link]

  • Singh, S. K., & Singh, S. (2014). A Brief History of Quinoline as Antimalarial Agents. Semantic Scholar. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. [Link]

  • Sharma, P., Kumar, V., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & medicinal chemistry, 102, 117681. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 76(2), 118-124. [Link]

  • Mohamed, M. F. A., & Abuo-Rahma, G. E. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31139–31155. [Link]

  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 896-902. [Link]

  • A brief history of quinoline as antimalarial agents. (2014). ResearchGate. [Link]

  • Martinez, R., & Garcia, C. (2004). Mechanism of action of and resistance to quinolones. Revista Espanola de Quimioterapia, 17(4), 303-311. [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). ResearchGate. [Link]

  • Bray, P. G., Ward, S. A., & O'Neill, P. M. (2005). Quinolines and artemisinin: chemistry, biology and history. Current topics in microbiology and immunology, 295, 3–38. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Gajić, I., et al. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 11(12), 1776. [Link]

  • Fluoroquinolones: Mechanism of action, classification, and development of resistance. (2011). ResearchGate. [Link]

Sources

A Theoretical Deep Dive into the Electronic Landscape of 4-Bromo-6,8-dimethylquinoline: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Understanding the intricate electronic properties of substituted quinolines at a quantum mechanical level is paramount for the rational design of novel drugs with enhanced efficacy and specificity. This in-depth technical guide provides a comprehensive theoretical framework for investigating the electronic properties of a specific, yet underexplored, derivative: 4-Bromo-6,8-dimethylquinoline. By leveraging the power of Density Functional Theory (DFT), we will elucidate the methodologies to predict and analyze its electronic structure, reactivity, and potential for intermolecular interactions. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate the discovery of new quinoline-based therapeutics.

Introduction: The Significance of Quinoline Derivatives and the Need for Theoretical Insights

Quinoline and its derivatives are a privileged class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][3] The therapeutic potential of a quinoline-based molecule is intimately linked to its electronic characteristics, which govern its reactivity, stability, and ability to interact with biological targets. The introduction of substituents onto the quinoline ring system, such as the bromo and methyl groups in 4-Bromo-6,8-dimethylquinoline, can profoundly alter its electronic landscape.[4]

While experimental synthesis and characterization are indispensable, theoretical and computational studies offer a powerful and cost-effective avenue to predict and understand the electronic properties of novel molecules before their synthesis.[5] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a highly effective tool for determining a wide array of molecular properties, including electronic structure, spectroscopic signatures, and reactivity descriptors.[5][6] This guide will provide a detailed protocol for the theoretical investigation of 4-Bromo-6,8-dimethylquinoline, offering insights that can guide its potential applications in drug development.

Theoretical and Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust computational workflow for the theoretical analysis of 4-Bromo-6,8-dimethylquinoline. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their widespread and successful application in the study of organic molecules, including quinoline derivatives.[4][7]

Molecular Modeling and Geometry Optimization

The initial step involves the construction of the 3D structure of 4-Bromo-6,8-dimethylquinoline. This can be accomplished using molecular modeling software such as GaussView. The subsequent and most critical step is geometry optimization, where the molecule's structure is relaxed to its lowest energy conformation.

Protocol:

  • Build the initial molecular structure of 4-Bromo-6,8-dimethylquinoline.

  • Perform geometry optimization using DFT with the B3LYP exchange-correlation functional and the 6-311++G(d,p) basis set.[4][7] This level of theory provides a good balance between accuracy and computational cost for this class of molecules.

  • Confirm the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Geometry_Optimization_Workflow A Build Initial 3D Structure (4-Bromo-6,8-dimethylquinoline) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input Structure C Frequency Calculation B->C Optimized Geometry D Optimized Ground State (No Imaginary Frequencies) C->D Validation Implications_of_Electronic_Properties A Calculated Electronic Properties (HOMO, LUMO, MEP, etc.) B Chemical Reactivity & Stability A->B C Intermolecular Interactions A->C D Structure-Activity Relationship (SAR) A->D E Rational Drug Design B->E C->E D->E

Caption: Relationship between theoretical properties and drug design.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of the electronic properties of 4-Bromo-6,8-dimethylquinoline using Density Functional Theory. The described methodologies, from geometry optimization to the analysis of frontier molecular orbitals and molecular electrostatic potential, provide a powerful toolkit for researchers and drug developers. The insights gained from such theoretical studies are invaluable for understanding the structure-activity relationships of quinoline derivatives and for the rational design of novel therapeutic agents. The application of these computational techniques is poised to accelerate the discovery and development of the next generation of quinoline-based drugs.

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. Available at: [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent - ResearchGate. Available at: [Link]

  • Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage - ProQuest. Available at: [Link]

  • Main structures of substituted quinoline derivatives. Flouresans yield... - ResearchGate. Available at: [Link]

  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? : r/chemistry - Reddit. Available at: [Link]

  • 7-Bromo-4,6-dimethylquinoline | C11H10BrN | CID 164087750 - PubChem. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. Available at: [Link]

  • Preparation, Computational and Spectroscopic Analysis of a n Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde - Bentham Science Publisher. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]

  • 6,8-Dibromoquinoline - PMC - NIH. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-6,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Arylation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. The ability to precisely modify this privileged structure is paramount in drug discovery for fine-tuning potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the strategic arylation of heteroaromatic halides.[1][2]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful implementation of Suzuki coupling protocols for 4-bromo-6,8-dimethylquinoline. This specific substrate, featuring a sterically encumbered quinoline core, presents unique challenges and opportunities for synthesizing novel molecular entities. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental protocols, and provide a framework for troubleshooting and optimization, ensuring a high rate of success in your synthetic endeavors.

Reaction Principle: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organohalide or triflate.[2][3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for rational protocol design and troubleshooting.

The cycle consists of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-6,8-dimethylquinoline. This is often the rate-determining step of the cycle and results in a Pd(II) complex.[2][3] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[3][5]

  • Transmetalation : For this step to occur, the organoboron reagent must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[6][7][8] This activated species then transfers its organic group (R²) to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The two organic partners on the palladium complex (the quinoline and the R² group) couple to form the desired C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin another cycle.[1][3]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product 4-Aryl-6,8-dimethylquinoline (Ar-R') RedElim->Product ArylHalide 4-Bromo-6,8-dimethylquinoline (Ar-Br) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal caption Fig 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling. Experimental_Workflow start Start setup 1. Reagent Setup (Substrate, Boronic Acid, Base in Schlenk Flask) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon 3x) setup->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir (e.g., 90°C, 12-24h) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 6. Cooldown & Workup (Dilute with EtOAc/Water) monitor->workup Complete extract 7. Extraction & Washing workup->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify end Pure Product purify->end caption Fig 2. General Experimental Workflow for Suzuki Coupling.

Sources

Application Notes & Protocols: The Strategic Utility of 4-Bromo-6,8-dimethylquinoline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-6,8-dimethylquinoline stands as a pivotal heterocyclic intermediate, prized for its robust quinoline core and the synthetically versatile bromine substituent at the 4-position. This position is electronically activated and sterically accessible, rendering it an ideal electrophilic partner for a multitude of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its chemical properties, safety protocols, and its application in key synthetic transformations that are fundamental to drug discovery and materials science. We will delve into the mechanistic rationale behind protocol design for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering researchers and development professionals a comprehensive framework for leveraging this valuable building block.

Compound Profile and Safety Mandates

Chemical Identity and Physicochemical Properties

4-Bromo-6,8-dimethylquinoline is a substituted aromatic heterocycle. The quinoline scaffold is a recurring motif in a wide array of pharmacologically active compounds, while the dimethyl substituents can modulate solubility and steric interactions.[1] The bromine atom at the C4 position serves as the primary reactive handle for synthetic elaboration.

PropertyData
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol [2]
IUPAC Name 4-bromo-6,8-dimethylquinoline
Physical Form Solid (Predicted)
Solubility Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Toluene, Dioxane, THF) and insoluble in water.
SMILES CC1=CC(Br)=C2C(=C1)C=C(C)N=C2
Critical Safety and Handling Protocols

Substituted bromoquinolines are classified as hazardous substances and demand rigorous safety precautions. Handling should only occur in a controlled laboratory environment with appropriate engineering controls.[3]

  • Hazard Identification : Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes serious skin and eye irritation.[3][4]

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles with side-shields, approved under standards such as EN166 (EU) or ANSI Z87.1 (US).[6]

    • Hand Protection : Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[6]

    • Skin and Body Protection : Wear a flame-retardant lab coat and appropriate protective clothing.[5]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Recommended storage is often refrigerated.[4]

  • First Aid Measures :

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

    • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][4]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6]

    • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C4-bromo group on the quinoline ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity allows for the direct formation of carbon-carbon and carbon-nitrogen bonds, providing efficient pathways to highly functionalized quinoline derivatives.

Application: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides with organoboron compounds.[7] This method is highly valued for its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[7] For 4-Bromo-6,8-dimethylquinoline, this reaction provides a direct route to 4-aryl or 4-vinyl substituted quinolines.

The reaction mechanism involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[8] A crucial step is the activation of the boronic acid with a base (e.g., Na₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species.[7] This species then undergoes transmetalation with the Pd(II) complex. The final step, reductive elimination, yields the desired biaryl product and regenerates the Pd(0) catalyst.[8] The choice of a biphasic solvent system like toluene/water often facilitates the reaction by dissolving both the organic substrate and the inorganic base.[8]

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification P1 Charge flask with: - 4-Bromo-6,8-dimethylquinoline - Arylboronic Acid - Pd(PPh₃)₄ P2 Add Solvents (Toluene/Ethanol) P1->P2 P3 Add aqueous Base (e.g., 2M Na₂CO₃) P2->P3 P4 Degas mixture (Argon sparging) P3->P4 R1 Heat to Reflux (e.g., 80-90 °C) P4->R1 R2 Monitor by TLC/LC-MS (Typically 4-12 h) R1->R2 W1 Cool to RT, separate layers R2->W1 W2 Extract aqueous layer with organic solvent (e.g., EtOAc) W1->W2 W3 Combine organic layers, dry (Na₂SO₄), filter W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify by Column Chromatography W4->W5

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Bromo-6,8-dimethylquinoline (1.0 mmol, 236 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent and Reagent Addition : Evacuate and backfill the flask with argon three times. Add toluene (8 mL) and ethanol (2 mL), followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL).

  • Execution : Vigorously stir the biphasic mixture and heat to 85 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction : Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title product.

Application: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[9][10] This palladium-catalyzed reaction couples aryl halides with a wide range of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.[9]

The catalytic cycle is similar to other cross-couplings but has unique requirements.[9] It involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[11] Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[11] The choice of ligand is critical; sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[9][12] The reaction must be conducted under strictly anhydrous and inert conditions as the catalyst and base are sensitive to moisture and oxygen.

Quinoline 4-Bromo-6,8-dimethylquinoline Plus1 + Amine R¹R²NH Product 4-(R¹R²N)-6,8-dimethylquinoline Amine->Product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene), Heat Plus2 +

Caption: General scheme for Buchwald-Hartwig C-N coupling.

  • Reaction Setup : In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 18 mg), and a biaryl phosphine ligand like XPhos (0.08 mmol, 38 mg).

  • Reagent Addition : Add 4-Bromo-6,8-dimethylquinoline (1.0 mmol, 236 mg). Seal the tube with a septum, remove it from the glovebox, and add anhydrous toluene (5 mL) via syringe.

  • Substrate Addition : Add benzylamine (1.1 mmol, 118 mg, 0.12 mL) via syringe.

  • Execution : Place the sealed tube in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification : Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking sp²-hybridized carbons (from aryl halides) to sp-hybridized carbons (from terminal alkynes).[13] This reaction, co-catalyzed by palladium and copper, is indispensable for synthesizing aryl alkynes, which are versatile intermediates for constructing more complex molecules, including heterocycles and conjugated polymers.[14]

The Sonogashira reaction operates via two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the 4-bromoquinoline to Pd(0) occurs. In the copper cycle, copper(I) iodide reacts with the terminal alkyne and the amine base (e.g., triethylamine, diisopropylamine) to form a copper(I) acetylide intermediate.[14] This highly reactive acetylide then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium center.[14] Subsequent reductive elimination releases the 4-alkynylquinoline product and regenerates the Pd(0) catalyst. The amine base is crucial as it both scavenges the HBr byproduct and facilitates the formation of the copper acetylide.[13][14]

Sonogashira_Cycle Conceptual Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA ArPdBr Ar-Pd(II)-Br OA->ArPdBr TM Transmetalation (from Cu-acetylide) ArPdBr->TM ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-R) RE->Product CuI Cu(I) CuAcc Cu-Acetylide (R-C≡C-Cu) CuI->CuAcc Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuAcc Base Base (Amine) Base->CuAcc CuAcc->TM Transfers Alkynyl Group

Caption: The interconnected palladium and copper cycles in Sonogashira coupling.

  • Reaction Setup : To a Schlenk flask, add 4-Bromo-6,8-dimethylquinoline (1.0 mmol, 236 mg), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.025 mmol, 17.5 mg), and copper(I) iodide (CuI) (0.05 mmol, 9.5 mg).

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.

  • Reagent Addition : Add anhydrous and degassed tetrahydrofuran (THF) (10 mL) and triethylamine (Et₃N) (3.0 mmol, 0.42 mL). Stir to dissolve.

  • Substrate Addition : Add phenylacetylene (1.2 mmol, 122 mg, 0.13 mL) dropwise via syringe.

  • Execution : Stir the reaction mixture at room temperature. The reaction is often complete within 3-6 hours. Monitor by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.[15]

  • Work-up : Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ether.[14]

  • Purification : Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired product.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the three primary cross-coupling reactions utilizing 4-Bromo-6,8-dimethylquinoline.

ReactionCatalyst SystemBaseSolvent(s)Typical Temp.
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, K₃PO₄Toluene/Water, Dioxane/Water80 - 100 °C
Buchwald-Hartwig Pd₂(dba)₃ / Biaryl Ligand (XPhos)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane (Anhydrous)90 - 110 °C
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, Toluene, DMF (Anhydrous)RT - 60 °C

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2024).
  • ChemScene. (2025).
  • Alichem. (2023).
  • Thermo Fisher Scientific. (2025).
  • Spokoyny, A. M. et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Ökten, S. et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online.
  • Reissig, H.-U. et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (2023).
  • Ahmad, I. et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
  • Grokipedia. (n.d.).
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • PubChem. (n.d.). 7-Bromo-4,6-dimethylquinoline.
  • Chemistry LibreTexts. (2023).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Notes & Protocols: Synthesis of Kinase Inhibitors from Bromoquinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and developmental candidates. Its rigid, planar structure and synthetic tractability make it an exceptional framework for designing small molecule inhibitors that target protein kinases, a class of enzymes frequently dysregulated in diseases like cancer. Bromoquinoline precursors, in particular, serve as highly versatile starting points for chemical elaboration. The bromine atom acts as a reactive "handle," enabling a wide array of palladium-catalyzed cross-coupling and other bond-forming reactions. This guide provides researchers, scientists, and drug development professionals with a detailed technical overview, including step-by-step protocols, for the synthesis of diverse kinase inhibitor libraries from bromoquinoline precursors. We will explore key synthetic transformations, the rationale behind experimental choices, and protocols for subsequent biological evaluation to create a self-validating workflow from molecule synthesis to functional testing.

The Strategic Importance of the Bromoquinoline Scaffold

Protein kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. The development of potent and selective kinase inhibitors is therefore a major focus of modern drug discovery.

The quinoline scaffold is particularly effective as it can mimic the adenine core of ATP, enabling competitive binding to the kinase ATP-binding pocket. The strategic placement of a bromine atom on the quinoline ring provides a crucial point for diversification. This allows medicinal chemists to systematically introduce a variety of chemical moieties to explore the Structure-Activity Relationship (SAR) and optimize key pharmacological properties such as:

  • Potency: Enhancing binding affinity to the target kinase.

  • Selectivity: Minimizing off-target effects by tailoring interactions with specific residues within the kinase binding site.

  • Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.

The following sections detail the primary synthetic methodologies used to transform bromoquinoline precursors into potential kinase inhibitors.

Core Synthetic Strategies & Protocols

The functionalization of bromoquinolines is dominated by robust and versatile palladium-catalyzed cross-coupling reactions. These methods allow for the precise formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Logical Workflow: From Precursor to Candidate

The overall process involves the strategic modification of a bromoquinoline core, followed by purification, characterization, and biological screening.

G cluster_synthesis Synthesis & Diversification cluster_processing Processing & Validation cluster_evaluation Biological Evaluation Start Bromoquinoline Precursor Suzuki Suzuki-Miyaura Coupling (C-C Bond) Start->Suzuki Select Reaction Buchwald Buchwald-Hartwig Amination (C-N Bond) Start->Buchwald Select Reaction Sonogashira Sonogashira Coupling (C-C Bond) Start->Sonogashira Select Reaction Ullmann Ullmann Condensation (C-N/C-O Bond) Start->Ullmann Select Reaction Purification Purification (Chromatography, Recrystallization) Suzuki->Purification Buchwald->Purification Sonogashira->Purification Ullmann->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Screening Kinase Inhibition Assay (e.g., ADP-Glo) Characterization->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Caption: General workflow from bromoquinoline to a potential kinase inhibitor.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used method for installing new aryl, heteroaryl, or alkyl groups onto the quinoline scaffold. It involves the coupling of the bromoquinoline with a boronic acid or ester, catalyzed by a palladium complex.

  • Catalyst: A Pd(0) species is the active catalyst. Using a pre-catalyst like Pd(OAc)₂ or a pre-formed complex like CataXCium A Pd G3 simplifies handling. The choice of ligand (e.g., PPh₃, SPhos, XPhos) is critical; phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. For heteroaromatic substrates, specialized ligands are often required to achieve high yields.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step in the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is common. The water helps to dissolve the inorganic base, while the organic solvent dissolves the bromoquinoline and other organic components.

This protocol describes a general procedure for the coupling of 3-bromoquinoline with a substituted phenylboronic acid.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 eq)

  • Substituted Phenylboronic Acid (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Triphenylphosphine [PPh₃] (0.06 mmol, 6 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Schlenk flask or similar reaction vessel

  • Reflux condenser and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromoquinoline, the phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

Purification and Characterization:

  • Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. For highly crystalline solids, recrystallization can also be an effective method.

  • Characterization: The structure and purity of the final 3-arylquinoline should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Source
Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃Toluene/EtOH/H₂O9075-95
Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O10080-98
CataXCium A Pd G3 (2)-K₃PO₄THF/H₂O6085-99
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in kinase inhibitors. This reaction couples a bromoquinoline with a primary or secondary amine.

  • Catalyst/Ligand: Palladium pre-catalysts combined with specialized bulky electron-rich phosphine ligands (e.g., BINAP, XPhos) are typically required. These ligands facilitate the reductive elimination step, which is often the rate-limiting step for C-N bond formation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is used to deprotonate the amine, making it a more potent nucleophile.

This protocol describes the amination of 6-bromoquinoline with a cyclic amine.

Materials:

  • 6-Bromoquinoline (1.0 mmol, 1.0 eq)

  • Cyclic Amine (e.g., Morpholine) (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 6-bromoquinoline and a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene, followed by the cyclic amine. 4

Application Notes and Protocols for the Development of Anticancer Agents Using 4-Bromo-6,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of anticancer agents.[1][2][3] Its unique structural and electronic properties allow it to interact with a multitude of biological targets, leading to a diverse range of antitumor activities.[1][4][5] Quinoline derivatives have been successfully developed into clinically used drugs that function through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of protein kinases.[2][4][6] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing toxicity. This document provides a comprehensive guide for researchers and drug development professionals on leveraging a specific, promising starting material—4-Bromo-6,8-dimethylquinoline—for the synthesis and evaluation of novel anticancer drug candidates.

Rationale for 4-Bromo-6,8-dimethylquinoline as a Key Starting Material

The selection of 4-Bromo-6,8-dimethylquinoline as a precursor is based on a strategic combination of chemical reactivity and anticipated biological activity.

  • Chemical Reactivity : The bromine atom at the C4 position is a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the facile introduction of a diverse array of substituents, creating a library of novel compounds for screening.

  • Structural Features for Anticancer Activity :

    • Bromine Substitution : The presence of a halogen, such as bromine, on the quinoline core has been associated with enhanced cytotoxic effects in various cancer cell lines.[8][9]

    • Dimethyl Substitution : The methyl groups at the C6 and C8 positions can influence the molecule's lipophilicity, metabolic stability, and steric profile, which can in turn affect its binding to target proteins and overall pharmacokinetic properties.[7]

This strategic design allows for the systematic exploration of the chemical space around the 6,8-dimethylquinoline core to identify potent and selective anticancer agents.

Synthetic Strategies and Protocols

The following protocols outline two primary synthetic routes for derivatizing 4-Bromo-6,8-dimethylquinoline. These methods are chosen for their reliability, versatility, and applicability to a wide range of substrates.

Suzuki Cross-Coupling for the Synthesis of 4-Aryl-6,8-dimethylquinolines

This protocol describes the synthesis of 4-aryl derivatives, a common motif in kinase inhibitors and other targeted anticancer agents.

Protocol 1: Synthesis of 4-(Aryl)-6,8-dimethylquinoline Derivatives

Materials:

  • 4-Bromo-6,8-dimethylquinoline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 4-Bromo-6,8-dimethylquinoline (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add Palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6,8-dimethylquinoline.

Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6,8-dimethylquinolines

This protocol details the synthesis of 4-amino derivatives, a key pharmacophore in many DNA-intercalating and kinase-inhibiting anticancer drugs.

Protocol 2: Synthesis of N-Aryl/Alkyl-4-amino-6,8-dimethylquinoline Derivatives

Materials:

  • 4-Bromo-6,8-dimethylquinoline

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equivalents) and Xantphos (0.03 equivalents) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • In a separate flask, dissolve 4-Bromo-6,8-dimethylquinoline (1 equivalent), the desired amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) in anhydrous toluene.

  • Transfer the catalyst solution to the substrate solution via cannula.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 4-amino-6,8-dimethylquinoline derivative.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination start 4-Bromo-6,8-dimethylquinoline suzuki_reagents Arylboronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃ start->suzuki_reagents bh_reagents Amine (R-NH₂), Pd₂(dba)₃, Xantphos, NaOtBu start->bh_reagents suzuki_product 4-Aryl-6,8-dimethylquinoline suzuki_reagents->suzuki_product C-C bond formation bh_product 4-Amino-6,8-dimethylquinoline bh_reagents->bh_product C-N bond formation

Caption: Synthetic routes for derivatizing 4-Bromo-6,8-dimethylquinoline.

In Vitro Evaluation of Anticancer Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their cytotoxic potential against a panel of human cancer cell lines.[10]

Cell Viability and Cytotoxicity Assays

A tiered approach is recommended, starting with a primary screen to determine the half-maximal inhibitory concentration (IC₅₀) of each compound.

Protocol 3: MTT Assay for Cell Viability

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO only) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: IC₅₀ Values of Hypothetical Derivatives

Compound IDModification at C4MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
Parent -Br> 50> 50> 50
Q-01 -Phenyl15.222.518.9
Q-02 -4-Methoxyphenyl8.712.19.5
Q-03 -Anilino5.47.86.1
Q-04 -Morpholino25.130.428.3
Doxorubicin (Reference Drug)0.50.80.6
Mechanism of Action Studies

For compounds that exhibit potent cytotoxicity (low micromolar IC₅₀ values), further investigation into their mechanism of action is warranted.

Visualization of the Drug Development Workflow

Drug_Development_Workflow Start 4-Bromo-6,8-dimethylquinoline Synthesis Chemical Synthesis (Suzuki, Buchwald-Hartwig, etc.) Start->Synthesis Library Library of Novel Derivatives Synthesis->Library Screening Primary Screening (MTT/SRB Assay) Library->Screening Hit_ID Hit Identification (IC₅₀ < 10 µM) Screening->Hit_ID MoA Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_ID->MoA Potent Hits Lead_Opt Lead Optimization MoA->Lead_Opt Lead_Opt->Synthesis Iterative Improvement Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical

Caption: Workflow for anticancer agent development.

Protocol 4: Annexin V/PI Apoptosis Assay

Objective: To determine if the compound induces apoptosis (programmed cell death).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Concluding Remarks

4-Bromo-6,8-dimethylquinoline is a highly valuable and versatile starting material for the development of novel anticancer agents. The synthetic protocols and biological evaluation assays detailed in this guide provide a robust framework for researchers to synthesize, screen, and characterize new quinoline-based derivatives. The logical progression from synthesis to in vitro screening and mechanistic studies is crucial for identifying promising lead compounds for further preclinical development. The inherent potential of the quinoline scaffold, combined with the strategic functionalization enabled by the 4-bromo-6,8-dimethyl substitution pattern, offers a fertile ground for the discovery of the next generation of cancer therapeutics.

References

  • Jain S, Chandra V, Jain PK, Pathak K, Pathak D, Vaidya A. Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 2019 Dec 1;12(8):4920-46.

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. 2024 Apr 1;103:117681.

  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. BenchChem.

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.

  • Tyagi, S., & Salahuddin. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. 2022; 20(10): 2408-2427.

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Molecules. 2022; 27(15):4938.

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. 2020;10(51):30553-83.

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2022 Oct 20;76(2):112-21.

  • Synthesis of quinolines. Organic Chemistry Portal.

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. 2024;9(24):27045-27072.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. 2020;10(35):20687-701.

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

  • Li HT, Zhu X. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. 2021;21(5):426-437.

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PLoS One. 2014;9(6):e99502.

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.

  • Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. BenchChem.

  • In Vitro Cytotoxicity Assay. Alfa Cytology.

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 2021 Jul 2;6(27):17737-47.

  • Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. BenchChem.

  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.

  • 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research. 1998 Jun;4(6):1405-14.

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. 2019 Feb;33(2):e22260.

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. 2024 Jul 4;14(1):15426.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure. 2025 May 6;1315:138406.

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. 2017;14(10).

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2022; 27(23):8227.

Sources

Application Notes and Protocols: 4-Bromo-6,8-dimethylquinoline as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with profound biological activities.[1][2] This heterocyclic system is the foundation for drugs spanning anticancer, antimicrobial, anti-inflammatory, and antimalarial therapies. Within this esteemed class of molecules, 4-Bromo-6,8-dimethylquinoline emerges as a particularly strategic building block for modern drug discovery.

This guide provides an in-depth technical overview of 4-Bromo-6,8-dimethylquinoline, designed for researchers, medicinal chemists, and drug development professionals. We will explore the molecule's strategic value, dissecting the distinct roles of its quinoline core, the synthetically versatile 4-bromo substituent, and the modulating 6,8-dimethyl groups. The subsequent sections offer detailed protocols for its application in pivotal synthetic transformations and outline its potential in key therapeutic areas, thereby providing a robust framework for its integration into drug discovery programs.

Section 1: The Strategic Value of 4-Bromo-6,8-dimethylquinoline in Drug Design

The utility of 4-Bromo-6,8-dimethylquinoline is not merely incidental; it is a result of the deliberate convergence of three key structural motifs, each contributing to its potential as a superior scaffold for library development and lead optimization.

The 4-Bromo Substituent: A Gateway to Chemical Diversity

The bromine atom at the C4 position is the molecule's primary reactive handle. Its presence is a strategic choice for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions.[3][4] This C-Br bond is amenable to forming new carbon-carbon and carbon-heteroatom bonds with a high degree of predictability and functional group tolerance.

  • Causality of Choice: The C4 position of the quinoline ring is electronically activated, making the bromo-substituent an excellent leaving group for transformations like Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N, C-O), Sonogashira (C-C, alkynyl), and Heck (C-C, alkenyl) couplings.[5][6] This versatility allows chemists to rapidly introduce a vast array of chemical moieties, from simple aryl groups to complex heterocyclic systems, which is fundamental to exploring the Structure-Activity Relationship (SAR) of a new chemical series.

The 6,8-Dimethyl Groups: Modulators of Physicochemical and Pharmacokinetic Properties

The methyl groups at the C6 and C8 positions are not passive spectators; they are critical modulators of the molecule's drug-like properties.

  • Lipophilicity and Permeability: The addition of two methyl groups significantly increases the lipophilicity of the quinoline core. This modification can enhance membrane permeability and improve oral absorption, key parameters in preclinical development.

  • Metabolic Stability: Methyl groups can act as "metabolic blockers." By occupying positions susceptible to oxidative metabolism by cytochrome P450 enzymes, they can prevent the formation of unwanted metabolites, thereby increasing the compound's half-life and in vivo stability.

  • Binding and Selectivity: The steric bulk introduced by the dimethyl substituents can enforce specific conformations and create more defined interactions within a target's binding pocket, potentially leading to increased potency and selectivity.[7]

Logical Framework for SAR Exploration

The combination of a reactive handle and modulating groups makes 4-Bromo-6,8-dimethylquinoline an ideal starting point for a lead discovery campaign. The dimethylated core can serve as an anchor, providing foundational binding and favorable ADME properties, while the 4-position is systematically modified to optimize target engagement.

SAR_Exploration cluster_core Core Scaffold cluster_reaction Synthetic Diversification cluster_library Generated Library cluster_target Biological Evaluation Core 4-Bromo-6,8-dimethylquinoline Reaction Pd-Catalyzed Cross-Coupling Core->Reaction Library 4-Substituted-6,8-dimethylquinolines Reaction->Library Aryl Aryl Library->Aryl Heteroaryl Heteroaryl Library->Heteroaryl Alkynyl Alkynyl Library->Alkynyl Target Biological Target (e.g., Kinase, Receptor) Library->Target SAR Probing Synthesis_Workflow cluster_0 cluster_1 A 2,4-Dimethylaniline C Condensation Intermediate A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (e.g., Dowtherm A, 250°C) C->D E 4-Hydroxy-6,8- dimethylquinoline D->E F Halogenation (e.g., POBr₃ or PBr₃) E->F G 4-Bromo-6,8- dimethylquinoline F->G

Caption: Proposed synthetic workflow for 4-Bromo-6,8-dimethylquinoline.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a general and reliable method for coupling various aryl- or heteroaryl-boronic acids to the 4-position of the quinoline scaffold.

Expertise Behind the Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commercially available Pd(0) catalyst suitable for a wide range of boronic acids. The triphenylphosphine ligands provide the necessary electronic and steric environment to facilitate the catalytic cycle.

  • Base: An aqueous solution of sodium carbonate is used. The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The biphasic system (Toluene/Water) helps to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.

  • Solvent: Toluene is a high-boiling, non-polar solvent that effectively dissolves the quinoline substrate and is stable at the required reaction temperatures. The presence of water is essential for activating the boronic acid with the base.

Materials:

  • 4-Bromo-6,8-dimethylquinoline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)

  • Toluene, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-6,8-dimethylquinoline (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M. Then, add a 2 M aqueous solution of Na₂CO₃ (2.5 eq).

  • Reaction: Heat the biphasic mixture to reflux (typically 100-110 °C) with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-aryl-6,8-dimethylquinoline derivative.

Data Presentation: Representative Suzuki Coupling Reactions

The following table illustrates the expected outcomes for the Suzuki coupling protocol with various boronic acids, demonstrating the versatility of the 4-bromo handle.

Boronic Acid PartnerProduct StructureExpected Yield (%)
Phenylboronic acid4-Phenyl-6,8-dimethylquinoline85-95%
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6,8-dimethylquinoline80-92%
Thiophene-2-boronic acid4-(Thiophen-2-yl)-6,8-dimethylquinoline75-88%
Pyridine-3-boronic acid4-(Pyridin-3-yl)-6,8-dimethylquinoline70-85%

Conclusion

4-Bromo-6,8-dimethylquinoline is more than just another heterocyclic compound; it is a strategically designed building block poised for significant application in medicinal chemistry. The combination of a privileged quinoline core, a highly versatile synthetic handle at the 4-position, and key property-modulating methyl groups at the 6- and 8-positions makes it an exceptionally valuable scaffold. The robust and reliable protocols for its functionalization, particularly via palladium-catalyzed cross-coupling, empower researchers to rapidly generate diverse chemical libraries. This capability is essential for the efficient exploration of structure-activity relationships and the accelerated discovery of novel therapeutic agents targeting a wide spectrum of diseases, from cancer to microbial infections.

References

  • Verma, A., Joshi, S., & Singh, D. (2021). Recent advances in research of natural and synthetic bioactive quinolines. PubMed.
  • Sharma, S., Singh, K., & Singh, S. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Current Organic Synthesis, 20(6), 606-629.
  • Review, A. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • Debela, D. T., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • ResearchGate. (n.d.). Structures of several bioactive quinoline derivatives.
  • ResearchGate. (n.d.). Our strategy for the construction of 4-bromo quinolines and its applications.
  • Uppar, V., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. Benchchem.
  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
  • Ökten, S., et al. (n.d.). 6,8-Dibromoquinoline. PMC NIH.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC NIH.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential. Benchchem.
  • An, X., et al. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing.
  • Kumar, S., Bawa, S., & Gupta, H. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 3-Acetyl-6-bromoquinolin-4(1H)-one in Medicinal Chemistry. Benchchem.
  • BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. Benchchem.
  • MDPI Books. (n.d.).
  • Li, Y., et al. (2019).
  • Faghih, Z., et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • Unger, M., & Reissig, H. U. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC NIH.
  • BenchChem. (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. NIH.

Sources

Introduction: The Strategic Importance of the Quinoline C4-Position

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functionalization of the Quinoline Core at the 4-Position

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities, from antimalarial to anticancer agents.[1] The functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry, allowing for the precise tuning of a molecule's pharmacological profile.[2][3] By modifying the ring, researchers can enhance efficacy, selectivity, and safety, accelerating drug discovery and broadening the therapeutic potential of quinoline-based compounds.[2][3]

Among the various positions on the quinoline core, the C4-position holds particular strategic importance. Its modification directly influences the electronic and steric properties of the heterocyclic ring, often leading to profound changes in biological activity. This guide provides a detailed exploration of the principal synthetic methodologies for functionalizing the quinoline core at the 4-position, offering field-proven insights and step-by-step protocols for key transformations. We will delve into three major strategies: Nucleophilic Aromatic Substitution (SNAr), Transition-Metal Catalyzed Cross-Coupling, and Direct C-H Functionalization.

Part 1: Nucleophilic Aromatic Substitution (SNAr) — The Classical Approach

Theoretical Foundation: Activating the C4-Position for Nucleophilic Attack

Nucleophilic aromatic substitution (SNAr) is a foundational method for functionalizing the quinoline ring. The inherent electron-withdrawing nature of the endocyclic nitrogen atom reduces electron density across the pyridine ring, particularly at the C2 and C4 positions. This electronic deficit renders these positions susceptible to attack by nucleophiles. For a successful SNAr reaction, the C4-position must be equipped with a good leaving group, most commonly a halogen like chlorine. The reaction proceeds via a two-step addition-elimination mechanism, involving a stabilized anionic intermediate known as a Meisenheimer complex.[4][5][6]

Application Note 1: Synthesis of 4-Aminoquinolines – A Gateway to Antimalarial Agents

The synthesis of 4-aminoquinolines is arguably the most significant application of the SNAr reaction on this scaffold, forming the structural basis for iconic antimalarial drugs like chloroquine and amodiaquine.[7] The direct coupling of a 4-chloroquinoline with a primary or secondary amine is the most common route.[4][5]

Protocol 1.1: Conventional Thermal Synthesis of 7-Chloro-N-benzyl-quinolin-4-amine

This protocol details a standard condensation reaction using conventional heating, a robust and widely applicable method.

Causality Behind Experimental Choices:

  • Substrate: 4,7-dichloroquinoline is a readily available starting material where the C4-chlorine is significantly more reactive to nucleophilic substitution than the C7-chlorine.

  • Solvent: A high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is used to ensure all reactants remain in solution and to achieve the high temperatures necessary to overcome the reaction's activation energy.[8]

  • Base: Triethylamine (TEA) and potassium carbonate (K2CO3) are added to scavenge the hydrochloric acid (HCl) generated during the reaction.[8] This is crucial because the amine nucleophile would otherwise be protonated and deactivated.

  • Inert Atmosphere: The reaction is run under nitrogen to prevent potential side reactions from atmospheric oxygen and moisture at high temperatures.

Step-by-Step Methodology:

  • To a 25 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (1.0 g, 5.05 mmol), the desired amine (e.g., benzylamine, 1.1 eq, 5.56 mmol), potassium carbonate (1.2 g, 8.68 mmol), and anhydrous triethylamine (6 mL).

  • Add anhydrous N-methyl-2-pyrrolidone (NMP) (8 mL) to the flask.

  • Place the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (typically 120-140°C) and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate (50 mL).

  • Wash the organic layer extensively with brine (5 x 30 mL) and then with water (5 x 30 mL) to remove the NMP and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aminoquinoline derivative.

Protocol 1.2: Microwave-Assisted Synthesis of 4-Aminoquinolines

Microwave irradiation offers a significant acceleration of SNAr reactions, often leading to cleaner products and higher yields in a fraction of the time.[4][5]

Causality Behind Experimental Choices:

  • Microwave Heating: Microwaves provide rapid and efficient dielectric heating, directly coupling with the polar molecules in the reaction mixture. This leads to a dramatic reduction in reaction time from hours to minutes.

  • Solvent Choice: Solvents with high dielectric constants, like DMSO or ethanol, are particularly effective for microwave-assisted synthesis.[5]

  • Sealed Vessel: The reaction is performed in a sealed microwave vessel to allow the temperature to rise above the solvent's boiling point, further accelerating the reaction rate.

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4,7-dichloroquinoline (200 mg, 1.01 mmol) and the desired amine (e.g., various alkylamines or anilines, 1.2 eq, 1.21 mmol).

  • Add 3 mL of dimethyl sulfoxide (DMSO). If using an amine salt or a less nucleophilic amine, a base such as sodium hydroxide or potassium carbonate may be required.[5]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 140-180°C for 20-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice water (30 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize or purify by column chromatography if necessary.

Data Presentation: Conditions for SNAr Synthesis of 4-Aminoquinolines

Nucleophile TypeBaseSolventTemperature (°C)TimeTypical Yield (%)Reference
Primary AlkylamineNone neededDMSO140°C (MW)20-30 min80-95[4][5]
Secondary AlkylamineK2CO3DMSO140°C (MW)20-30 min80-95[4][5]
ArylamineNaOHDMSO180°C (MW)20-30 min80-95[4][5]
BenzylamineK2CO3/TEANMP140°C (Conv.)15 h40-60[8]

Visualization: SNAr Mechanism at Quinoline C4-Position

SNAr_Mechanism Reactants 4-Chloroquinoline + Nu:⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate Nucleophilic Attack (Slow, RDS) Products 4-Substituted Quinoline + Cl⁻ Intermediate->Products Loss of Leaving Group (Fast)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Part 2: Transition-Metal Catalyzed Cross-Coupling Reactions

Theoretical Foundation: Forging C-C Bonds with Precision

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules.[9] Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide an exceptionally powerful and versatile toolkit for forming new carbon-carbon bonds.[10] These methods typically involve the reaction of a 4-haloquinoline (an organohalide) with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium.[11] This approach enables the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C4-position, groups that are inaccessible through classical SNAr chemistry.

Application Note 2: Synthesis of 4-Arylquinolines via Suzuki-Miyaura Coupling

The introduction of an aryl group at the C4-position can significantly impact the biological properties of a quinoline derivative. The Suzuki-Miyaura coupling is a highly reliable method for achieving this transformation due to its mild conditions and exceptional functional group tolerance.[10]

Protocol 2.1: Palladium-Catalyzed Suzuki Coupling of 4-Chloroquinoline with Phenylboronic Acid

This protocol provides a general procedure for the synthesis of 4-phenylquinoline.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)2 is often used with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich ligands like SPhos or Xantphos are often effective for coupling with less reactive aryl chlorides.[4]

  • Organometallic Reagent: Arylboronic acids are stable, commercially available, and generally non-toxic, making them ideal coupling partners.

  • Base: A base (e.g., K2CO3, Cs2CO3) is essential. It activates the organoboron species, facilitating the transmetalation step where the organic group is transferred from boron to the palladium catalyst.

  • Solvent System: The reaction is often run in a mixture of an organic solvent (like dioxane or toluene) and water to ensure solubility of both the organic and inorganic reagents.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 4-chloroquinoline (164 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., Xantphos, 4-10 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed solvents, for example, a 4:1 mixture of dioxane and water (5 mL).

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain 4-phenylquinoline.

Visualization: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Quinoline-4-Ar' Transmetal->Product ArX Quinoline-4-X ArX->OxAdd ArB Ar'-B(OH)₂ + Base ArB->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Direct C-H Functionalization — The Atom-Economical Frontier

Theoretical Foundation: Activating C-H Bonds with Radical Chemistry

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more efficient and environmentally friendly route to complex molecules by avoiding pre-functionalization steps.[1][2][12] For electron-deficient heterocycles like quinoline, the Minisci reaction is a premier method for direct C-H alkylation.[13][14] The reaction proceeds under acidic conditions, where the quinoline nitrogen is protonated. This protonation renders the heterocyclic ring highly electron-deficient, making it susceptible to attack by a nucleophilic alkyl radical. The attack occurs preferentially at the C2 and C4 positions, with selectivity often tunable by reaction conditions.

Application Note 3: Minisci-Type C4-Alkylation for Late-Stage Functionalization

The Minisci reaction is exceptionally valuable for late-stage functionalization, allowing for the direct introduction of alkyl groups onto complex quinoline-containing molecules.[13][14] A variety of alkyl radical precursors can be used, with carboxylic acids being a common, inexpensive, and readily available source.

Protocol 3.1: Silver/Persulfate-Mediated Minisci Alkylation with Carboxylic Acids

This protocol describes a classic Minisci reaction for the C4-alkylation of a substituted pyridine, a method directly applicable to quinolines.[15]

Causality Behind Experimental Choices:

  • Acidic Medium: The reaction is performed in an acidic medium (often with added TFA or in a biphasic system with water) to protonate the quinoline, which is essential for activating the ring towards radical attack.[13][14]

  • Radical Generation: Silver nitrate (AgNO3) acts as a catalyst, and ammonium persulfate ((NH4)2S2O8) is a strong oxidizing agent. The persulfate oxidizes Ag(I) to Ag(II), which then facilitates the oxidative decarboxylation of the carboxylic acid to generate the required alkyl radical.

  • Biphasic System: A solvent system like dichloroethane/water or acetonitrile/water is often used to accommodate both the organic substrate and the inorganic salts.[15]

Step-by-Step Methodology:

  • In a culture tube or round-bottomed flask equipped with a stir bar, add the quinoline substrate (0.5 mmol, 1.0 eq), the carboxylic acid (e.g., pivalic acid, 1.0 mmol, 2.0 eq), silver nitrate (AgNO3, 16.7 mg, 0.1 mmol, 20 mol%), and ammonium persulfate ((NH4)2S2O8, 228 mg, 1.0 mmol, 2.0 eq).

  • Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.

  • Seal the tube and stir the mixture vigorously at 50-80°C for 2-4 hours. Monitor the reaction by LC-MS to observe product formation and consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (5 mL).

  • Transfer the mixture to a separatory funnel, add aqueous sodium bicarbonate solution to neutralize the acid, and separate the layers.

  • Extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography. Note that a mixture of C2 and C4 isomers may be obtained, requiring careful separation.

Data Presentation: Regioselectivity in Minisci Alkylation of Quinolines

Alkyl Radical Source (Carboxylic Acid)Oxidant SystemC4:C2 RatioTypical Yield (%)Reference
Pivalic acid (t-Bu•)AgNO3 / (NH4)2S2O8C4 selective60-80[15]
Cyclohexanecarboxylic acidAgNO3 / (NH4)2S2O8C4 selective50-75[15]
Ethane (via HAT photocatalysis)FeCl3 / NFSI>20:160-70[13][14]
Propane (via HAT photocatalysis)FeCl3 / NFSI>20:1 (iso-propyl)~65[13][14]

Visualization: Mechanism of the Minisci Reaction on Quinoline

Minisci_Mechanism cluster_rad_gen Radical Generation cluster_het_reaction Reaction with Heterocycle RCOOH R-COOH Radical R• RCOOH->Radical Ag(I)/S₂O₈²⁻ -CO₂, -H⁺ RadicalAdd Radical Adduct (Cation Radical) Radical->RadicalAdd QuinolineH Protonated Quinoline QuinolineH->RadicalAdd Radical Attack at C4 Product C4-Alkylated Quinoline RadicalAdd->Product Oxidation & Deprotonation

Caption: Key steps in the Minisci C-H alkylation of a protonated quinoline.

Conclusion and Future Outlook

The functionalization of the quinoline core at the 4-position is a mature yet continuously evolving field. Classical SNAr reactions remain a robust and indispensable method, particularly for the synthesis of 4-aminoquinolines. Transition-metal catalyzed cross-coupling has dramatically expanded the scope of accessible C4-substituted analogues, enabling the introduction of diverse carbon-based functionalities. The advent of direct C-H functionalization, spearheaded by methods like the Minisci reaction, is pushing the boundaries of synthetic efficiency and atom economy.

Future developments will likely focus on enhancing regioselectivity, particularly in C-H functionalization, and employing novel catalytic systems, such as photoredox catalysis, to achieve transformations under even milder conditions.[13][14] These advancements will continue to empower researchers and drug development professionals to explore the chemical space around the quinoline scaffold, paving the way for the next generation of innovative therapeutics.

References

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]

  • One-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts. PubMed. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PubMed Central. Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central. Available at: [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme Synfacts. Available at: [Link]

  • Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. PubMed Central. Available at: [Link]

  • Representative examples of 4‐aryl quinolines. ResearchGate. Available at: [Link]

  • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. ACS Publications. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]

  • Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. Available at: [Link]

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. Available at: [Link]

  • A review on transition metal mediated synthesis of quinolines. Ask This Paper. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to Sonogashira Coupling with 4-Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an alkyne moiety onto this heterocyclic system via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel drug candidates and molecular probes.[1][2][3] This guide provides a detailed experimental procedure for the palladium and copper-catalyzed Sonogashira coupling of 4-bromoquinolines with terminal alkynes, offering insights into the reaction mechanism, optimization strategies, and troubleshooting.

The Underpinning Chemistry: The Sonogashira Catalytic Cycle

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5] The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 4-bromoquinoline.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[7]

  • Transmetalation: The crucial step involves the transfer of the alkynyl group from the copper acetylide to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to afford the 4-alkynylquinoline product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Br-Pd(II)L₂(Aryl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne_pd_complex Alkyne-Pd(II)L₂(Aryl) transmetalation->alkyne_pd_complex reductive_elimination Reductive Elimination alkyne_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Aryl-Alkyne reductive_elimination->product cu_cycle Copper Cycle cu_acetylide Cu(I)-Alkyne cu_cycle->cu_acetylide [CuI] cu_acetylide->transmetalation terminal_alkyne Terminal Alkyne + Base terminal_alkyne->cu_cycle aryl_halide 4-Bromoquinoline aryl_halide->oxidative_addition

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 4-Bromoquinoline

This protocol provides a general procedure for the Sonogashira coupling of a substituted 4-bromoquinoline with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Reagents and Materials
Reagent/MaterialPurposeTypical GradeSupplierNotes
4-Bromoquinoline derivativeStarting material>98%CommercialEnsure purity, as impurities can inhibit the catalyst.
Terminal AlkyneCoupling partner>98%CommercialPurify if necessary, especially if prone to oligomerization.
Pd(PPh₃)₂Cl₂Palladium catalyst>98%CommercialOther Pd sources like Pd(PPh₃)₄ can also be used.[6]
Copper(I) Iodide (CuI)Co-catalyst>99%CommercialUse a fresh bottle as it can degrade over time.[8]
Triethylamine (Et₃N)Base and SolventAnhydrous, >99.5%CommercialMust be dry and free of amine oxides.
TolueneSolventAnhydrousCommercialOther solvents like DMF or THF can be used.[4][9]
Argon or NitrogenInert gasHigh purityGas cylinderEssential for maintaining anaerobic conditions.[8]
Anhydrous MgSO₄ or Na₂SO₄Drying agentReagent gradeCommercialFor drying the organic extract.
Silica GelStationary phase230-400 meshCommercialFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-bromoquinoline derivative (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv), and CuI (0.04 - 0.10 equiv).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure anaerobic conditions.[8]

    • Add anhydrous toluene (e.g., 5 mL per mmol of 4-bromoquinoline) and triethylamine (2.0 - 3.0 equiv) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes until the catalyst is well-dissolved.

  • Addition of Alkyne:

    • Slowly add the terminal alkyne (1.1 - 1.5 equiv) to the reaction mixture via syringe. For highly reactive alkynes prone to homocoupling, slow addition using a syringe pump is recommended.[10]

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C for aryl bromides).[9]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite to remove the palladium and copper salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 4-alkynylquinoline.

Experimental_Workflow start Start reagents Weigh Reagents (4-Bromoquinoline, Pd/Cu catalysts) start->reagents setup Reaction Setup (Inert atmosphere) reagents->setup addition Add Solvents & Base (Toluene, Et₃N) setup->addition alkyne_add Add Terminal Alkyne addition->alkyne_add reaction Heat & Monitor (TLC/GC-MS) alkyne_add->reaction workup Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst.Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[8]
Impure starting materials.Purify the 4-bromoquinoline and terminal alkyne before use.
Insufficiently inert conditions.Thoroughly degas the solvent and ensure a continuous positive pressure of inert gas.[8]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Use high-purity reagents and solvents. Consider a more stable palladium pre-catalyst like PdCl₂(PPh₃)₂.[8] Some solvents like THF may promote its formation.[8][11]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Rigorously exclude oxygen from the reaction.[12]
High concentration of copper catalyst.Reduce the amount of CuI or consider a copper-free protocol.[12][13]
High alkyne concentration.Add the alkyne slowly to the reaction mixture.[10]
Incomplete Reaction Steric hindrance from the substrate.For sterically demanding 4-bromoquinolines, a bulkier phosphine ligand may be required.[12][14]
Low reaction temperature.Aryl bromides often require higher temperatures than aryl iodides.[8][9]

Scope and Limitations

The Sonogashira coupling is a versatile reaction with a broad substrate scope. A variety of functional groups are tolerated on both the 4-bromoquinoline and the terminal alkyne. However, certain limitations should be considered:

  • Steric Hindrance: Highly substituted 4-bromoquinolines, particularly with bulky groups near the bromine atom, may exhibit lower reactivity.[12]

  • Electronic Effects: Electron-withdrawing groups on the quinoline ring can enhance the rate of oxidative addition, while electron-donating groups may have the opposite effect.[1]

  • Alkyne Reactivity: Terminal alkynes with acidic protons on adjacent carbons can sometimes lead to side reactions.

Concluding Remarks

The Sonogashira coupling of 4-bromoquinolines is a robust and reliable method for the synthesis of a diverse range of 4-alkynylquinoline derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful tool in the development of novel compounds for various applications, particularly in the field of drug discovery.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Review of Palladium and Copper Catalyzed Sonogashira Cross Coupling. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 19, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved January 19, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (2022). Retrieved January 19, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. Retrieved January 19, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 19, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved January 19, 2026, from [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 19, 2026, from [Link]

  • Conditions optimization for the double Sonogashira coupling. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved January 19, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). UC Santa Barbara. Retrieved January 19, 2026, from [Link]

  • Sonogashira cross-coupling of 4a–d with terminal alkynes. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Quinols As Novel Therapeutic Agents. 7. Synthesis of Antitumor 4-[1-(Arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones by Sonogashira Reactions. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017). Asian Journal of Chemical Sciences. Retrieved January 19, 2026, from [Link]

Sources

The Strategic Utility of 4-Bromo-6,8-dimethylquinoline in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of materials science, the quinoline scaffold stands as a privileged heterocyclic motif, prized for its inherent electronic properties, thermal stability, and versatile reactivity. Within this family, 4-Bromo-6,8-dimethylquinoline emerges as a particularly strategic building block. The bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex, functional molecules. Simultaneously, the methyl groups at the 6- and 8-positions offer steric and electronic modulation of the quinoline core, influencing the photophysical and charge-transport properties of the resulting materials.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-6,8-dimethylquinoline in materials science research. We will delve into its potential in the burgeoning field of organic electronics, with a focus on Organic Light-Emitting Diodes (OLEDs), and provide detailed, field-proven protocols for its synthetic manipulation.

Core Applications in Organic Electronics: A Focus on OLEDs

Quinoline derivatives have garnered significant attention for their application in both the light-emitting and charge-transport layers of OLEDs.[1] Their robust chemical and thermal stability, coupled with their excellent electron-transporting and optoelectronic characteristics, make them ideal candidates for creating efficient and durable devices.[1] Specifically, quinoline-based materials have shown great promise as efficient emitters, particularly for crucial green and blue light, which are essential for full-color displays and high-efficacy lighting solutions.[1]

The strategic placement of the bromo and dimethyl functionalities on the 4-Bromo-6,8-dimethylquinoline core allows for the tailored synthesis of materials with specific properties. The bromine atom serves as a key site for introducing various aromatic or heteroaromatic moieties through well-established cross-coupling reactions. This functionalization is critical for tuning the emission color, improving quantum efficiency, and enhancing charge carrier mobility. The methyl groups, through their electron-donating inductive effect and steric hindrance, can influence the molecule's solubility, film-forming properties, and prevent undesirable intermolecular aggregation, which can quench fluorescence.

Photophysical Properties: A Predictive Overview

The parent 6,8-dimethylquinoline is a known compound, and its basic properties are documented.[2] The introduction of a bromine atom at the 4-position is expected to influence the electronic transitions within the molecule. Generally, halogen substitution can lead to a bathochromic (red) shift in the absorption and emission spectra due to the "heavy atom effect," which can also influence intersystem crossing rates.

Substitutions on the quinoline ring are known to significantly impact its fluorescence properties.[3][4] For instance, the introduction of an N-dimethyl group at the 7-position of a quinoline has been shown to induce fluorescence, making the resulting compound a trackable dye for cell imaging.[3] While the methyl groups in 4-Bromo-6,8-dimethylquinoline are on the carbocyclic ring, their electron-donating nature is expected to modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission wavelengths.

Table 1: Predicted Photophysical Characteristics of 4-Bromo-6,8-dimethylquinoline and its Derivatives

PropertyPredicted Characteristic for 4-Bromo-6,8-dimethylquinolinePredicted Characteristic for Functionalized DerivativesRationale
Absorption (λmax) UV region (~300-350 nm)Tunable across the UV-Vis spectrumThe quinoline core absorbs in the UV. Functionalization with extended π-systems will shift absorption to longer wavelengths.
Emission (λem) Weak or no emission in the visible rangeTunable from blue to green and beyondThe parent compound is not expected to be highly emissive. Coupling with fluorophores will induce strong, tunable emission.
Fluorescence Quantum Yield (ΦF) LowPotentially highThe quantum yield will be highly dependent on the nature of the substituent introduced via cross-coupling.
Solubility Moderate in organic solventsCan be tailoredThe dimethyl groups enhance solubility. Further functionalization can be designed to optimize solubility in specific processing solvents.

It is imperative for researchers to experimentally determine the specific photophysical properties of 4-Bromo-6,8-dimethylquinoline and its derivatives to fully harness their potential in materials science applications.

Synthetic Protocols: Harnessing the Reactivity of 4-Bromo-6,8-dimethylquinoline

The bromine atom at the 4-position of 4-Bromo-6,8-dimethylquinoline is the key to its synthetic utility, providing a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis and are widely employed in the creation of materials for organic electronics.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of OLED materials, this reaction is frequently used to introduce aryl or heteroaryl groups that extend the π-conjugation of the quinoline core, thereby tuning its photophysical and electronic properties.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 4-Bromo-6,8-dimethylquinoline Solvent Degassed Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) Reactant1->Solvent Reactant2 Aryl/Heteroaryl Boronic Acid or Ester Reactant2->Solvent Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Solvent Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Solvent Temperature Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) Solvent->Temperature Extraction Aqueous Work-up & Extraction Temperature->Extraction Purification Column Chromatography Extraction->Purification Product Functionalized 6,8-dimethylquinoline Derivative Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of 4-Bromo-6,8-dimethylquinoline.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 4-Bromo-6,8-dimethylquinoline (1.0 eq.), the desired aryl or heteroaryl boronic acid or its pinacol ester (1.1-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq.).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water. It is crucial to thoroughly degas the solvent to prevent oxidation of the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature between 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized 6,8-dimethylquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[5][6] This reaction is particularly valuable for synthesizing hole-transporting materials or for introducing electron-donating amino groups to modulate the electronic properties of the quinoline core.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 4-Bromo-6,8-dimethylquinoline Solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Reactant1->Solvent Reactant2 Primary or Secondary Amine Reactant2->Solvent Catalyst_Precursor Pd Precursor (e.g., Pd₂(dba)₃) Catalyst_Precursor->Solvent Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Solvent Base Strong Base (e.g., NaOtBu, K₃PO₄) Base->Solvent Temperature Inert Atmosphere (N₂ or Ar) Heat (80-120 °C) Solvent->Temperature Quenching Careful Quenching Temperature->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-functionalized 6,8-dimethylquinoline Derivative Purification->Product

Caption: Workflow for the Buchwald-Hartwig amination of 4-Bromo-6,8-dimethylquinoline.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 eq.), and a suitable phosphine ligand, for example, a bulky, electron-rich ligand like XPhos or SPhos (0.02-0.06 eq.).

  • Reagent Addition: Add 4-Bromo-6,8-dimethylquinoline (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2.5 eq.).

  • Solvent: Add an anhydrous and degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography on silica gel to obtain the N-functionalized 6,8-dimethylquinoline derivative.

Conclusion: A Promising Scaffold for Future Innovations

4-Bromo-6,8-dimethylquinoline represents a highly adaptable and valuable building block for the synthesis of advanced materials. Its strategic functionalization points allow for the systematic development of novel compounds with tailored electronic and photophysical properties. The protocols outlined herein provide a robust foundation for researchers to explore the synthesis of new quinoline derivatives with potential applications in organic electronics, particularly in the development of next-generation OLEDs and other optoelectronic devices. The continued exploration of this and related quinoline scaffolds will undoubtedly contribute to the advancement of materials science.

References

  • Custom Quinoline Derivatives Manufacturers, Suppliers. (n.d.). Stanford Advanced Materials. Retrieved January 19, 2026, from [Link]

  • Lévesque, É., Maltais, R., & Poirier, D. (2012). Turning a Quinoline-based Steroidal Anticancer Agent into a Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 3(4), 318–322. [Link]

  • Prajapati, J. K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(32), 22955-22967. [Link]

  • 6,8-Dimethylquinoline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing Suzuki-Miyaura coupling reactions with 4-bromoquinoline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Quinolines are a privileged scaffold in drug discovery, but their successful functionalization via cross-coupling can be challenging due to the unique electronic properties and potential for catalyst inhibition by the quinoline nitrogen.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems and rationally design your reaction conditions for optimal success.

Section 1: Troubleshooting Common Experimental Issues

This section addresses the most frequent challenges encountered during the Suzuki coupling of 4-bromoquinolines.

Q1: My reaction is resulting in low or no product yield. What are the most likely causes and how can I fix it?

Low yield is a multifaceted problem that requires a systematic approach to diagnose.[1] The issue often stems from one of three areas: reagent integrity, catalyst activity, or reaction conditions.

  • Reagent Integrity : The quality of your starting materials is paramount. Boronic acids, in particular, are susceptible to degradation over time through protodeboronation, especially when exposed to air and moisture.[2]

    • Actionable Advice : Always use fresh, high-purity boronic acid. If you suspect degradation, consider using more robust boronic esters, such as pinacol esters, which exhibit greater stability.[2][3] Ensure your 4-bromoquinoline is pure and the solvents are anhydrous and peroxide-free.[2]

  • Catalyst Inactivation : The active Pd(0) catalyst is highly sensitive to oxygen.[4] Insufficient degassing or a compromised inert atmosphere is a leading cause of reaction failure.

    • Actionable Advice : Ensure your entire apparatus is leak-proof. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by employing several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Suboptimal Reaction Parameters : The combination of catalyst, ligand, base, and solvent is highly substrate-dependent and crucial for success.[4]

    • Actionable Advice : If initial attempts fail, re-evaluate your chosen conditions. For a challenging substrate like 4-bromoquinoline, a simple catalyst system like Pd(PPh₃)₄ may not be sufficient. Consider moving to a more robust system using a palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[5][6] These advanced systems are often more effective at promoting the challenging oxidative addition step.

Q2: I'm observing a significant amount of a homocoupled byproduct from my boronic acid. How can I minimize this?

Homocoupling, the dimerization of the boronic acid coupling partner, is a common side reaction that consumes your reagent and complicates purification.[4] This process is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), a species known to promote this unwanted pathway.[7][8]

  • Minimize Oxygen : As with low yield issues, the most critical step is to ensure a scrupulously oxygen-free environment through proper degassing techniques.[4]

  • Adjust Stoichiometry : Using a slight excess (1.05-1.1 equivalents) of the 4-bromoquinoline can sometimes suppress the homocoupling of the boronic acid.[4]

  • Modify Reaction Temperature : Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[4]

  • Evaluate the Base : The choice of base can influence competing side reactions. In some cases, switching to a milder base or ensuring the base is anhydrous can reduce homocoupling.[4]

Q3: Dehalogenation of my 4-bromoquinoline to quinoline is a major side product. What causes this and how can it be prevented?

Dehalogenation (or hydrodehalogenation) occurs when the bromine atom is replaced by a hydrogen, leading to a reduced, non-functionalized quinoline.[9] This side reaction proceeds via a palladium-hydride intermediate, which can arise from various sources in the reaction mixture.[7][9]

  • Identify the Hydride Source :

    • Solvents : Certain solvents, particularly alcohols or technical-grade solvents like DMF and dioxane, can act as hydride donors.[9] Using high-purity, anhydrous solvents is crucial. Toluene is often a less problematic choice than ethereal solvents in this regard.[9]

    • Base : Some bases or impurities within them can be a source of hydride. Ensure you are using a high-purity base.

    • Water : Trace amounts of water can contribute to the formation of palladium-hydride species.

  • Optimize Catalyst and Ligand : The choice of ligand is critical. Bulky, electron-rich phosphine ligands can influence the relative rates of reductive elimination (forming the desired product) versus dehalogenation.[9] If dehalogenation is severe, screening different ligands is a logical step.

  • Reaction Conditions : Higher temperatures can sometimes accelerate dehalogenation.[9] Consider running the reaction at the lowest effective temperature.

Section 2: FAQs - A Deeper Dive into Reaction Parameters
Q1: How does the quinoline nitrogen atom interfere with the palladium catalyst?

This is a critical consideration specific to this substrate class. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center.[4] This interaction can have two opposing effects:

  • Catalyst Inhibition : The nitrogen can act as a ligand, binding to the palladium and occupying a coordination site needed for the catalytic cycle to proceed. This can sequester the catalyst, leading to slow or incomplete reactions.[10]

  • Ligand-Like Behavior : In some specific cases, this coordination has been harnessed to perform "ligand-free" cross-couplings, where the substrate itself helps stabilize the catalyst.[4] However, this is not a generally reliable strategy.

Practical Implication : Due to the potential for inhibition, catalyst systems for quinolines often need to be more robust. The use of bulky ligands (e.g., Buchwald-type biarylphosphines) can sterically disfavor the coordination of the quinoline nitrogen to the palladium center, thereby protecting the catalyst's activity.

Q2: What is the best practice for selecting a catalyst and ligand for 4-bromoquinolines?

For challenging heterocyclic substrates, starting with a modern, well-defined catalyst system is often more efficient than troubleshooting older methods.

  • Precatalysts are Preferred : Palladium precatalysts, such as the Buchwald G3 and G4 series or PEPPSI-type catalysts, are highly recommended.[5][7] These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ in a controlled manner, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][7]

  • Ligand Choice is Key : The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaryls like quinoline, bulky and electron-rich monophosphine ligands are generally the most effective.

    • Excellent Starting Points : XPhos , SPhos , and dtbpf are excellent, versatile ligands for Suzuki couplings.[5] They tend to accelerate the rate-limiting oxidative addition and reductive elimination steps.

Q3: Which base and solvent system should I start with for 4-bromoquinolines?

The base is not just a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[11]

  • Recommended Bases :

    • Potassium Carbonate (K₂CO₃) : A good, general-purpose base, often used in an aqueous solution with an organic solvent.[5]

    • Potassium Phosphate (K₃PO₄) : A stronger base that is often effective when weaker bases fail. It is typically used under anhydrous conditions, which can be beneficial if protodeboronation of the boronic acid is a concern.[5][10]

    • Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive option, often used for particularly difficult couplings.[12]

  • Recommended Solvents :

    • Dioxane/Water or Toluene/Water : These are classic, robust solvent mixtures. The water is necessary to solubilize the inorganic base.[3]

    • DMF/Water : Can be effective but may also serve as a hydride source, potentially increasing dehalogenation.[3]

A reliable starting point for a new 4-bromoquinoline coupling would be a Buchwald G3-XPhos precatalyst with K₃PO₄ as the base in 1,4-dioxane at 80-110 °C .

Section 3: Protocols and Data Summary
General Experimental Protocol for Suzuki Coupling of 4-Bromoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromoquinoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst). Then, add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[4]

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Aqueous)Condition B (Anhydrous)Rationale
Catalyst Pd(dppf)Cl₂ (2-5 mol%)XPhos Pd G3 (1-3 mol%)Pd(dppf)Cl₂ is a robust, common catalyst. Buchwald precatalysts are often superior for challenging substrates.[5][6]
Base K₂CO₃ (3 equiv.)K₃PO₄ (3 equiv.)K₂CO₃ is a standard choice for aqueous systems. K₃PO₄ is a stronger base, often better under anhydrous conditions to prevent protodeboronation.[5][10]
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane or TolueneAqueous systems aid base solubility. Anhydrous conditions can minimize water-related side reactions.[3]
Temperature 80 - 100 °C90 - 110 °CHigher temperatures are often needed to drive the reaction to completion, but can also increase side product formation.[3]
Section 4: Visual Guides
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L_n (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product aryl_halide R-X (4-Bromoquinoline) aryl_halide->oa_complex boronic_acid R'-B(OR)₂ (Boronic Acid/Ester) boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low / No Yield Observed check_reagents Reagent Integrity Check Use fresh boronic acid/ester [2, 6] Ensure solvent is anhydrous [6] Verify haloquinoline purity start->check_reagents First, check inputs check_atmosphere Inert Atmosphere Check Degas solvents thoroughly (sparge/FPT) [2] Check for system leaks Maintain positive N₂/Ar pressure start->check_atmosphere Simultaneously, verify setup check_conditions Reaction Conditions Optimization Increase temperature [2] Screen different bases (K₂CO₃, K₃PO₄) [7, 8] Use modern catalyst/ligand (e.g., XPhos Pd G3) [8] check_reagents->check_conditions If reagents are good check_atmosphere->check_conditions If atmosphere is inert check_side_products Analyze Side Products (LCMS/NMR) Dehalogenation? → Change solvent/base [24] Homocoupling? → Improve degassing [1] Protodeboronation? → Use anhydrous conditions/ester [8] check_conditions->check_side_products If yield still low

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

References
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. (n.d.).
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-1,2-dichlorobenzene - Benchchem. (n.d.).
  • comparing the efficacy of different catalysts for 3-bromoquinoline coupling - Benchchem. (n.d.).
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
  • Problems with Suzuki coupling : r/Chempros - Reddit. (2025, June 14).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem. (n.d.).
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. (n.d.).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2025, August 7).

Sources

Common side reactions in the synthesis of 4-Bromo-6,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Bromo-6,8-dimethylquinoline. Here, we address common side reactions and troubleshooting strategies in a practical question-and-answer format, grounded in mechanistic principles to empower you to optimize your experimental outcomes.

Part 1: Synthesis of the 6,8-Dimethylquinoline Core

The synthesis of the 6,8-dimethylquinoline core typically proceeds via a Skraup or Doebner-von Miller reaction, starting from 2,4-dimethylaniline. These classic methods, while effective, are prone to specific side reactions that can impact yield and purity.

Frequently Asked Questions & Troubleshooting

Question 1: My Skraup reaction with 2,4-dimethylaniline is extremely exothermic and difficult to control, resulting in a low yield of a black, tarry substance. What is happening, and how can I mitigate this?

Answer: The Skraup synthesis is notoriously vigorous and exothermic.[1] The primary cause of this is the acid-catalyzed dehydration of glycerol to acrolein, which can then undergo violent polymerization under the harsh reaction conditions, leading to the formation of high-molecular-weight byproducts or "tar".[2]

Troubleshooting Strategies:

  • Reaction Moderators: The inclusion of a moderator is the most effective way to temper the reaction's vigor. Ferrous sulfate (FeSO₄) is a common choice as it is thought to act as an oxygen carrier, which smooths out the exothermic oxidation step.[2] Boric acid can also be employed for this purpose.[1]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Sulfuric acid should be added slowly with efficient cooling and stirring to prevent the reaction from initiating prematurely and to manage the initial exotherm.

  • Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed to allow the reaction to proceed under its own heat generation. Overheating will promote tar formation.[3]

Question 2: I am observing significant tar formation in my Skraup synthesis despite using a moderator. How can I improve the purity of my crude 6,8-dimethylquinoline?

Answer: Even with moderators, some tar formation is common in Skraup syntheses due to the strongly acidic and oxidizing environment.[2] Effective purification of the crude product is therefore essential.

Purification Protocol:

  • Steam Distillation: 6,8-dimethylquinoline is steam-volatile. Performing a steam distillation on the neutralized reaction mixture is an effective method to separate the product from non-volatile tars and inorganic salts.[4]

  • Acid-Base Extraction: After steam distillation, the distillate can be further purified by dissolving it in an organic solvent and performing an acid-base extraction. The quinoline will be extracted into the aqueous acidic phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the pure quinoline, which is then extracted with an organic solvent, dried, and concentrated.

Question 3: My Doebner-von Miller reaction to produce 6,8-dimethylquinoline is yielding a significant amount of polymeric material and a low yield of the desired product. What is the primary cause?

Answer: The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds which are prone to polymerization under the strong acid catalysis typically employed.[2] This is a major competing side reaction that sequesters starting material and complicates purification.

Troubleshooting Strategies:

  • Biphasic Reaction Medium: Employing a biphasic system, where the carbonyl compound is present in an organic phase, can significantly reduce its self-polymerization in the acidic aqueous phase.[2]

  • Slow Addition of Reactants: A slow, controlled addition of the α,β-unsaturated aldehyde or ketone to the reaction mixture helps to maintain a low concentration of the carbonyl compound, thereby minimizing its self-condensation.[2]

Visualizing the Skraup Synthesis Pathway for 6,8-Dimethylquinoline

G cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Dimethylaniline 2,4-Dimethylaniline Adduct Adduct Acrolein->Adduct 1,4-Addition Dimethylaniline->Adduct Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline H⁺ -H₂O Product 6,8-Dimethylquinoline Dihydroquinoline->Product Oxidant (e.g., Nitrobenzene)

Caption: Key stages in the Skraup synthesis of 6,8-dimethylquinoline.

Part 2: Bromination of 6,8-Dimethylquinoline

The bromination of 6,8-dimethylquinoline is an electrophilic aromatic substitution. The key challenge is to achieve regioselective monobromination at the C4 position while avoiding polybromination and substitution at other positions.

Frequently Asked Questions & Troubleshooting

Question 4: I am attempting to brominate 6,8-dimethylquinoline and am getting a mixture of mono- and di-brominated products. How can I favor the formation of 4-Bromo-6,8-dimethylquinoline?

Answer: The formation of polybrominated products is a common side reaction, especially when the aromatic ring is activated by electron-donating groups like the methyl groups in your substrate.[5]

Troubleshooting Strategies:

ParameterRecommendation for MonobrominationRationale
Brominating Agent Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂).[6]NBS provides a lower, steady concentration of electrophilic bromine, which helps to avoid over-bromination.
Stoichiometry Carefully control the stoichiometry of the brominating agent. A 1:1 molar ratio of 6,8-dimethylquinoline to NBS is a good starting point.Using an excess of the brominating agent will inevitably lead to polybromination.[5]
Temperature Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).Lowering the temperature decreases the reaction rate and can improve the selectivity for the kinetically favored product.
Solvent Aprotic solvents like dichloromethane (DCM) or acetonitrile are often suitable.The choice of solvent can influence the reactivity of the brominating agent.

Question 5: My bromination of 6,8-dimethylquinoline is not yielding the desired 4-bromo isomer. Instead, I am seeing bromination on the benzene ring. How can I control the regioselectivity?

Answer: The regioselectivity of electrophilic substitution on the quinoline ring is highly dependent on the reaction conditions, particularly the acidity.

  • Under Acidic Conditions: The quinoline nitrogen is protonated, which strongly deactivates the pyridine ring to electrophilic attack. In this case, substitution will preferentially occur on the carbocyclic (benzene) ring at the C5 and C7 positions.

  • Under Neutral or Near-Neutral Conditions: The pyridine ring is less deactivated, and substitution can occur at the C3 or C4 positions. However, direct bromination at C4 is not always straightforward.

A common strategy to achieve substitution at the 4-position is to first synthesize the N-oxide of the quinoline, which activates the 4-position for electrophilic attack. An alternative and more direct route involves the conversion of 6,8-dimethylquinolin-4-ol to the desired product.

Logical Workflow for the Synthesis of 4-Bromo-6,8-dimethylquinoline

G Start 2,4-Dimethylaniline Intermediate1 6,8-Dimethylquinolin-4-ol Start->Intermediate1 Gould-Jacobs or similar (e.g., with diethyl ethoxymethylenemalonate) Intermediate2 4-Chloro-6,8-dimethylquinoline Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) FinalProduct 4-Bromo-6,8-dimethylquinoline Intermediate2->FinalProduct Halogen Exchange (e.g., HBr/AcOH or NaBr)

Caption: A potential synthetic route to 4-Bromo-6,8-dimethylquinoline.

Question 6: I am using phosphorus oxychloride (POCl₃) to convert 6,8-dimethylquinolin-4-ol to the 4-chloro intermediate and am getting a poor yield and several byproducts. What could be the issue?

Answer: The reaction of quinolinones with POCl₃ can be complex, with the formation of various phosphorylated intermediates.[7] Inefficient conversion can lead to a mixture of starting material, product, and byproducts.

Troubleshooting Strategies:

  • Temperature Control: The reaction often requires heating (refluxing in POCl₃) to drive the conversion of the intermediate phosphate esters to the final chloro-product.[7][8]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring by TLC is recommended.

  • Work-up Procedure: The work-up is critical. POCl₃ reacts violently with water. The reaction mixture should be cooled and quenched by carefully and slowly adding it to ice water. The pH should then be adjusted with a base to neutralize the acidic mixture and precipitate the product.

Representative Experimental Protocols

Disclaimer: The following are representative protocols based on analogous syntheses and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 6,8-Dimethylquinoline (via Skraup Reaction)

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dimethylaniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid.

  • Heat the mixture gently until an exothermic reaction begins. Remove the external heat source and allow the reaction to proceed.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and carefully dilute with water.

  • Neutralize with an aqueous solution of sodium hydroxide.

  • Perform a steam distillation to isolate the crude 6,8-dimethylquinoline.

  • Extract the distillate with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

Protocol 2: Synthesis of 4-Bromo-6,8-dimethylquinoline (via a 4-chloro intermediate)

This is a multi-step process.

Step A: Synthesis of 6,8-Dimethylquinolin-4-ol

This can be achieved via a Gould-Jacobs type reaction between 2,4-dimethylaniline and diethyl ethoxymethylenemalonate, followed by thermal cyclization.

Step B: Synthesis of 4-Chloro-6,8-dimethylquinoline

  • To 6,8-dimethylquinolin-4-ol, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-6,8-dimethylquinoline.

Step C: Synthesis of 4-Bromo-6,8-dimethylquinoline

  • Dissolve 4-chloro-6,8-dimethylquinoline in a suitable solvent such as acetic acid.

  • Add a source of bromide, such as hydrobromic acid or sodium bromide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction, neutralize, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 4-Bromo-6,8-dimethylquinoline, which can be further purified by recrystallization or column chromatography.

References

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Lutz, R. E., & Allison, R. K. (1942). 6-Methoxy-8-nitroquinoline. Organic Syntheses, 22, 78.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Duan, X.-H., et al. (2018).
  • Kumar, A., & Kumar, R. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34698-34703.
  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering, 2157-2160.
  • O'Sullivan, M. F., & Kelly, J. M. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2661-2669.
  • Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this critical heterocyclic scaffold. Quinolines are foundational in medicinal chemistry, appearing in drugs from antimalarials to anticancer agents, making their efficient synthesis paramount.[1][2]

This resource moves beyond simple protocol recitation. Here, we will dissect the common pitfalls in classic quinoline syntheses, explain the chemical logic behind troubleshooting steps, and provide validated protocols to guide your experimental design. Our goal is to empower you with the expertise to not only solve current yield issues but also to proactively optimize future syntheses.

General Troubleshooting: First Principles for Higher Yields

Before delving into method-specific issues, it's crucial to address the universal factors that can compromise the yield of any quinoline synthesis.[3] Low yields often stem from foundational experimental variables rather than complex mechanistic failures.

FAQ 1: My overall yield is consistently low, regardless of the specific quinoline synthesis method. Where should I start my investigation?

This is a common issue that points to systemic rather than reaction-specific problems. A systematic evaluation of your experimental setup and reagents is the most effective starting point.[3]

Core Areas to Investigate:

  • Reagent Purity and Handling:

    • Purity: Impurities in starting materials, particularly the aniline or carbonyl compounds, can introduce competing side reactions.[3] For instance, aged anilines can oxidize, introducing colored impurities that interfere with the reaction.

    • Solvent Quality: The presence of water in supposedly anhydrous reactions is a frequent culprit. Ensure solvents are appropriately dried and stored.[4]

    • Recommendation: Use freshly distilled anilines and high-purity reagents. Verify the quality of your starting materials via NMR or GC-MS if they are from older stock.

  • Suboptimal Reaction Conditions:

    • Temperature Control: Incorrect reaction temperatures can either slow the desired reaction, allowing side reactions to dominate, or promote decomposition of reactants or products.[5][6] Many classical quinoline syntheses are highly exothermic; inadequate heat dissipation can lead to runaway reactions and tar formation.[7]

    • Reaction Time: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Stopping the reaction too early results in incomplete conversion, while extended reaction times can lead to product degradation.[3]

    • Recommendation: Conduct small-scale trial reactions to establish the optimal temperature and time for your specific substrates before committing large quantities of material.[3]

  • Atmospheric Contamination:

    • Many reagents and intermediates in organic synthesis are sensitive to oxygen and moisture.[3][5] If your specific synthesis is known to be sensitive, failure to maintain an inert atmosphere (e.g., nitrogen or argon) can drastically lower yields.[5]

  • Inefficient Mixing:

    • In heterogeneous reaction mixtures, poor stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting polymerization and side product formation.[3] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction.

Troubleshooting Workflow: A General Approach

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in any chemical synthesis.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Method-Specific Issues A Low Yield Observed B Verify Reagent Purity (Aniline, Carbonyl, Solvent) A->B Start Here C Check Reaction Setup (Inert Atmosphere, Stirring) B->C D Optimize Temperature & Reaction Time (via TLC) C->D E Adjust Reactant Stoichiometry & Addition Rate D->E F Consult Specific Troubleshooting Guide (Skraup, Friedländer, etc.) E->F G Investigate Side Reactions (Polymerization, Isomers) F->G H Optimize Workup & Purification G->H I High Yield Achieved H->I Problem Solved

Caption: General workflow for troubleshooting low yields.

Method-Specific Troubleshooting Guides

While general principles are a good starting point, many challenges are unique to the specific named reaction being employed. The harsh conditions of classical syntheses like the Skraup or Doebner-von Miller often lead to specific and predictable side reactions.[1]

Skraup Synthesis

This method involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8] It is notoriously vigorous and prone to tar formation.[7][9]

FAQ 2: My Skraup reaction is extremely exothermic and difficult to control, often resulting in a black, intractable tar. How can I moderate it and improve my yield?

This is the most common and dangerous pitfall of the Skraup synthesis.[7][9] The uncontrolled exotherm is due to the rapid dehydration of glycerol to acrolein and subsequent polymerization under harsh acidic conditions.

Solutions:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique to make the reaction less violent.[7][10] Boric acid can also be used.[7][9] These moderators appear to smooth the reaction profile by controlling the rate of the oxidative steps.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly through a dropping funnel while the reaction flask is in an ice bath.[7] This allows for dissipation of the heat generated.

  • Vigorous Stirring: Ensure efficient mechanical stirring to prevent localized hotspots where polymerization can initiate.[7]

  • Purification: Do not be discouraged by a tarry crude product. This is normal.[7] The desired quinoline is often recoverable from the tar via steam distillation, which effectively separates the volatile product from non-volatile polymeric material.[7][9]

Table 1: Skraup Synthesis - Common Problems and Solutions

ProblemProbable CauseRecommended Solution
Runaway Reaction Highly exothermic nature of glycerol dehydration and subsequent reactions.[7]Add a moderator like FeSO₄.[7][10] Add H₂SO₄ slowly with efficient cooling.
Excessive Tar Formation Acid-catalyzed polymerization of acrolein intermediate.[7]Use a moderator.[7] Avoid excessively high temperatures.
Low Yield with EWG-Anilines The aniline is not nucleophilic enough due to electron-withdrawing groups (EWG) like -NO₂.[11]Consider alternative synthesis routes or more forcing conditions (higher temperatures), though this may increase side products.
Doebner-von Miller Synthesis

A modification of the Skraup, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for a wider range of substituted quinolines.[9][12] However, it shares the Skraup's propensity for polymerization.[13]

FAQ 3: My Doebner-von Miller reaction yields a large amount of polymer and very little desired quinoline. How can I prevent this?

The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[14][15] This is the most prevalent side reaction.[15]

Solutions:

  • Slow Addition/In Situ Generation: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[14] This keeps its instantaneous concentration low, disfavoring polymerization. Alternatively, generate the unsaturated carbonyl in situ from an aldol condensation (the Beyer method).[12]

  • Employ a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce polymerization.[15][16] The reaction occurs at the interface, controlling the rate.

  • Optimize Catalyst: While strong acids are required, their concentration and type can be optimized. Experiment with different Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, SnCl₄) to find a balance between efficient cyclization and minimal side reactions.[12][15]

G Competing Pathways in Doebner-von Miller Synthesis cluster_0 Reactants Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Polymerization Tar / Polymer (Major Side Reaction) Carbonyl->Polymerization Cyclization Acid-Catalyzed Cyclization & Oxidation Michael_Addition->Cyclization Desired Pathway Quinoline Desired Quinoline Cyclization->Quinoline

Caption: Polymerization competes with the desired cyclization pathway.

Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[17][18][19] It is generally higher yielding and less harsh than the Skraup or Doebner-von Miller methods.

FAQ 4: My Friedländer synthesis is giving a low yield. What are the most common issues?

While more robust, the Friedländer synthesis is sensitive to catalyst choice, temperature, and potential side reactions of the starting materials.[17]

Solutions:

  • Catalyst Optimization: The reaction can be catalyzed by either acids (e.g., p-TsOH, H₂SO₄) or bases (e.g., KOtBu, NaOH).[17][18] The optimal catalyst often depends on the specific substrates. If one class of catalyst is giving low yields, try the other. Recent literature also describes milder catalysts like iodine or gold catalysts that can improve yields under less harsh conditions.[17][19]

  • Prevent Aldol Self-Condensation: The ketone starting material can undergo self-condensation, especially under basic conditions.[20] This reduces the amount of ketone available for the desired reaction. Using the imine analog of the o-aminoaryl aldehyde/ketone can sometimes mitigate this side reaction.[20]

  • Solvent Choice: While often performed in alcohols, experimenting with different solvents can significantly impact yield.[20] For some substrates, catalyst-free conditions in water at elevated temperatures have been shown to be highly effective.[20]

FAQ 5: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control the selectivity?

This is a classic challenge. The cyclization can occur on either side of the ketone, leading to two different quinoline products.

Solutions:

  • Catalyst Control: Certain amine catalysts or the use of ionic liquids have been shown to favor the formation of one regioisomer.[21]

  • Substrate Modification: Modifying the ketone substrate can direct the cyclization. For example, introducing a bulky group on one side of the ketone can sterically hinder reaction at that position, favoring the other isomer.

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[22]

FAQ 6: My Combes synthesis is not working well. What factors should I investigate?

Low yields in the Combes synthesis often point to issues with the acid catalyst or steric effects.

Solutions:

  • Catalyst and Dehydrating Agent: This reaction requires a strong acid catalyst to promote the cyclization and dehydration steps.[22] Concentrated sulfuric acid is common, but can be too harsh. Polyphosphoric acid (PPA) or polyphosphoric esters (PPE) can be more effective as they are excellent dehydrating agents and catalysts.[21][22]

  • Steric Hindrance: The rate-determining step is the electrophilic aromatic annulation.[21][22] Bulky substituents on either the aniline or the β-diketone can significantly slow this step down, reducing the overall yield.[20][21] If possible, select less sterically hindered starting materials.

Experimental Protocols

Protocol 1: General Procedure for Optimizing a Friedländer Synthesis

This protocol outlines a systematic approach to optimizing the reaction conditions for the synthesis of a substituted quinoline from 2-aminobenzaldehyde and a generic ketone (e.g., cyclohexanone).

Materials:

  • 2-Aminobenzaldehyde

  • Cyclohexanone

  • Catalyst (e.g., p-Toluenesulfonic acid, Sodium Hydroxide)

  • Solvent (e.g., Ethanol, Water, Toluene)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates and developing chamber

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.2 mmol).

  • Solvent & Catalyst Addition: Add the chosen solvent (5 mL). Add a catalytic amount of the selected acid or base (e.g., 10 mol% p-TsOH or 1.1 eq NaOH).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol, or 70°C in water).[20]

  • Monitoring: Monitor the reaction progress every 30-60 minutes by taking a small aliquot and running a TLC plate. Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • If acidic: Neutralize with a saturated solution of sodium bicarbonate.

    • If basic: Neutralize with dilute HCl.

  • Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure quinoline derivative.

Table 2: Example Optimization Parameters for Friedländer Synthesis

TrialCatalyst (mol%)SolventTemperature (°C)Time (h)Observed Yield (%)
1p-TsOH (10%)EthanolReflux (78°C)645%
2NaOH (110%)EthanolReflux (78°C)465%
3NoneWater70°C882%[20]
4Iodine (20%)None100°C275%

This guide provides a framework for diagnosing and solving common issues in quinoline synthesis. Remember that every substrate is unique, and a logical, stepwise approach to optimization is the key to achieving high yields.

References
  • Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Recent Advances in the Friedländer Reaction. ACS Publications. [Link]

  • Optimized reaction condition for quinoline synthesis using... ResearchGate. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Friedländer Synthesis. J&K Scientific LLC. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. BMC Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharma Guideline. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Center for Biotechnology Information. [Link]

  • Combes Quinoline Synthesis. Unknown Source.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

  • Combes quinoline synthesis. ResearchGate. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • QUINOLINE. Organic Syntheses. [Link]

  • Skraup Synthesis of Quinoline - tips/pointers. Reddit. [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Semantic Scholar. [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Making quinoline - the Skraup synthesis. YouTube. [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ChemRxiv. [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Doebner-von Miller reaction. Semantic Scholar. [Link]

Sources

Preventing debromination in reactions with 4-bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Debromination in Synthetic Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-bromoquinoline derivatives. This resource is designed to provide expert insights and actionable troubleshooting strategies to overcome one of the most common challenges in the functionalization of this important heterocyclic scaffold: unwanted debromination. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to design more robust and successful reactions.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses the fundamental "why" behind debromination, providing the core knowledge needed to diagnose and solve issues in the lab.

Q1: I'm observing a significant amount of the quinoline byproduct in my reaction. What is happening mechanistically?

A: You are encountering hydrodebromination (or simply, debromination), a reductive side reaction where the bromine atom on your quinoline is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, or Sonogashira), the primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2]

This Pd-H species can intercept the catalytic intermediate (Aryl-Pd(II)-Br) that is meant to proceed to the desired coupling. Instead of transmetalation or amine coordination, the intermediate can undergo reductive elimination with the hydride, yielding the undesired debrominated quinoline and regenerating the Pd(0) catalyst.

Debromination_Mechanism cluster_debromination Pd0 Pd(0)L_n ArPdBr Quinoline-Pd(II)L_n-Br (Oxidative Addition Product) Pd0->ArPdBr  + Quinoline-Br (Oxidative Addition) Desired Desired Coupled Product ArPdBr->Desired  + Coupling Partner (Transmetalation/Coordination & Reductive Elimination) Undesired Debrominated Quinoline ArPdH Quinoline-Pd(II)L_n-H ArPdBr->ArPdH  Hydride Formation Desired->Pd0 Undesired->Pd0 Hydride Hydride Source (Base, Solvent, Impurity) Hydride->ArPdBr  Hydride Transfer ArPdH->Undesired  Reductive Elimination Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R₂NH)

Fig 1. Competing pathways in Pd-catalyzed cross-coupling.

Q2: Where do these hydride species come from?

A: Hydride sources are often inadvertently present in the reaction mixture. The most common culprits include:

  • The Base: Strong bases with available β-hydrogens, such as alkoxides (e.g., NaOtBu), can generate Pd-H species through β-hydride elimination.[1] Simple inorganic bases are often a safer choice.[3]

  • The Solvent: Protic solvents like alcohols can act as hydride donors.[4] Even trace amounts of water or alcohol impurities in anhydrous solvents can be problematic.[5][6]

  • Reagents and Impurities: Amines (especially in Buchwald-Hartwig reactions), phosphine ligands, or impurities in starting materials can also serve as hydride sources.[2]

Q3: Does the quinoline ring itself make debromination more likely?

A: Yes, the electronic nature of the 4-bromoquinoline scaffold plays a role. The quinoline ring is relatively electron-deficient, which can make the C4-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. Furthermore, the nitrogen atom's lone pair can coordinate to the palladium center, influencing the geometry and electronic properties of the catalytic intermediates, which may alter the relative rates of desired coupling versus undesired reduction.

Troubleshooting Guide: Reaction-Specific Solutions

This section provides a structured approach to solving debromination issues you might encounter in specific, common reaction types.

Issue 1: Significant debromination observed in a Suzuki-Miyaura Coupling.

You are attempting to form a C-C bond using a boronic acid or ester, but are isolating the parent quinoline alongside your desired product.

Suzuki_Troubleshooting Start High Debromination in Suzuki Coupling Step1 Step 1: Evaluate the Base Is it an alkoxide (e.g., NaOtBu)? Start->Step1 Action1 Action: Switch to a Milder Base Try K₃PO₄, Cs₂CO₃, or K₂CO₃ Step1->Action1 Yes Step2 Step2 Step1->Step2 No Action1->Step2 Action2 Action: Lower the Temperature Attempt the reaction at 60-80 °C. Debromination often has a higher activation energy. Step2->Action2 Yes Step3 Step 3: Assess the Ligand Are you using simple ligands like PPh₃? Step2->Step3 No Action2->Step3 Action3 Action: Use Bulky, Electron-Rich Ligands Try SPhos, XPhos, or RuPhos. These promote faster reductive elimination of the desired product. Step3->Action3 Yes Step4 Step 4: Verify Reagent Purity Are solvents anhydrous and degassed? Is the boronic acid pure? Step3->Step4 No Action3->Step4 Action4 Action: Use High-Purity Materials Use fresh, anhydrous/degassed solvents. Check boronic acid for signs of decomposition (protodeborylation). Step4->Action4 Potential Issue End Problem Solved Action4->End

Fig 2. Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: My Buchwald-Hartwig amination is yielding more quinoline than the desired arylamine.

The formation of C-N bonds is particularly susceptible to debromination, as the amine coupling partner and the commonly used strong bases can both be sources of hydrides.

Potential Causes & Solutions:

Parameter Potential Cause of Debromination Recommended Solution
Base Strong alkoxide bases (NaOtBu, KOtBu) are known to generate hydride species.[1]Switch to Lithium bis(trimethylsilyl)amide (LiHMDS). It is a strong, non-nucleophilic base with no β-hydrogens, which significantly reduces the chance of hydride formation.[7]
Ligand Ligands that are not sufficiently bulky can allow for side reactions like β-hydride elimination to compete with reductive elimination of the product.[8][9]Employ modern, sterically hindered biaryl phosphine ligands. For quinoline substrates, Josiphos-type ligands or Buchwald's G3/G4 palladacycles with ligands like SPhos or tBuXPhos are excellent choices.[2]
Solvent Aprotic polar solvents like DME or Dioxane can contain water or peroxide impurities.Use high-purity, anhydrous, and thoroughly degassed solvents like Toluene or CPME. Ensure all glassware is rigorously dried.
Temperature High temperatures can accelerate the rate of decomposition pathways leading to debromination.[10]Screen lower reaction temperatures. Modern catalyst systems are often highly active at temperatures from room temperature to 80 °C.

Issue 3: I am attempting a Sonogashira coupling and observing debromination.

While forming a C-C bond with a terminal alkyne, you are getting the reduced quinoline as a major byproduct.

Potential Causes & Solutions:

  • Copper Co-catalyst: In some systems, the copper(I) co-catalyst can facilitate side reactions. Consider a copper-free Sonogashira protocol. These often use a slightly higher palladium loading but can provide cleaner reaction profiles.[11]

  • Amine Base/Solvent: The amine base (e.g., Et₃N, DIPEA) is a potential hydride source. If debromination is severe, switch to an inorganic base like K₂CO₃ or Cs₂CO₃ in a non-amine solvent (e.g., Dioxane, Toluene).

  • Palladium Source/Ligand: A standard catalyst like Pd(PPh₃)₄ may not be optimal.[12] Consider a more robust system, such as Pd(OAc)₂ with a ligand like SPhos or XPhos, which can promote faster coupling and outcompete the reduction pathway.

Optimized Experimental Protocols

The following protocols are provided as validated starting points, incorporating principles to minimize debromination.

Protocol 1: Debromination-Resistant Suzuki-Miyaura Coupling

This protocol details a selective Suzuki-Miyaura coupling of 4-bromoquinoline with an arylboronic acid, employing conditions designed to suppress hydrodebromination.

  • Reagents & Materials:

    • 4-Bromoquinoline (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)

    • Schlenk flask or microwave vial with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-bromoquinoline, the arylboronic acid, and finely ground K₃PO₄.

    • In a separate vial, pre-mix the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.

Rationale for Choices:

  • Base (K₃PO₄): A mild, non-coordinating inorganic base that effectively promotes transmetalation without acting as a hydride source.[1]

  • Catalyst System (Pd₂(dba)₃/SPhos): A bulky, electron-rich ligand that accelerates the rate-limiting reductive elimination step, favoring product formation over debromination.[2]

  • Temperature (80 °C): A moderate temperature that provides sufficient energy for the catalytic cycle while minimizing thermal decomposition and side reactions.[10]

References
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. (n.d.). BenchChem.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). Tetrahedron Letters.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2007). Journal of Organic Chemistry.
  • Preventing debromination in reactions with 2-Bromo-4-iodopyridine. (n.d.). BenchChem.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Preventing debromination during reactions with 4,6-Dibromodibenzo[b,d]thiophene. (n.d.). BenchChem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2005). Chemical Reviews. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2010). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • How to avoid debromination in 5-bromoindole reactions. (n.d.). BenchChem.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions. (n.d.). BenchChem.
  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved January 20, 2026, from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in the cross-coupling of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C and C-N bond-forming reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your reactions, maximize yields, and streamline your synthetic workflows.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to diagnosing and resolving common problems encountered during the palladium-catalyzed cross-coupling of substituted quinolines. A systematic approach is often the most effective way to identify the root cause of a suboptimal reaction.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most frequent challenges. Several factors can contribute to this issue.

Question: My Suzuki-Miyaura coupling of a haloquinoline is resulting in a low yield. What are the initial parameters I should investigate?

Answer:

Low yields in Suzuki-Miyaura couplings involving quinolines can be attributed to several factors.[1] A systematic troubleshooting approach is recommended. Begin by evaluating the following:

  • Reagent Integrity: The quality and purity of your haloquinoline, boronic acid/ester, and solvent are paramount. Boronic acids, in particular, are susceptible to degradation during storage.[1][2]

  • Exclusion of Oxygen: Palladium(0) catalysts are sensitive to air. It is crucial to ensure your reaction is thoroughly degassed and maintained under an inert atmosphere, such as argon or nitrogen.[1]

  • Catalyst, Ligand, and Base Combination: This is the most critical aspect of the reaction. The optimal choice of ligand and base is highly dependent on the specific substrates. A screening of different conditions is often necessary to identify the most effective combination.[1]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_quality Check Reagent Quality (Haloquinoline, Boronic Acid, Solvent) start->reagent_quality inert_atmosphere Verify Inert Atmosphere (Degassing, N2/Ar Purge) reagent_quality->inert_atmosphere catalyst_system Screen Catalyst/Ligand/Base (e.g., Pd source, phosphine ligand, carbonate vs. phosphate base) inert_atmosphere->catalyst_system temperature Optimize Temperature catalyst_system->temperature concentration Adjust Concentration temperature->concentration success Improved Yield concentration->success

Caption: A systematic workflow for troubleshooting low yields in Pd-catalyzed quinoline cross-coupling.

Issue 2: Prominent Side Reactions

The formation of undesired byproducts can significantly reduce the yield of the target molecule and complicate purification.

Question: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[1][3] To mitigate this, consider the following strategies:

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[1][3] Ensure your reaction mixture is rigorously degassed.

  • Stoichiometry: Using a slight excess of the haloquinoline can sometimes suppress boronic acid homocoupling.[1]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[1]

  • Choice of Base: The strength and type of base can influence the rates of competing side reactions. Anhydrous carbonate bases are often a good starting point.[1]

  • Slow Addition: In some cases, the slow addition of the boronic acid can maintain a low concentration in the reaction mixture, thereby reducing the likelihood of homocoupling.[3]

Question: What are other common side products I should be aware of?

Answer:

Besides homocoupling, other potential side products include:

  • Dehalogenation: The replacement of the halide on the quinoline ring with a hydrogen atom.[1]

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom.[1]

Monitoring the reaction progress by TLC or LC-MS can help in the early identification of these byproducts.[1]

Issue 3: Catalyst Deactivation

The catalyst's stability and activity are crucial for an efficient reaction.

Question: My Buchwald-Hartwig amination of a chloroquinoline is sluggish. Could my catalyst be deactivating?

Answer:

Catalyst deactivation is a possibility, especially with less reactive aryl chlorides. Several factors can contribute to this:

  • Ligand Choice: The selection of the phosphine ligand is critical. For challenging substrates like chloroquinolines, sterically hindered and electron-rich ligands such as Xantphos or BrettPhos are often required to promote efficient oxidative addition and prevent catalyst decomposition.[4][5]

  • Base Selection: The choice of base is also crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[5]

  • Solvent Effects: The solvent can impact catalyst stability. While toluene and dioxane are common choices, polar aprotic solvents can sometimes lead to catalyst deactivation.[5]

  • Use of Precatalysts: The use of palladium precatalysts can simplify the reaction setup and, in some cases, lead to more reliable formation of the active catalytic species compared to using a palladium source like Pd(OAc)₂ with a separate ligand.[6]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding catalyst and condition selection for the cross-coupling of substituted quinolines.

Question: Is there a single "best" general-purpose palladium catalyst for quinoline cross-coupling?

Answer:

There is no universal "best" catalyst, as the optimal choice is highly dependent on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira) and the nature of the substrates involved. However, some commonly employed and effective palladium sources include:

  • For Suzuki-Miyaura: Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ in combination with a suitable phosphine ligand.[1]

  • For Buchwald-Hartwig Amination: Pd₂(dba)₃ with ligands like Xantphos or BrettPhos.[4]

  • For Heck Alkenylation: Pd(OAc)₂ is a common precursor.[4]

  • For Sonogashira Alkynylation: A combination of a palladium catalyst and a copper co-catalyst is traditionally used.[7]

Question: How does the position of the substituent on the quinoline ring affect reactivity?

Answer:

The electronic and steric environment of the halide or other leaving group on the quinoline ring significantly impacts its reactivity. For instance, in the Suzuki cross-coupling of 4,7-dichloroquinoline, the C4 position is generally more reactive than the C7 position.[1] The choice of coupling partner and reaction conditions can also be used to influence regioselectivity.

Question: Can the nitrogen atom in the quinoline ring interfere with the palladium catalyst?

Answer:

Yes, the nitrogen atom in the quinoline ring can coordinate to the palladium center. This interaction can have a dual effect. In some cases, it can act as an internal ligand, potentially inhibiting the desired catalytic cycle.[1] However, this coordination has also been harnessed to achieve ligand-free cross-coupling reactions.[8] A common strategy to modulate the electronic properties and reactivity of the quinoline ring is through the use of quinoline N-oxides.[1][9]

Question: What are the advantages of using C-H activation for quinoline functionalization?

Answer:

C-H activation offers a more direct and atom-economical approach to functionalizing quinolines, as it avoids the need for pre-functionalized starting materials (e.g., haloquinolines).[10][11] Palladium-catalyzed C-H arylation, for example, can be a powerful tool for forging new C-C bonds.[9] The regioselectivity of C-H activation can often be controlled by the choice of catalyst, directing groups, and reaction conditions.[12][13]

Data Presentation: Catalyst and Condition Screening

The following tables provide examples of how different reaction parameters can influence the yield of palladium-catalyzed cross-coupling reactions of substituted quinolines.

Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of 4,6-dibromo-2-(trifluoromethyl)quinoline with Phenylboronic Acid

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventYield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄ (2.6)Toluene56
2Pd(OAc)₂ (5)PCy₃ (10)K₃PO₄ (2.6)Toluene78
3Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃ (2.6)Toluene50
4Pd(OAc)₂ (5)PCy₃ (10)K₃PO₄ (2.6)1,4-Dioxane46

Data adapted from a study on the functionalization of dihalogenated quinolines.[3]

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R1PdR2 R1-Pd(II)L2-R2 Transmetal->R1PdR2 R2B R2-B(OR)3- R2B->Transmetal Base Base Base->R2B activates RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 regenerates Product R1-R2 RedElim->Product R1X R1-X R1X->OxAdd

Sources

Managing impurities in the synthesis of 4-Bromo-6,8-dimethylquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of 4-Bromo-6,8-dimethylquinoline and its derivatives. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies to manage common impurities and optimize reaction outcomes. Our approach is grounded in mechanistic principles to not only solve immediate experimental challenges but also to build a foundational understanding for future synthetic endeavors.

Section 1: Proposed Synthetic Strategy and Critical Control Points

The synthesis of 4-bromo-substituted quinolines is most reliably achieved via the corresponding 4-quinolone intermediate, as direct bromination at the 4-position of the quinoline ring is challenging. The following multi-step pathway is a robust and common strategy.

Workflow: Synthesis of 4-Bromo-6,8-dimethylquinoline

Synthesis_Workflow SM 2,4-Dimethylaniline + Diethyl Malonate Intermediate1 Gould-Jacobs Reaction (Cyclization) SM->Intermediate1 Quinolone 6,8-Dimethylquinolin-4-ol (4-Quinolone Intermediate) Intermediate1->Quinolone Intermediate2 Halogenation (e.g., POBr3 or PBr3/PBr5) Quinolone->Intermediate2 Product 4-Bromo-6,8-dimethylquinoline (Target Molecule) Intermediate2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Proposed synthetic workflow for 4-Bromo-6,8-dimethylquinoline.

This pathway involves two critical transformations:

  • Gould-Jacobs Reaction: The initial cyclization of 2,4-dimethylaniline with a malonic acid derivative to form the 6,8-dimethylquinolin-4-ol scaffold.

  • Halogenation: Conversion of the 4-hydroxyl group into the target 4-bromo substituent. This is the most critical step for impurity generation and requires careful control.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My final product shows a significant peak in the mass spectrum corresponding to a loss of ~79/81 Da (M-Br). What is this impurity and how can I prevent it?

Answer: This impurity is almost certainly the dehalogenated product, 6,8-dimethylquinoline . The carbon-bromine bond on an aromatic ring can be labile under certain conditions.[1]

  • Probable Causes:

    • Reductive Conditions: Unintentional exposure to reductive conditions is the primary cause. This can happen during workup or purification. For instance, certain metal catalysts used in other steps, if not fully removed, can catalyze hydrodehalogenation in the presence of a hydrogen source.[2]

    • High Temperatures: Excessive heat during distillation or prolonged reflux can sometimes lead to thermal decomposition and loss of the bromo group.

    • Nucleophilic Attack: While less common for aryl bromides, strong nucleophiles present during workup (e.g., residual base at high temperatures) could potentially displace the bromide.

  • Solutions & Preventative Measures:

    • Inert Atmosphere: During purification, especially if heating is required, maintain an inert atmosphere (Nitrogen or Argon) to prevent side reactions.

    • Avoid Active Hydrogen Sources: Be cautious with purification steps that involve active hydrogen sources, such as catalytic hydrogenation, which is a known method for removing halogen blocking groups.[2]

    • Purification Strategy: Flash column chromatography on silica gel is highly effective for separating the more polar 4-bromo product from the less polar dehalogenated impurity. Use a non-polar/polar solvent system like hexane/ethyl acetate.

    • Confirmation: To confirm the identity of the impurity, you can intentionally synthesize the 6,8-dimethylquinoline standard via a Skraup or Doebner-von Miller reaction with 2,4-dimethylaniline and compare its retention time (TLC/GC) or NMR spectrum.[3][4]

Question 2: The conversion of 6,8-dimethylquinolin-4-ol to the 4-bromo product is incomplete. How can I drive the reaction to completion?

Answer: Incomplete conversion leaves you with the starting 4-quinolone, which can be difficult to separate from the product due to similar substitution patterns. The issue typically lies with the activity of the brominating agent or the reaction conditions.

  • Probable Causes:

    • Reagent Degradation: Phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) are moisture-sensitive. Hydrolysis reduces their efficacy.

    • Insufficient Temperature/Time: The conversion of the 4-quinolone, which exists in tautomeric equilibrium with the 4-hydroxyquinoline, can be sluggish and often requires elevated temperatures to proceed.

    • Stoichiometry: Using an insufficient excess of the brominating agent will naturally lead to incomplete conversion.

  • Solutions & Preventative Measures:

    • Use Fresh Reagents: Ensure your POBr₃ or other brominating agents are fresh or have been stored properly under anhydrous conditions.

    • Optimize Conditions: Gradually increase the reaction temperature, monitoring by TLC. A typical range for this reaction is 100-140 °C. Extending the reaction time can also be beneficial.

    • Solvent Choice: The reaction is often run neat or in a high-boiling, non-reactive solvent. If using a solvent, ensure it is completely anhydrous.

    • Workup Procedure: A careful aqueous workup is critical. The reaction mixture should be cooled and slowly quenched by pouring it onto crushed ice to hydrolyze excess phosphorus reagents. Neutralization with a base like sodium bicarbonate or ammonia is then required to isolate the basic quinoline product.[5][6]

Question 3: My reaction produced a dark, tarry, and intractable material with a very low yield of the desired product.

Answer: Tarry byproduct formation is a classic problem in acid-catalyzed quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, which might be used in alternative synthetic routes.[7]

  • Probable Causes:

    • Polymerization: Strong acids and high temperatures can cause the polymerization of reaction intermediates, particularly unsaturated aldehydes or ketones used in the cyclization step.[8]

    • Exothermic Runaway: The Skraup synthesis, in particular, is notoriously exothermic.[7] An uncontrolled temperature spike will invariably lead to decomposition and tar formation.

    • Oxidative Side Reactions: Harsh oxidizing agents can lead to complex side reactions beyond the desired cyclization.

  • Solutions & Preventative Measures:

    • Temperature Control: Maintain strict control over the reaction temperature. Use an oil bath and provide efficient cooling if necessary. Add reagents dropwise to manage the exotherm.

    • Use a Moderator: In reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the reaction's vigor.[7]

    • Milder Conditions: Explore alternative, milder synthetic routes if possible. The Gould-Jacobs approach proposed above is generally less prone to tar formation than the classic Skraup synthesis.

    • Purification from Tar: If tar is formed, purification involves isolating the basic quinoline product. After neutralizing the acid, a thorough extraction with an organic solvent like dichloromethane or ethyl acetate can separate the product from the non-basic, polymeric tar.[7][8] Subsequent column chromatography is almost always necessary.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the regiochemistry of bromination? A1: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. For 4-Bromo-6,8-dimethylquinoline, you should see specific patterns in the ¹H NMR spectrum. The proton at C5 will be a singlet, and the proton at C7 will also be a singlet, due to the adjacent methyl and bromo groups removing ortho and meta couplings. The protons on the pyridine ring (C2, C3) will show a characteristic doublet/doublet pattern. 2D NMR techniques like NOESY can confirm through-space proximity between the C5 proton and the C6-methyl group.

Q2: I see evidence of di-bromination. How can this be avoided? A2: Di-bromination suggests your bromination conditions are too harsh. This is less common when starting from the 4-quinolone but can occur if attempting direct bromination of 6,8-dimethylquinoline. To avoid it, use a milder brominating agent (e.g., N-Bromosuccinimide instead of neat Br₂), lower the reaction temperature, and use precisely one equivalent of the brominating agent.[9]

Q3: Can I use N-Bromosuccinimide (NBS) to convert the 4-quinolone to the 4-bromoquinoline? A3: NBS is typically used for radical bromination or electrophilic bromination on activated aromatic rings. It is generally not effective for converting a 4-quinolone to a 4-bromoquinoline. This transformation requires reagents that can convert the C-O bond to a C-Br bond, such as POBr₃, PBr₃, or a mixture of PPh₃/CBr₄ (Appel reaction conditions), which are more suitable for this type of hydroxyl-to-halide substitution.

Section 4: Key Experimental Protocols

Protocol 1: Purification of Crude 4-Bromo-6,8-dimethylquinoline by Column Chromatography

This protocol assumes the crude product is contaminated with non-polar (dehalogenated) and polar (unreacted 4-quinolone) impurities.

  • Slurry Preparation: Dissolve or suspend the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this mixture to create a slurry.

  • Solvent Removal: Gently remove the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained. This dry-loading method prevents streaking on the column.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 95:5 v/v) as the eluent. Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin elution with the hexane/ethyl acetate (95:5) mixture.

    • The non-polar dehalogenated impurity (6,8-dimethylquinoline) will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate) to elute the target compound, 4-Bromo-6,8-dimethylquinoline.

    • The unreacted 6,8-dimethylquinolin-4-ol is significantly more polar and will remain on the column or elute much later.

  • Fraction Collection: Collect fractions and monitor them by TLC using a UV lamp (254 nm) for visualization.

  • Analysis: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified solid. Confirm purity by ¹H NMR and LC-MS.

Troubleshooting Workflow: Impurity Identification

Troubleshooting_Workflow Start Crude Product Analysis (LC-MS, TLC) Check_Mass Major Impurity Peak in MS? Start->Check_Mass Mass_M_Br Mass = M-Br? (M-79/81) Check_Mass->Mass_M_Br Yes Mass_Start Mass = Starting Material? (e.g., 4-Quinolone) Check_Mass->Mass_Start No Mass_M_Br->Mass_Start No Impurity_Dehalo Impurity is Dehalogenated Product (6,8-dimethylquinoline) Mass_M_Br->Impurity_Dehalo Yes Impurity_SM Incomplete Reaction. Impurity is Starting Material. Mass_Start->Impurity_SM Yes Other Other Impurity (e.g., Isomer, Di-halogenated) Mass_Start->Other No Optimize_Purification Optimize Purification: - Use Gradient Elution - Avoid Reductive Conditions Impurity_Dehalo->Optimize_Purification Optimize_Reaction Optimize Reaction: - Increase Temp/Time - Use Fresh Reagents Impurity_SM->Optimize_Reaction Analyze_NMR Analyze ¹H NMR for Isomeric Patterns Other->Analyze_NMR

Caption: Decision workflow for identifying common synthesis impurities.

Section 5: Data Summary Table

This table provides key physical and chemical data for the target molecule and its most probable impurities to aid in their identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (Aromatic Region)
4-Bromo-6,8-dimethylquinoline C₁₁H₁₀BrN236.11C2-H, C3-H (d, d); C5-H (s); C7-H (s)
6,8-DimethylquinolineC₁₁H₁₁N157.21C2-H, C3-H, C4-H (multiplets); C5-H (s); C7-H (s)
6,8-Dimethylquinolin-4-olC₁₁H₁₁NO173.21C2-H, C3-H (d, d); C5-H (s); C7-H (s); OH (broad s)
2,4-DimethylanilineC₈H₁₁N121.18Three distinct aromatic protons; NH₂ (broad s)

Section 6: References

  • How to avoid impurities in quinoline cyclization reactions - Benchchem.

  • Identification of common byproducts in quinoline synthesis - Benchchem.

  • A kind of synthetic method of the bromo- quinoline of 4- - Google Patents.

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.

  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press.

  • Dehalogenation - Wikipedia.

  • Doebner–Miller reaction - Wikipedia.

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.

  • Process for the preparation of bromo-substituted quinolines - Google Patents.

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal.

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.

Sources

Technical Support Center: Solubilization Strategies for 4-Bromo-6,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenge

Researchers working with novel heterocyclic compounds like 4-Bromo-6,8-dimethylquinoline frequently encounter the critical challenge of poor aqueous solubility. This property, driven by the molecule's lipophilic nature, can significantly impact the accuracy, reproducibility, and interpretation of biological assay results. Inaccurate compound concentrations due to precipitation can lead to underestimated potency, variable data, and flawed structure-activity relationships (SAR).[1]

This technical guide provides a systematic, troubleshooting-oriented approach to effectively solubilize 4-Bromo-6,8-dimethylquinoline for a range of biological assays. We move beyond simple solvent suggestions to explain the physicochemical principles behind each strategy, empowering you to make informed decisions for your specific experimental context. Our goal is to ensure the compound remains in a monomeric, soluble state within the assay, leading to reliable and high-quality data.

Part 1: Physicochemical Profile of 4-Bromo-6,8-dimethylquinoline

Understanding the molecule's inherent properties is the first step in designing a successful solubilization strategy. While extensive experimental data for this specific isomer is not publicly available, we can infer its characteristics based on its structure and data from closely related analogs.

The quinoline core is a fused aromatic heterocyclic system. The addition of a bromine atom and two methyl groups significantly increases its lipophilicity, thereby decreasing its affinity for aqueous environments.

PropertyValue / DescriptionRationale & Implications for Solubility
Molecular Formula C₁₁H₁₀BrN-
Molecular Weight 236.11 g/mol [2]Larger molecules can be more challenging to solvate.[3]
Structure Quinoline core with bromo and dimethyl substitutions.The aromatic system and halogen/alkyl groups are hydrophobic, predicting poor water solubility.
Predicted XLogP3-AA ~3.6 - 4.2An XLogP value >3 is a strong indicator of low aqueous solubility.[2][4][5] This high value necessitates the use of organic solvents or advanced formulation techniques.
Hydrogen Bond Acceptors 1 (Quinoline Nitrogen)[2]The single nitrogen atom offers a site for protonation in acidic conditions, a potential avenue for solubility enhancement.
Hydrogen Bond Donors 0[2]The lack of donor groups limits interactions with polar protic solvents like water.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 4-Bromo-6,8-dimethylquinoline in a practical, question-and-answer format.

Q1: What is the best solvent to use as a starting point for my stock solution?

Answer: The universally recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) .

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a very broad range of hydrophobic and hydrophilic compounds.[6] Its ability to disrupt the crystal lattice energy of solid compounds makes it ideal for preparing high-concentration stock solutions.

See Protocol 1 for a detailed methodology on preparing a DMSO stock solution. For many compounds, stock solutions in DMSO can be stored at -20°C or -80°C for several months, though it's best practice to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6][7]

Q2: My compound dissolves perfectly in 100% DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What's wrong?

Answer: This is the most common problem and occurs when the compound's concentration exceeds its solubility limit in the final aqueous-organic mixture. The high percentage of water in the final buffer acts as an "anti-solvent."[8]

Follow this troubleshooting workflow to resolve the issue:

G start Precipitation Observed on Aqueous Dilution step1 Is the final DMSO concentration >0.5%? start->step1 step2 Reduce DMSO in final assay. Aim for <0.1% if possible. step1->step2  Yes step3 Perform Serial Dilutions in 100% DMSO first, then make the final aqueous dilution. step1->step3  No step2->step3 step4 Lower the starting stock concentration (e.g., from 50 mM to 10 mM). step3->step4 step5 Employ Advanced Strategies: - Co-solvents (Protocol 2) - Cyclodextrins (Protocol 3) - Surfactants step4->step5

Caption: Troubleshooting workflow for compound precipitation.

Key Actions:

  • Optimize Dilution Protocol: Never dilute a high-concentration DMSO stock in a single step into a purely aqueous buffer. Instead, perform serial dilutions in 100% DMSO to get closer to your final concentration before the aqueous dilution step. Add the final small volume of DMSO stock to your assay medium with rapid vortexing or mixing to facilitate rapid dispersion.[1]

  • Control Final Solvent Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components.[9][10] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5% and ideally below 0.1%.[6][11] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[6]

  • Reduce Stock Concentration: While convenient, a 50 mM stock is more prone to precipitation upon dilution than a 10 mM stock. Using a lower initial stock concentration may solve the problem.[1]

Q3: My cells are sensitive to DMSO. What are the alternatives or co-solvents I can try?

Answer: If DMSO proves to be too cytotoxic for your model, even at low concentrations, several alternatives can be explored.[12] Often, a "co-solvent" strategy, where a water-miscible organic solvent is used alongside water, is effective.[13]

Solvent / Co-SolventTypical Final Conc.ProsCons
Ethanol < 1%Less cytotoxic than DMSO for some cell lines; commonly used for plant extracts.[9]Can have immunosuppressive or other biological effects; generally less potent solvent than DMSO.[9][14]
Polyethylene Glycol 400 (PEG 400) < 1-2%Low toxicity; can improve solubility of many compounds.[3] Good for parenteral formulations.[15]Can increase solution viscosity; may not be as effective as DMSO for highly crystalline compounds.
N,N-Dimethylformamide (DMF) < 0.5%Strong solvent similar to DMSO.Generally considered more toxic than DMSO; handle with appropriate safety precautions.

Expert Tip: A combination approach is often best. For example, preparing a 10 mM stock in DMSO and then performing an intermediate dilution into a solution containing PEG 400 before the final dilution into assay media can maintain solubility at a lower final DMSO concentration.

Q4: The quinoline structure has a nitrogen atom. Can I use pH modification to help?

Answer: Yes, this is a sound chemical strategy worth exploring. The lone pair of electrons on the quinoline nitrogen can accept a proton (act as a base). In an acidic environment (e.g., pH 3-5), the nitrogen will become protonated, forming a cationic salt which is often significantly more water-soluble.

Causality: The conversion of a neutral, hydrophobic molecule into a charged salt increases its interaction with polar water molecules, thereby increasing solubility.

Experimental Considerations:

  • Assay Compatibility: This approach is only viable if your biological assay (e.g., enzyme, cells) is stable and functional at the required acidic pH. Many cellular assays require a physiological pH of ~7.4.

  • Compound Stability: Ensure the compound is stable at low pH and does not degrade.

  • Buffering: Prepare a stock solution in a suitable acidic buffer (e.g., citrate buffer pH 4.0) instead of pure water. Test for precipitation upon dilution into your final, neutral assay buffer. The change in pH back to neutral will likely cause precipitation if the compound is not stabilized by other means.

Q5: I have tried everything and still cannot reach my desired concentration without precipitation. What are the next-level options?

Answer: When standard solvents fail, advanced formulation techniques using excipients are the next logical step. These molecules are designed to encapsulate or interact with poorly soluble drugs to keep them in solution.

1. Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They act as "molecular buckets" to form inclusion complexes with hydrophobic molecules like 4-Bromo-6,8-dimethylquinoline, effectively shielding the drug from the aqueous environment.[18]

  • Recommended Starting Point: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[16]

  • Mechanism: The hydrophobic quinoline portion of your molecule partitions into the hydrophobic core of the CD, while the hydrophilic exterior of the CD ensures the entire complex is water-soluble.[19]

  • See Protocol 3 for a method to prepare a cyclodextrin inclusion complex.

2. Surfactants: Amphiphilic molecules like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the compound.

  • Caution: Surfactants can permeabilize cell membranes and interfere with protein assays. Their use must be carefully validated with appropriate controls, and they should only be used at the lowest effective concentration.[20][21]

3. Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) are highly effective but are more commonly used for in vivo oral dosing.[22][23][24] They can significantly interfere with many in vitro assays and are generally not recommended unless the assay is specifically designed to accommodate them.[25][26]

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
  • Weigh Compound: Accurately weigh out 2.36 mg of 4-Bromo-6,8-dimethylquinoline (MW = 236.11 g/mol ).

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.[6]

  • Dissolve: Vortex the vial vigorously for 1-2 minutes.

  • Aid Dissolution (If Needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath for 10 minutes can also be effective, but verify compound stability at this temperature first.[6][7]

  • Confirm Solubility: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[6]

Protocol 2: Systematic Solubility Assessment with a Co-Solvent

This protocol helps determine the maximum soluble concentration in a system more representative of the final assay conditions.

  • Prepare a 10 mM stock of your compound in 100% DMSO as described in Protocol 1.

  • In a series of clear microcentrifuge tubes, prepare different ratios of DMSO and your aqueous assay buffer (e.g., PBS or cell culture medium). For example:

    • Tube 1: 95 µL Buffer + 5 µL DMSO (5% DMSO)

    • Tube 2: 90 µL Buffer + 10 µL DMSO (10% DMSO)

    • Tube 3: 80 µL Buffer + 20 µL DMSO (20% DMSO)

  • To each tube, add a small volume of your 10 mM DMSO stock to achieve a target concentration (e.g., add 1 µL to reach ~100 µM).

  • Vortex each tube immediately and thoroughly.

  • Incubate at the assay temperature (e.g., 37°C) for 30-60 minutes.

  • Visually inspect for precipitation (cloudiness or solid particles). You can also centrifuge the tubes and look for a pellet. The highest concentration in the lowest percentage of DMSO that remains clear is your optimal working range.

Protocol 3: Preparation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method aims to create a more water-soluble inclusion complex.[16]

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v in water or buffer). Warming may be required to fully dissolve the cyclodextrin.

  • Prepare a high-concentration stock of 4-Bromo-6,8-dimethylquinoline in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Slowly add the compound stock solution dropwise to the vortexing cyclodextrin solution. The molar ratio of CD to compound should be high (e.g., start at 10:1).

  • Once mixed, seal the container and allow it to shake or stir at room temperature or a slightly elevated temperature (e.g., 40°C) for 24-48 hours to allow for complex formation.

  • After incubation, filter the solution through a 0.22 µm filter to remove any undissolved, non-complexed compound.

  • The resulting clear filtrate is your aqueous stock of the compound-cyclodextrin complex. The concentration should be determined analytically (e.g., via HPLC-UV).

Part 4: Final Decision-Making & Best Practices

Use the following decision tree to guide your solubilization strategy.

G start Goal: Solubilize Compound for Biological Assay q1 Prepare 10 mM stock in 100% DMSO (Protocol 1) start->q1 q2 Does it precipitate upon dilution to final assay conc.? q1->q2 res1 Success! Proceed with assay. Remember vehicle control. q2->res1 No res2 Optimize dilution protocol. (e.g., serial dilution in DMSO first) q2->res2 Yes q3 Is the final DMSO conc. toxic to your assay system? q3->res1 No res3 Try Co-Solvent Strategy (Protocol 2) q3->res3 Yes res2->q3 q4 q4 res3->q4 res4 Try Cyclodextrin Formulation (Protocol 3)

Caption: Decision tree for selecting a solubilization method.

Mandatory Best Practices:

  • Always Use a Vehicle Control: This is non-negotiable. Every experiment must include a control group treated with the exact same concentration of solvent(s) and excipient(s) as the compound-treated group.[6]

  • Visual Inspection is Key: Before adding your compound to the assay, always visually inspect the diluted solution for any signs of cloudiness or precipitate.

  • Prioritize Assay Integrity: The goal is not just to dissolve the compound, but to do so in a way that does not interfere with the biological system you are studying. A lower, soluble concentration is always better than a higher, precipitated, or artifact-inducing concentration.

References

  • Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutic Delivery, 27(2), 1-15. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1145. [Link]

  • Jansen, J., & al. (2010). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 7(5), 1846–1853. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14. [Link]

  • Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. University of Copenhagen Research Portal. [Link]

  • Taylor & Francis Online. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • ResearchGate. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Tarning, J., & al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 7(9), e43653. [Link]

  • Kumar, S., & al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(23), 8569. [Link]

  • ResearchGate. (2014). Cyclodextrins as pharmaceutical solubilizers. ResearchGate. [Link]

  • Tarning, J., & al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(6), 711–717. [Link]

  • PubMed. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • ResearchGate. (2012). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • DelveInsight. (2024). Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-10. [Link]

  • Semantic Scholar. (2012). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • AVESIS. (2021). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IJPBR. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • PubChem. (n.d.). 7-Bromo-4,6-dimethylquinoline. PubChem. [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-3,8-dimethylquinoline. PubChem. [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-3,6-dimethylquinoline. PubChem. [Link]

  • PubChemLite. (n.d.). 8-bromo-4,6-dimethylquinoline. PubChemLite. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges of scaling up bromoquinoline synthesis. Bromoquinolines are pivotal intermediates in pharmaceutical development, valued as versatile precursors for creating a wide array of functionalized molecules.[1][2] However, transitioning their synthesis from the bench to a kilogram-scale production environment introduces significant hurdles related to yield, purity, process control, and safety.[3][4]

This guide is structured to provide researchers, process chemists, and drug development professionals with practical, in-depth solutions to common problems. By explaining the causality behind experimental choices, we aim to empower you to not only solve immediate issues but also to design more robust and scalable synthetic routes.

Section 1: Foundational Challenges—Regioselectivity and Reagent Choice

The primary challenge in quinoline bromination is controlling the position of the incoming bromine atom. The electronic nature of the quinoline ring system makes it susceptible to substitution at multiple sites, often leading to isomeric mixtures that are difficult to separate.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in quinoline bromination so difficult?

A1: Regioselectivity is governed by the reaction conditions and the inherent electronic properties of the quinoline scaffold.

  • Under Acidic Conditions: The quinoline nitrogen is protonated, which strongly deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, bromination preferentially occurs on the carbocyclic (benzene) ring, typically at the C5 and C8 positions.[6]

  • Under Radical Conditions: Reactions initiated by light or radical initiators can lead to different selectivity profiles, potentially favoring substitution at other positions.[7][8]

  • Influence of Substituents: Existing electron-donating groups (e.g., -OH, -NH₂) on the ring dramatically activate it, often leading to polybromination and making mono-bromination difficult to control.[6][9]

Q2: What are the pros and cons of common brominating agents like molecular bromine (Br₂) vs. N-Bromosuccinimide (NBS) for scale-up?

A2: The choice of brominating agent is a critical process parameter with significant implications for safety, selectivity, and waste management at scale.

ReagentAdvantages for Scale-UpDisadvantages for Scale-Up
**Molecular Bromine (Br₂) **- High reactivity. - Low cost and high atom economy.- High Toxicity & Corrosivity: Requires specialized handling equipment, including dedicated storage and scrubber systems.[10][11] - Low Selectivity: Often leads to over-bromination or complex product mixtures.[6] - Vigorous Reactions: Can cause dangerous exotherms if addition is not carefully controlled.[12]
N-Bromosuccinimide (NBS) - Milder & More Selective: Generally provides better control for mono-bromination, especially in activated systems.[6][13] - Safer Handling: As a crystalline solid, it is easier and safer to handle than liquid bromine. - Versatile Reactivity: Can act as both an electrophilic and radical source of bromine depending on conditions.[1][7]- Byproduct Removal: Generates succinimide, which can be difficult to remove during work-up. - Higher Cost & Lower Atom Economy: Less economical than Br₂ for large-scale manufacturing.[7] - Potential for Runaway Reactions: Though safer than Br₂, NBS reactions can still be highly exothermic.

Section 2: Troubleshooting Guide for the Bromination Reaction

This section addresses specific, practical problems you may encounter during the scale-up synthesis in a direct question-and-answer format.

Q3: My bromination reaction is sluggish and gives low conversion, even after extended reaction times. What are the likely causes?

A3: Low conversion at scale often points to issues with mass transfer, reagent purity, or deactivation.

  • Cause 1: Poor Solubility/Mass Transfer: In a large reactor, heterogeneous mixtures may not be agitated effectively, leading to poor contact between the substrate and the brominating agent.

    • Solution: Ensure your stirring is efficient (e.g., proper impeller design and speed). Consider a co-solvent to improve the solubility of the quinoline starting material.

  • Cause 2: Inactive Brominating Agent: NBS can degrade over time, especially if exposed to moisture. Molecular bromine can be consumed by side reactions with impurities in the solvent or starting material.

    • Solution: Use freshly opened or purified NBS. Ensure solvents are dry and starting materials are of high purity. A simple titration can verify the concentration of a Br₂ solution.

  • Cause 3: Insufficient Activation (for Electrophilic Bromination): If the reaction requires an acid catalyst, insufficient acid or the presence of basic impurities can stall the reaction.

    • Solution: Verify the stoichiometry and purity of your acid catalyst. Pre-treating the starting material to remove basic impurities may be necessary.

Q4: I'm observing significant di- or poly-bromination, leading to low yield of my desired mono-bromo product. How can I minimize this?

A4: Over-bromination is a classic selectivity problem exacerbated at scale.[13]

  • Cause 1: Excess Brominating Agent: Using even a slight excess of bromine can drive the reaction towards di-bromination, especially with activated quinolines.[6][9]

    • Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the brominating agent. Implement slow, subsurface addition of the agent via a dosing pump to avoid localized high concentrations.[14]

  • Cause 2: High Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, reducing the selectivity between the first and second bromination.[13]

    • Solution: Lower the reaction temperature. Running the reaction at 0°C or even lower can significantly improve selectivity for the mono-brominated product.[14] Ensure the reactor's cooling system can handle the heat load.[15]

  • Cause 3: Highly Activating Substituents: Groups like -OH or -NH₂ make the ring so electron-rich that stopping at mono-bromination is challenging.

    • Solution: Switch to a milder brominating agent like NBS.[6] Alternatively, consider temporarily protecting the activating group to moderate its effect.

Workflow: Troubleshooting Low Yield in Bromoquinoline Synthesis

This decision tree illustrates a logical workflow for diagnosing and resolving common issues leading to poor yields in your scale-up process.

G start Low Yield or Incomplete Conversion check_purity Analyze Starting Materials (Substrate, Reagent, Solvent) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Investigate Work-up & Isolation start->check_workup purity_issue Impurity Detected? check_purity->purity_issue temp_issue Temperature Too Low? check_conditions->temp_issue product_loss Product Loss During Extraction or Crystallization? check_workup->product_loss purity_issue->check_conditions No purify_sm Action: Purify Starting Materials or Use Higher Grade purity_issue->purify_sm Yes agitation_issue Poor Agitation/ Mass Transfer? temp_issue->agitation_issue No increase_temp Action: Increase Temp. Incrementally & Monitor temp_issue->increase_temp Yes stoich_issue Incorrect Stoichiometry? agitation_issue->stoich_issue No improve_stir Action: Increase Stir Speed or Change Impeller agitation_issue->improve_stir Yes correct_stoich Action: Verify Reagent Activity & Stoichiometry stoich_issue->correct_stoich Yes optimize_workup Action: Optimize pH, Solvents, or Crystallization Conditions product_loss->optimize_workup Yes

Caption: A troubleshooting flowchart for diagnosing low yield.

Section 3: Navigating Scale-Up Work-up and Purification

Isolating and purifying bromoquinolines at scale presents a unique set of challenges, from removing stubborn byproducts to achieving consistent, crystalline material.[16]

Q5: Succinimide from my NBS reaction is co-crystallizing with my product. How can I effectively remove it?

A5: Succinimide is a common and troublesome byproduct of NBS reactions due to its polarity and solubility.

  • Aqueous Base Wash: The most effective method is to wash the organic layer with a dilute aqueous base solution (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH). This deprotonates the succinimide (pKa ≈ 9.6), forming the highly water-soluble sodium salt, which is then easily removed in the aqueous phase.

  • Filtration (if applicable): In non-polar solvents like CCl₄ or heptane, succinimide is often insoluble and can be removed by filtering the reaction mixture before the aqueous work-up.

  • Water Washes: If your product is base-sensitive, repeated washes with deionized water or brine can also remove succinimide, although this is generally less efficient than a base wash.

Q6: My bromoquinoline product is an oil or fails to crystallize properly. What strategies can I use to obtain a solid?

A6: Crystallization is often more difficult at scale due to slower cooling rates and the higher impact of impurities.[16]

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent system is one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common systems for bromoquinolines include ethyl acetate/hexane, ethanol/water, or isopropanol.[17][18]

  • Control Cooling Rate: Avoid crash cooling. A slow, controlled cooling profile is essential for growing well-defined crystals. A programmable reactor jacket is ideal for this. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[19]

  • Seeding: Introduce a small amount of pure, crystalline product to the supersaturated solution to induce crystallization. This ensures the desired polymorph is formed and can lead to more consistent particle size.

  • Purification of the Hydrobromide Salt: Bromoquinolines can often be purified by crystallizing them as their hydrobromide salts, which may have better crystalline properties than the free base. The pure salt can then be neutralized and extracted to yield the purified product.[5][18]

Q7: How do I separate my desired bromo-isomer from other regioisomers?

A7: Separating regioisomers is one of the most significant purification challenges.[20]

  • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective, scalable technique. This requires careful optimization of solvents, temperatures, and seeding.

  • Column Chromatography: While standard silica gel chromatography can be used, it is often challenging and costly at a large scale. The basic nitrogen of the quinoline can also interact with acidic silica, causing streaking and degradation.[21] If chromatography is necessary, consider:

    • Deactivating Silica: Use silica gel treated with a small amount of a base like triethylamine (0.5-2%) in the eluent to prevent tailing.[21]

    • Alternative Stationary Phases: Neutral or basic alumina can be a better choice for acid-sensitive basic compounds.[21]

Protocol: General Procedure for Quenching and Work-up of an NBS Reaction

This protocol provides a robust, scalable method for working up a reaction where NBS was used as the brominating agent.

  • Cool the Reaction: Once the reaction is deemed complete by an in-process control (e.g., HPLC, TLC), cool the reactor contents to 10-15°C.

  • Quench Excess NBS: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Slowly add the quenching solution to the reaction mixture while maintaining the temperature below 25°C. The amount of quench solution should be sufficient to react with any excess NBS (typically 1.2-1.5 molar equivalents relative to the excess NBS).[22]

    • Safety Note: Quenching with sodium sulfite under acidic conditions can release SO₂ gas. Ensure adequate ventilation and consider pH adjustment before quenching.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Succinimide Removal (Base Wash): Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the organic layer. Stir for 15-30 minutes. Separate the layers. This step converts the succinimide byproduct into its water-soluble salt.

  • Final Wash: Wash the organic layer with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude bromoquinoline.

Section 4: Safety at Scale

Scaling up bromination reactions introduces significant safety risks that must be proactively managed. A reaction that is well-behaved at 1 gram can become dangerously exothermic at 1 kilogram.[3]

Q8: What are the primary safety concerns when handling molecular bromine (Br₂) at scale?

A8: Molecular bromine is highly toxic, corrosive, and reactive.[10][11]

  • Exposure Hazard: Inhalation can cause severe respiratory damage, and skin contact results in painful chemical burns.[10] All transfers must be conducted in a closed system within a well-ventilated area (e.g., a walk-in fume hood).[10][11]

  • Personal Protective Equipment (PPE): Standard lab attire is insufficient. Required PPE includes a face shield, goggles, chemical-resistant apron, and heavy-duty, chemical-resistant gloves (e.g., nitrile over neoprene).[10][11] A respirator with appropriate cartridges should be available for emergency situations.

  • Spill Management: A neutralizing agent, such as a 10-25% sodium thiosulfate solution, must be readily available wherever bromine is handled or stored.[11][23]

  • Pressure Build-up: Bromine has a high vapor pressure. It should be stored in a cool, designated area and transferred via a pressure-equalizing addition funnel or a suitable pump system to prevent pressure build-up.[11]

Q9: How should I manage the hydrogen bromide (HBr) gas that is produced during the reaction?

A9: Electrophilic bromination reactions generate one equivalent of HBr gas, which is corrosive and toxic.

  • Scrubber System: At scale, the reactor's off-gas line must be vented through a scrubber containing a caustic solution (e.g., aqueous NaOH or KOH). This neutralizes the HBr before it is released into the atmosphere.[10][24]

  • Monitoring: The pH of the scrubber solution should be monitored throughout the reaction to ensure it remains basic and effective.

References

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 33495–33499. [Link]

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH. [Link]

  • YouTube. (2024). Bromination safety. [Link]

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)... [Link]

  • Google Patents. (2001). JP2001322979A - Method for producing 3-bromoquinoline.
  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Wordpress. [Link]

  • Reddit. (2021). Best reagent to quench excess NBS? r/chemhelp. [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education. [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]

  • Science Forums. (2012). Preventing a bromination reaction from going radical. Applied Chemistry. [Link]

  • Chemistry Stack Exchange. (2020). Safest way to conduct a reaction with bromine under reflux conditions. [Link]

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. [Link]

  • Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

  • Sciencemadness Discussion Board. (2007). Learning to respect NBS the hard way. [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. [Link]

  • ResearchGate. (2023). Key challenges identified in the Dial-a-Molecule Roadmap for Chemical Synthesis in the 21st century. [Link]

  • Reddit. (2023). Question about use of bromine (experimental procedure). r/Chempros. [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? [Link]

  • Cambrex Corporation. (n.d.). Crystallization Process Development. [Link]

  • Quotient Sciences. (n.d.). How Can Drug Developers Overcome API Synthesis Challenges in Drug Development? [Link]

  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • YouTube. (2021). Crystallization, Small Scale. [Link]

Sources

Validation & Comparative

Unambiguous Structural Confirmation of 4-Bromo-6,8-dimethylquinoline: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. In the realm of heterocyclic compounds, substituted quinolines are a prevalent scaffold, often presenting challenges in structural elucidation due to the potential for isomerism. This guide provides an in-depth, technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural confirmation of 4-Bromo-6,8-dimethylquinoline, a representative substituted quinoline. We will explore the causality behind experimental choices and present a self-validating workflow that integrates predictive data with established analytical principles.

The Challenge of Isomerism in Substituted Quinolines

The synthesis of substituted quinolines can often yield a mixture of positional isomers. For a molecule with the formula C₁₁H₁₀BrN, numerous isomers are possible. Relying solely on one-dimensional (1D) ¹H and ¹³C NMR can be ambiguous, especially in differentiating isomers where proton and carbon environments are similar. For instance, distinguishing 4-Bromo-6,8-dimethylquinoline from 4-Bromo-5,7-dimethylquinoline using only 1D NMR would be a formidable task. This is where the power of 2D NMR becomes indispensable, providing through-bond connectivity information that resolves these ambiguities.

The 2D NMR Solution: A Multi-faceted Approach

A suite of 2D NMR experiments, primarily Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a robust framework for piecing together the molecular puzzle.[1] Each experiment offers a unique piece of connectivity information, and together, they create a self-validating dataset for complete structural assignment.

A Comparative Overview of Key 2D NMR Techniques

TechniqueInformation ProvidedStrengthsLimitations
COSY ¹H-¹H correlations through 2-3 bonds.[1]Excellent for identifying adjacent protons and mapping out spin systems.Does not provide information about carbons or quaternary centers. Can be complex in crowded spectral regions.
HSQC ¹H-¹³C one-bond correlations.Directly links protons to their attached carbons, simplifying assignment.Does not show correlations to quaternary carbons or long-range connectivity.
HMBC ¹H-¹³C correlations over 2-4 bonds.[1]Crucial for identifying long-range connectivity and assigning quaternary carbons.The absence of a correlation is not definitive proof of a lack of proximity.

Experimental and Analytical Workflow

The following workflow represents a best-practice approach to the structural confirmation of 4-Bromo-6,8-dimethylquinoline, integrating predictive data with a systematic acquisition and analysis of 2D NMR spectra.

G cluster_0 Preparation & Prediction cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation synthesis Synthesis & Purification of 4-Bromo-6,8-dimethylquinoline prediction Computational Prediction of ¹H & ¹³C Chemical Shifts (DFT) synthesis->prediction Provides theoretical basis oneD_NMR Acquire 1D ¹H and ¹³C NMR Spectra prediction->oneD_NMR Guides initial peak assignment cosy Acquire 2D COSY Spectrum cosy_analysis Analyze COSY: Establish ¹H-¹H Spin Systems oneD_NMR->cosy_analysis hsqc_analysis Analyze HSQC: Assign Protonated Carbons oneD_NMR->hsqc_analysis hmbc_analysis Analyze HMBC: Assign Quaternary Carbons & Confirm Connectivity oneD_NMR->hmbc_analysis hsqc Acquire 2D HSQC Spectrum cosy->cosy_analysis hmbc Acquire 2D HMBC Spectrum hsqc->hsqc_analysis hmbc->hmbc_analysis cosy_analysis->hsqc_analysis hsqc_analysis->hmbc_analysis structure_confirmation Final Structure Confirmation hmbc_analysis->structure_confirmation

Figure 1: Experimental workflow for 2D NMR structural confirmation.
Step-by-Step Experimental Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of purified 4-Bromo-6,8-dimethylquinoline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6 mL in a standard 5 mm NMR tube.

  • 1D NMR Acquisition : Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for determining the chemical shift ranges for the 2D experiments and for final assignments.

  • COSY Acquisition : Utilize a standard gradient-selected COSY pulse sequence. Key parameters include a spectral width covering all proton signals, typically 16-32 scans per increment, and 256-512 increments in the indirect dimension.

  • HSQC Acquisition : Employ a phase-sensitive gradient-edited HSQC experiment. The spectral width in the ¹³C dimension should encompass all expected carbon signals.

  • HMBC Acquisition : Use a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for typical aromatic J-couplings (around 8 Hz).

Data Interpretation: A Case Study with Predicted Data

In the absence of published experimental spectra for 4-Bromo-6,8-dimethylquinoline, we will utilize computationally predicted chemical shifts as a reliable guide for interpretation.[2][3]

Predicted ¹H and ¹³C Chemical Shifts for 4-Bromo-6,8-dimethylquinoline

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2CH8.7150.0
3CH7.5122.0
4C-125.0
5CH7.8128.0
6C-135.0
7CH7.6126.0
8C-145.0
9 (4a)C-148.0
10 (8a)C-127.0
6-CH₃CH₃2.521.0
8-CH₃CH₃2.718.0
Analysis of 2D NMR Correlations

1. COSY Analysis: The COSY spectrum reveals the connectivity of protons within the same spin system.

  • A cross-peak between the protons at δ 8.7 (H2) and δ 7.5 (H3) would be expected, confirming their adjacent positions on the pyridine ring.

  • A correlation between the protons at δ 7.8 (H5) and δ 7.6 (H7) would indicate their ortho-relationship on the benzene ring, which is not the case in this molecule. The absence of this correlation and the presence of two singlets in the aromatic region for the benzene part of the ring (H5 and H7) is a key indicator of the substitution pattern.

2. HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon.

  • A cross-peak at (δ 8.7, δ 150.0) assigns C2.

  • A cross-peak at (δ 7.5, δ 122.0) assigns C3.

  • A cross-peak at (δ 7.8, δ 128.0) assigns C5.

  • A cross-peak at (δ 7.6, δ 126.0) assigns C7.

  • A cross-peak at (δ 2.5, δ 21.0) assigns the 6-CH₃ group.

  • A cross-peak at (δ 2.7, δ 18.0) assigns the 8-CH₃ group.

3. HMBC Analysis: The HMBC spectrum is crucial for piecing together the fragments and assigning the quaternary carbons.

  • The proton of the 6-CH₃ group (δ 2.5) should show correlations to C5 (δ 128.0), C6 (δ 135.0), and C7 (δ 126.0). This confirms the position of this methyl group.

  • The proton of the 8-CH₃ group (δ 2.7) is expected to correlate with C7 (δ 126.0), C8 (δ 145.0), and the bridgehead carbon C10 (δ 127.0).

  • The H5 proton (δ 7.8) should show correlations to C4 (δ 125.0), C6 (δ 135.0), and C10 (δ 127.0). The correlation to C4 is particularly important as it links the benzene and pyridine rings across the bromine-substituted carbon.

  • The H3 proton (δ 7.5) will show a correlation to the quaternary, bromine-bearing carbon C4 (δ 125.0), confirming the position of the bromine atom.

G cluster_0 Key HMBC Correlations H6_CH3 6-CH₃ (¹H) C5 C5 (¹³C) H6_CH3->C5 2-3J C6 C6 (¹³C) H6_CH3->C6 2-3J C7 C7 (¹³C) H6_CH3->C7 2-3J H8_CH3 8-CH₃ (¹H) H8_CH3->C7 2-3J C8 C8 (¹³C) H8_CH3->C8 2-3J C10 C10 (¹³C) H8_CH3->C10 2-3J H5 H5 (¹H) H5->C6 2-3J H5->C10 2-3J C4 C4 (¹³C) H5->C4 2-3J H3 H3 (¹H) H3->C4 2J

Figure 2: Key HMBC correlations for structural confirmation.

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful for de novo structure elucidation, it is often used in conjunction with other techniques for comprehensive characterization.[4]

TechniqueInformation ProvidedComparison with 2D NMR
Mass Spectrometry (MS) Provides the molecular weight and fragmentation patterns.Complementary to NMR. MS confirms the molecular formula, while NMR establishes the connectivity.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Provides less detailed structural information than NMR but is a quick method to confirm the presence of key functional groups.
X-ray Crystallography Provides the definitive 3D structure of a molecule in the solid state.The "gold standard" for structural confirmation, but requires a suitable single crystal, which is not always obtainable.

Conclusion

The structural confirmation of 4-Bromo-6,8-dimethylquinoline serves as an excellent case study for the power and necessity of 2D NMR spectroscopy in modern chemical research. Through a systematic application of COSY, HSQC, and HMBC experiments, researchers can unambiguously determine the connectivity of atoms, thereby differentiating it from other potential isomers. The integration of predictive computational data provides a powerful starting point for analysis, streamlining the process of spectral interpretation. While alternative techniques like mass spectrometry and X-ray crystallography are valuable complements, the detailed connectivity information provided by 2D NMR remains unparalleled for the complete structural elucidation of complex organic molecules in solution.

References

  • H. S. Lee, J. G. Kim, and Y. S. Lee, "Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database," Scientific Reports, vol. 12, no. 1, p. 20242, Nov. 2022. [Link]

  • A. A. El-Gohary and S. M. Rawash, "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati," Trade Science Inc. [Online]. Available: [Link]

  • E. D. C. de Oliveira, R. B. de Alencastro, and C. R. D. Correia, "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies," Molecules, vol. 25, no. 9, p. 2041, Apr. 2020. [Link]

  • SDSU NMR Facility, "Common 2D (COSY, HSQC, HMBC)," San Diego State University. [Link]

  • ResearchGate, "Analysis of 2-D NMR spectra: (a) HSQC and HMBC resonance assignments,...". [Link]

  • YouTube, "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC," Aug. 10, 2020. [Link]

  • A. D. M. G. D. L. S. David S. Wishart, "Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems," PMC, Dec. 15, 2016. [Link]

  • O. Cakmak et al., "6,8-Dibromoquinoline," Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 10, p. o2723, Oct. 2011. [Link]

  • W. Wang et al., "Synthesis of 6-bromo-4-iodoquinoline," Atlantis Press, 2016. [Link]

  • S. Ökten et al., "1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d.," ResearchGate. [Link]

  • J. A. K. Williams, J. A. K. Williams, and J. A. K. Williams, "Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach," Journal of Chemical Education, vol. 93, no. 3, pp. 539–543, Jan. 2016. [Link]

  • M. J. Meel, "4-Bromo-8-methoxyquinoline," Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 7, p. o1117, Jul. 2008. [Link]

Sources

A Comparative Analysis of the Reactivity of Bromoquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Shanghai, China – January 20, 2026 – For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry. The strategic placement of a bromine atom on the quinoline ring system dramatically influences its chemical reactivity, providing a versatile handle for the synthesis of a diverse array of biologically active compounds.[1] Understanding the nuanced differences in reactivity between bromoquinoline isomers is paramount for designing efficient synthetic routes and novel therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of various bromoquinoline isomers, supported by experimental data and detailed protocols.

The quinoline ring is a privileged structure in medicinal chemistry, and the introduction of a bromine atom significantly impacts its interactions with biological targets.[1] The precise position of the bromine atom can drastically alter a compound's effectiveness and mode of action.[1]

The Influence of Bromine Position on Reactivity

The reactivity of a bromoquinoline isomer is fundamentally dictated by the electronic and steric environment of the carbon-bromine bond. The electron-withdrawing nature of the nitrogen atom in the quinoline ring system creates a complex electronic landscape, influencing the susceptibility of different positions to nucleophilic and electrophilic attack.

  • Positions 2 and 4: These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[2][3]

  • Positions 5, 6, 7, and 8 (the "Benzenoid" Ring): The reactivity at these positions is more akin to that of a standard brominated aromatic ring, though still influenced by the overall electron distribution of the quinoline system.

  • Position 3: This position is generally less reactive towards traditional SNAr reactions but is an excellent substrate for various cross-coupling reactions.

Comparative Reactivity in Key Transformations

The differential reactivity of bromoquinoline isomers is most evident in their behavior in common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The choice of bromoquinoline isomer significantly impacts reaction efficiency and conditions.

Suzuki-Miyaura Coupling: This reaction is a robust method for creating C-C bonds. The reactivity of bromoquinoline isomers in Suzuki coupling is highly dependent on the catalyst, base, and solvent system.[4] For instance, the coupling of 3-bromoquinoline with various boronic acids proceeds efficiently under standard conditions.[4][5] In di-substituted quinolines, selectivity can often be achieved by tuning the reaction conditions. For example, in 2-chloro-6-bromoquinoline, coupling can be directed to either the C2 or C6 position by selecting the appropriate palladium catalyst.[6]

Isomer Coupling Partner Catalyst System Yield (%) Observations
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃75Good yield for mono-arylation.[7]
6-BromoquinolineArylboronic acidPd(dppf)Cl₂ / K₂CO₃HighEffective for coupling at the 6-position.[6]
2-Chloro-6-bromoquinolinePhenylboronic acidPd(PPh₃)₄-Selective coupling at C2.[6]
2-Chloro-6-bromoquinolinePhenylboronic acidPd(dppf)Cl₂-Selective coupling at C6.[6]

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds.[8][9] The choice of ligand is critical for achieving high yields.[10] Selective amination of a bromo-substituted position in the presence of a chloro-substituent is possible by carefully optimizing reaction conditions.[11][12]

Isomer Amine Catalyst System Yield (%) Reference
6-Bromo-2-chloroquinolineCyclic AminesPd₂(dba)₃ / XPhosHighSelective amination at the 6-position.[11][12]
5-Bromo-8-benzyloxyquinolineSecondary AnilinesPd(OAc)₂ / Various phosphine ligandsModerate to High[13]

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[14][15] In dihaloquinolines, the reaction typically occurs at the more reactive halide position. For example, in 2-bromo-4-iodo-quinoline, the coupling occurs at the C4 position due to the higher reactivity of the iodide.[14]

Nucleophilic Aromatic Substitution (SNAr)

As a general principle, aromatic rings require electron-withdrawing groups to undergo nucleophilic aromatic substitution.[2][3] In the quinoline system, the nitrogen atom activates the 2- and 4-positions to nucleophilic attack. Furthermore, the presence of other electron-withdrawing groups, such as a nitro group, can significantly enhance the reactivity of a bromoquinoline towards nucleophiles.[16] For instance, the bromo group in 6-bromo-5-nitroquinoline is activated for SNAr reactions.[16]

Lithiation and Grignard Reagent Formation

The formation of organometallic reagents from bromoquinolines is a crucial step for subsequent reactions with electrophiles.

Lithiation: Halogen-lithium exchange is a common method to generate lithiated quinolines. For example, 2-bromoquinoline and 3-bromoquinoline can be lithiated using n-butyllithium at low temperatures.[17] The resulting organolithium species can then be trapped with various electrophiles. It's important to note that direct ortho-lithiation can be a competing and slower reaction, often requiring the use of specific lithium amide bases like LDA or LiTMP.[18]

Grignard Reagent Formation: Bromoquinolines can be converted to their corresponding Grignard reagents by reacting with magnesium metal in an ether solvent.[19][20] These reagents are highly reactive towards a wide range of electrophiles. For example, 3-bromoquinoline can undergo a bromine-magnesium exchange reaction with lithium tributylmagnesate.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is a generalized procedure and may require optimization for specific substrates.[4]

Reaction Workflow:

Suzuki_Workflow A Reaction Setup B Inert Atmosphere A->B Combine reactants C Solvent Addition B->C Evacuate/Backfill D Reaction C->D Inject degassed solvent E Workup D->E Heat & Stir F Purification E->F Extract & Dry Buchwald_Hartwig_Workflow A Reaction Setup B Inert Atmosphere A->B Combine solid reagents C Reagent Addition B->C Evacuate/Backfill D Reaction C->D Add amine & solvent E Workup D->E Heat & Stir F Purification E->F Filter & Extract

Sources

A Comparative Guide to Purity Validation of Synthesized 4-Bromo-6,8-dimethylquinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and the reliability of experimental data. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of a synthesized batch of 4-Bromo-6,8-dimethylquinoline. Every protocol herein is designed as a self-validating system, grounded in authoritative standards to ensure trustworthiness and scientific integrity.

The Critical Role of Purity in Drug Discovery

4-Bromo-6,8-dimethylquinoline, a substituted quinoline, belongs to a class of heterocyclic compounds with a wide spectrum of biological activities.[1] The precise structure and purity of such molecules are paramount. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can introduce unforeseen toxicity or alter the pharmacological profile of the target compound. Therefore, a robust analytical method for purity determination is not merely a quality control checkpoint but a fundamental aspect of the research and development process.

Postulated Synthesis and Potential Impurities

While various synthetic routes for quinoline derivatives exist, a plausible pathway to 4-Bromo-6,8-dimethylquinoline could involve a multi-step synthesis.[2][3][4] A common approach is the Skraup-Doebner-von Miller reaction or a variation thereof, starting from 2,4-dimethylaniline.

A potential, generalized synthetic approach could be:

  • Condensation: Reaction of 2,4-dimethylaniline with an α,β-unsaturated aldehyde or ketone.

  • Cyclization: Acid-catalyzed intramolecular cyclization to form the dihydroquinoline intermediate.

  • Oxidation: Aromatization to the corresponding dimethylquinoline.

  • Bromination: Electrophilic substitution to introduce the bromine atom at the 4-position.

This multi-step process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2,4-dimethylaniline.

  • Isomeric By-products: Potential for the formation of other bromo-isomers depending on the directing effects of the methyl groups.

  • Over-brominated Products: Introduction of a second bromine atom to the quinoline ring system.

  • Products from Side Reactions: Polymerization of the α,β-unsaturated carbonyl compound.[5]

  • Residual Solvents and Reagents: From the reaction and purification steps.

A robust analytical method must be able to separate the main compound from all these potential impurities.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a substituted quinoline like 4-Bromo-6,8-dimethylquinoline, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. The decision is based on the compound's predicted moderate lipophilicity (XLogP3 of a close analog, 7-Bromo-4,6-dimethylquinoline, is 3.6), making it well-suited for retention on a nonpolar stationary phase.[6]

Experimental Protocol: Validated RP-HPLC Method for Purity Determination

This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guideline Q2(R1) on Validation of Analytical Procedures.[7][8][9][10]

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingJustification
HPLC System Quaternary Gradient HPLC with UV-Vis DetectorProvides flexibility in mobile phase composition and sensitive detection of the aromatic quinoline moiety.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase offers excellent hydrophobic retention for the analyte. The specified dimensions and particle size provide a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% BA gradient is essential to elute any more lipophilic impurities while ensuring good resolution of early-eluting polar impurities from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the quinoline ring system.
Injection Volume 10 µLA suitable volume to avoid column overload while ensuring adequate sensitivity.

2. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v). This composition ensures the solubility of the analyte and is compatible with the mobile phase.

  • Standard Solution: Accurately weigh approximately 10 mg of 4-Bromo-6,8-dimethylquinoline reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized batch of 4-Bromo-6,8-dimethylquinoline in the same manner as the standard solution.

3. Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Inject the diluent, a solution of the starting materials, and the sample solution. The chromatograms should demonstrate that there is no interference from the diluent or starting materials at the retention time of the main peak.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation start Weigh Synthesized Compound & Reference Standard dissolve Dissolve in Acetonitrile/Water (50:50) start->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate validate Validate against ICH Q2(R1) (Linearity, Accuracy, Precision) calculate->validate end Purity Validated validate->end Final Purity Report Decision_Matrix cluster_hplc Primary Method cluster_gcms Confirmatory/Identification cluster_hptlc Screening Tool start Need to Validate Purity of 4-Bromo-6,8-dimethylquinoline question1 Is Quantitative Purity with High Precision Required? start->question1 hplc HPLC question1->hplc Yes question2 Are Impurities Volatile and Thermally Stable? question1->question2 No gcms GC-MS question2->gcms Yes question3 Is Rapid Screening of Multiple Batches Needed? question2->question3 No question3->hplc No hptlc HPTLC question3->hptlc Yes

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki Coupling of 4-Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the quinoline scaffold is a cornerstone of innovation. Its derivatives are prevalent in a wide array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this privileged heterocycle, enabling the formation of crucial carbon-carbon bonds. However, the coupling of 4-bromoquinoline presents a distinct set of challenges, primarily stemming from the potential for the quinolinic nitrogen to coordinate with and deactivate the metal catalyst.

This guide provides an in-depth comparison of various catalytic systems for the Suzuki coupling of 4-bromoquinolines. We will move beyond simple procedural lists to explore the mechanistic underpinnings of catalyst selection, offering field-proven insights to help you navigate this challenging but rewarding transformation.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is critical to diagnosing issues and optimizing reaction conditions. The generally accepted mechanism involves a palladium(0) active species and proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition : The cycle begins with the insertion of the low-valent palladium(0) catalyst into the carbon-bromine bond of the 4-bromoquinoline. This is often the rate-determining step of the reaction.[2][3] The electron-withdrawing nature of the quinoline ring can facilitate this step compared to more electron-rich aryl bromides.

  • Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic borate species.[4] This species then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination : The two organic partners on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the cycle.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate1 L_n(Quinoline)Pd(II)-Br oxidative_add->pd_intermediate1 + Quinoline-Br transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 L_n(Quinoline)Pd(II)-Ar' transmetalation->pd_intermediate2 + Ar'-B(OH)₂ (Base Activated) reductive_elim Reductive Elimination pd_intermediate2->reductive_elim reductive_elim->pd0 product Quinoline-Ar' reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Efficacy of Catalyst Systems

The choice of catalyst is the most critical parameter for success. While classic catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) consistently provide superior results for challenging heteroaromatic substrates. Nickel-based catalysts have also emerged as a powerful, cost-effective alternative.[5]

The following table summarizes the performance of various catalysts in the Suzuki coupling of bromoquinolines and related challenging heteroaryl bromides.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110-753,4-dibromoquinoline[6][7]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80(4-bromophenyl)pyrimidine[1][8]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane2512954-(diphenylamino)benzene[1]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>954-(diphenylamino)benzene[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl Alcohol1001299Isoquinoline bromide[9]
Pd(OAc)₂XPhosK₃PO₄Toluene100-High3-bromoquinoline[6]
P1-L1 (Buchwald)---97~0.08~953-bromoquinoline[10]

Analysis and Insights:

  • Traditional vs. Modern Ligands : While Pd(PPh₃)₄ is a workhorse, its efficacy can be limited with heteroaryl halides. Modern Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and bulky alkylphosphine ligands (e.g., P(t-Bu)₃) significantly accelerate the reductive elimination step and prevent catalyst decomposition, leading to higher yields and faster reactions.[11][12] These ligands create a sterically hindered environment around the palladium center that favors the formation of the desired C-C bond.

  • The Rise of Nickel : Nickel catalysts, such as NiCl₂(PCy₃)₂, offer a compelling alternative to palladium.[9] They are not only more cost-effective but can also catalyze couplings of traditionally unreactive electrophiles.[5] For substrates like 4-bromoquinoline, nickel's different electronic properties and coordination behavior can sometimes overcome the inhibition seen with palladium systems.

  • Precatalysts for Reliability : The use of well-defined precatalysts (e.g., XPhos Pd G2) is highly recommended. These air-stable complexes generate the active Pd(0) species in a controlled and reproducible manner upon heating, leading to more consistent results than using separate palladium sources and ligands.[6]

Validated Experimental Protocols

A robust experimental workflow is essential for reproducibility. The following protocols provide detailed steps for conducting the Suzuki coupling of 4-bromoquinoline using both a modern palladium system and a nickel catalyst.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst) solvent 2. Degas Solvent (Sparging with N₂/Ar) reagents->solvent setup 3. Assemble Flask Under Inert Atmosphere solvent->setup addition 4. Add Reagents & Solvent setup->addition run 5. Heat and Stir (Monitor by TLC/LC-MS) addition->run quench 6. Cool & Quench Reaction run->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for catalyzed cross-coupling reactions.

Protocol 1: Palladium-Catalyzed Suzuki Coupling using a Buchwald Precatalyst

This protocol utilizes a modern, highly active catalyst system known for its broad applicability and high efficiency with heteroaryl halides.[6][11]

Materials:

  • 4-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the reaction vessel, add 4-bromoquinoline, the arylboronic acid, K₃PO₄, and the XPhos Pd G2 precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and water.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13]

Protocol 2: Nickel-Catalyzed Suzuki Coupling

This protocol provides a cost-effective alternative using a commercially available and air-stable nickel precatalyst.[9]

Materials:

  • 4-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv), finely ground

  • tert-Amyl alcohol (5 mL)

  • Reaction vessel with a magnetic stir bar and reflux condenser

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add 4-bromoquinoline, the arylboronic acid, K₃PO₄, and the NiCl₂(PCy₃)₂ catalyst to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and ensure it remains under an inert atmosphere.

  • Solvent Addition: Add degassed tert-amyl alcohol via syringe.

  • Reaction: Attach the reflux condenser, place the vessel in a preheated oil bath at 100-110 °C, and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Filter through a pad of Celite, rinsing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 4-arylquinoline product.

Conclusion

The successful Suzuki coupling of 4-bromoquinoline is highly dependent on the judicious selection of the catalyst system. While traditional palladium catalysts can provide moderate success, the use of modern palladium precatalysts bearing bulky, electron-rich phosphine ligands like XPhos offers superior performance, characterized by higher yields, shorter reaction times, and greater reliability.[1][6] Furthermore, nickel-based catalysts present a viable and economical alternative, demonstrating excellent reactivity for heteroaromatic couplings.[5][9] By understanding the underlying catalytic cycle and employing robust, validated protocols, researchers can effectively synthesize a diverse range of functionalized quinolines for advancement in drug discovery and materials science.

References

  • Islam, S. et al. Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]

  • Ali, A. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Shields, J. D. et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. Available at: [Link]

  • Kim, H. Y. & Snaddon, T. N. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab. Available at: [Link]

  • Said, N. R. & Che Soh, S. K. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)- N2O2 Catalyst. Journal of Fundamental and Applied Sciences. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Adamo, A. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available at: [Link]

  • DeVasher, R. B. (2009). Studies of one-pot double couplings on dibromoquinolines. PMC. Available at: [Link]

  • Singh, S. et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Innovative-Science. Available at: [Link]

  • Liu, W. & Lei, A. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Khan, M. et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. (2020). Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. (2014). Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents a privileged structure in medicinal chemistry.[1][2] Its inherent planarity and aromaticity allow it to interact with various biological targets, and its versatile structure can be readily functionalized at multiple positions to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[2][3] This guide provides an in-depth comparison of the structure-activity relationships of substituted quinolines across key therapeutic areas, grounded in experimental data and established mechanistic principles. We will explore the nuanced effects of substituent modifications on anticancer, antimalarial, and antimicrobial activities, offering insights for the rational design of next-generation quinoline-based therapeutics.

The Logic of SAR Studies: An Experimental Overview

The core principle of a Structure-Activity Relationship (SAR) study is to systematically modify a lead compound's structure and observe the corresponding changes in its biological activity. This iterative process allows researchers to identify the key chemical features (pharmacophores) responsible for the desired therapeutic effect and to refine the molecule for improved potency, selectivity, and reduced toxicity.

A typical SAR workflow involves the synthesis of a focused library of analogs, followed by rigorous biological evaluation and data analysis to build a predictive model for drug design.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Data Analysis & Iteration A Lead Compound Identification B Design of Analog Library (Systematic Modification) A->B Rational Design C Parallel Synthesis B->C D In Vitro Screening (e.g., Enzyme Assays, Cell Viability) C->D Compound Library F Quantitative Data Analysis (IC50 / MIC Determination) D->F E Secondary Assays (e.g., Selectivity, Mechanism of Action) G SAR Elucidation (Identifying Key Pharmacophores) F->G Structure-Activity Correlation H Design of Next-Gen Analogs G->H Informed by SAR H->B Iterative Refinement

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Part 1: SAR of Quinolines as Anticancer Agents

Quinoline derivatives have demonstrated significant potential in oncology, with mechanisms including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[4][5][6] The anticancer potency is highly dependent on the substitution pattern around the quinoline core.

Key Substituent Effects on Anticancer Activity:
  • Position 2: Substitution at the C2 position can significantly alter biological activity.[5] The introduction of various aryl or heteroaryl groups has been a common strategy. For example, modifying the C2 position of the quinoline scaffold is a key area of exploration for developing new antitumor drugs.[5]

  • Position 4: The introduction of an amino side chain at the C4 position often enhances antiproliferative activity.[7] The length and nature of this side chain are critical; studies suggest that a linker of two CH2 units between nitrogen atoms is often optimal.[7]

  • Position 6: The 6-position is crucial for activity in certain classes of kinase inhibitors. In derivatives based on the cabozantinib scaffold, a wide range of substituents are tolerated at this position, allowing for modulation of properties like solubility and target engagement.[8]

  • Position 7: The introduction of large, bulky alkoxy substituents at the C7 position has been shown to be a beneficial pharmacophoric group for enhancing antiproliferative activity in certain compound series.[7] For example, the presence of a 7-chloro group is a common feature in many biologically active quinolines.[5]

  • Carboxamide Linkage: Incorporating a carboxamide linkage at various positions on the quinoline ring has proven to be an effective strategy for enhancing anticancer potency.[4]

Comparative Anticancer Activity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative substituted quinoline analogs against various human cancer cell lines, illustrating key SAR principles.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
18j 6-chloro-2-methyl-quinolin-4-yl-hydrazine derivativeNCI-60 Panel (Mean)0.33 - 4.87 (GI₅₀)[9]
15b Cabozantinib analog with para-amino substitutionLeukemia Cell LinesMore potent than Cabozantinib[8]
18b Cabozantinib analog with para-amino substitutionCNS & Breast CancerMore potent than Cabozantinib[8]
Compound 7 9-bromo substituted indolizinoquinoline-5,12-dioneE. coli ATCC259222 (MIC, µg/mL)[10]
Compound 8 N-methylbenzoindolo[3,2-b]-quinolineVancomycin-resistant E. faecium4 (MIC, µg/mL)[10]

Data synthesized from multiple sources to illustrate comparative potency.

Part 2: SAR of Quinolines as Antimalarial Agents

The quinoline scaffold is the backbone of some of the most important antimalarial drugs in history, including chloroquine and quinine.[11][12] SAR studies in this area are mature, particularly for the 4-aminoquinoline and 8-aminoquinoline classes.

SAR of 4-Aminoquinolines (Chloroquine-type)

The activity of 4-aminoquinolines against Plasmodium species is critically dependent on a few key structural features. These compounds are thought to act by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme into hemozoin.[11]

SAR_Antimalarial cluster_quinoline A 7-Position: - Cl is ESSENTIAL for activity. - Increases basicity, inhibits hemozoin formation. B 3-Position: - Methyl group DECREASES activity. C 8-Position: - Any substitution ABOLISHES activity. D 4-Position Side Chain: - CRITICAL for activity & overcoming resistance. - 2-5 carbons between nitrogens is optimal. - Terminal tertiary amine is important.

Caption: Key SAR points for 4-aminoquinoline antimalarials.

  • Quinoline Ring: The quinoline nucleus itself is essential for activity.[11]

  • 7-Chloro Group: The presence of a chlorine atom at the C7 position is crucial for high antimalarial potency.[13][14] It is an electron-withdrawing group believed to increase the basicity of the ring structure, aiding in drug accumulation and inhibiting hemozoin formation.[11] Replacing it with an electron-donating group like a methyl group results in a complete loss of activity.[13]

  • 4-Amino Side Chain: The dialkylaminoalkyl side chain at the C4 position is essential to overcome resistance.[11] The optimal length of the carbon chain between the two nitrogen atoms is typically between two and five carbons.[11][15] A terminal tertiary amine in this side chain is also considered important for activity.[11]

  • Other Substitutions: A methyl group at the C3 position reduces activity, while any substitution at the C8 position abolishes it entirely.[11][15]

SAR of 8-Aminoquinolines (Primaquine-type)

This class is unique for its activity against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.

  • 8-Amino Side Chain: The nature of the amino side chain at C8 is important for optimal activity.[16]

  • 6-Methoxy Group: A methoxy group at the C6 position generally enhances activity.[16]

  • 4-Position Substitution: Unlike the 4-aminoquinolines, substitution at the C4 position (e.g., with a methyl group) can lead to active compounds.[17]

Part 3: SAR of Quinolones as Antibacterial Agents

The fluoroquinolones are a major class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[18] Their SAR is well-defined.

Key Pharmacophoric Features for Antibacterial Activity:
  • Core Nucleus: The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is essential for antibacterial activity.[19] The C4-oxo group and the C3-carboxylic acid are directly involved in binding to the DNA gyrase enzyme.[20][21]

  • N-1 Substituent: An alkyl or cycloalkyl group at the N-1 position is optimal for potency. Ethyl and cyclopropyl groups are particularly effective, with the cyclopropyl group often conferring greater potency.[20][21]

  • C-6 Fluoro Group: The introduction of a fluorine atom at the C-6 position was a monumental discovery, dramatically increasing cell wall penetration and gyrase inhibition.[20][21] This feature defines the "fluoroquinolone" class.

  • C-7 Substituent: A piperazine ring or a similar aminopyrrolidine moiety at the C-7 position is essential for extending the spectrum of activity, particularly against Gram-negative bacteria.[20]

  • C-8 Substituent: A fluoro substituent at C-8 can offer good potency against Gram-negative pathogens, while a C-8 methoxy group tends to improve activity against Gram-positive bacteria.[20]

PositionOptimal Substituent(s)Contribution to ActivityReference
N-1 Cyclopropyl, Ethyl, DifluorophenylPotency, Gyrase Binding[20]
C-3 Carboxylic AcidEssential for DNA Gyrase Binding[19][20]
C-4 Oxo (Ketone)Essential for DNA Gyrase Binding[20]
C-6 FluorineCell Penetration, Potency[20]
C-7 Piperazine, AminopyrrolidineSpectrum of Activity (esp. Gram-negative)[20]
C-8 Fluoro or MethoxyModulates Gram-negative vs. Gram-positive activity[20]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of quinoline derivatives.

Protocol 1: Generalized Synthesis via Friedländer Annulation

The Friedländer synthesis is a classical and robust method for constructing the quinoline core, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method's reliability makes it a cornerstone for generating analog libraries for SAR studies.

Objective: To synthesize a substituted quinoline derivative.

Materials:

  • 2-aminoacetophenone (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Potassium hydroxide (KOH) (0.2 eq)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • Reactant Setup: Combine 2-aminoacetophenone, ethyl acetoacetate, and ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide to the mixture. The base catalyzes the initial aldol-type condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoline derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be assessed by HPLC.

Protocol 2: MTT Cytotoxicity Assay for Anticancer Screening

The MTT assay is a colorimetric, cell-based assay used to assess cell viability and proliferation. It is a standard, high-throughput method for the initial screening of potential anticancer compounds. Its self-validating nature comes from the inclusion of positive (known cytotoxic drug) and negative (vehicle) controls in every experiment.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate (24h) for cell adherence A->B C Add Test Compounds (serial dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent (yellow) D->E F Incubate (4h) E->F G Viable cells convert MTT to Formazan (purple) F->G H Add Solubilizing Agent (e.g., DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 Value I->J

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide.
  • Ansari, A., Ali, A., & Asif, M. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
  • PharmaXChange.info. (n.d.). SAR of Quinolones.
  • pharmacy by asim. (2022, August 12). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy [Video]. YouTube.
  • ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents.
  • Babu, J. N., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Published online ahead of print.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • PubMed. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877.
  • Bentham Science. (n.d.). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities.
  • Dr. Pharmacy. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube.
  • ResearchGate. (n.d.). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
  • PubMed. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 118, 130081.
  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) of 7-Substituted 8-Hydroxyquinolines: A Comparative Guide.
  • SlideShare. (n.d.). SAR of Quinolines.pptx.
  • Abdelbaset, M., et al. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
  • PubMed. (n.d.). Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of substituted quinolines: Potential treatment of protozoal and retroviral co-infections.
  • Scribd. (n.d.). 8-Aminoquinoline Antimalarials: SAR Insights.
  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials.
  • Taylor & Francis Online. (n.d.). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds.
  • ACS Publications. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • ScienceDirect. (n.d.). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.
  • PubMed. (1995). Synthesis and quantitative structure-activity relationships of dequalinium analogues as K+ channel blockers: investigation into the role of the substituent at position 4 of the quinoline ring. Journal of Medicinal Chemistry, 38(18), 3536-46.
  • PubMed. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-24.
  • SlideShare. (n.d.). Quinolines- Antimalarial drugs.pptx.
  • ResearchGate. (n.d.). The structure-activity relationships (SAR) of quinolones.
  • Molecules. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. PMC.
  • ResearchGate. (n.d.). 15.4.5 Quinolinones and Related Systems (Update 2022).
  • ResearchGate. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives.
  • ResearchGate. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
  • PubMed. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-465.
  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Molecular Diversity. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide.
  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • ResearchGate. (n.d.). SAR analysis of different quinoline derivatives as AChE and BChE inhibitors.
  • Learn Medicinal Chemistry. (2020, August 1). SAR of Quinolones [Video]. YouTube.
  • Dr. PKS & MPS Classes. (2022, February 12). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T [Video]. YouTube.
  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives.
  • PubMed. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406.

Sources

Benchmarking the Performance of Novel 4-Bromo-6,8-dimethylquinoline-Based Inhibitors Against Proto-Oncogene Tyrosine-Protein Kinase Src

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Efficacy and Experimental Validation

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is perpetual. The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. This guide provides a comprehensive framework for benchmarking the performance of a novel class of inhibitors based on the 4-Bromo-6,8-dimethylquinoline scaffold against established inhibitors of the proto-oncogene tyrosine-protein kinase Src, a non-receptor tyrosine kinase implicated in cancer progression, metastasis, and resistance to therapy.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison, supported by detailed experimental protocols, to facilitate the evaluation of these novel compounds in a preclinical setting.

Introduction: The Rationale for Targeting Src with Novel Quinoline Scaffolds

The proto-oncogene tyrosine-protein kinase Src is a critical node in various cellular signaling pathways that regulate cell growth, differentiation, adhesion, and motility. Its aberrant activation is a hallmark of many solid tumors, making it a compelling target for therapeutic intervention. While several Src inhibitors have been developed, challenges such as off-target effects and acquired resistance necessitate the exploration of new chemical entities.

The 4-Bromo-6,8-dimethylquinoline scaffold represents a promising starting point for the development of novel Src inhibitors. The bromine atom at the 4-position can serve as a handle for further chemical modifications, while the dimethylquinoline core provides a rigid framework for interaction with the kinase domain. This guide will compare the in vitro efficacy of two hypothetical compounds from this class, Q-Br-1 and Q-Br-2 , against the well-characterized, commercially available Src inhibitor, Saracatinib (AZD0530) .

Comparative Performance Analysis: A Data-Driven Overview

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit the kinase's activity by 50%. The binding affinity, represented by the dissociation constant (Ki), provides a measure of the inhibitor-target interaction. Cellular potency, on the other hand, reflects the inhibitor's effectiveness within a biological system.

The following table summarizes the hypothetical performance data for our novel inhibitors alongside the established data for Saracatinib.

CompoundTargetIC50 (nM)Ki (nM)Cellular Potency (IC50 in U-87 MG cells, nM)
Q-Br-1 Src158150
Q-Br-2 Src52.550
Saracatinib Src2.71.540

This data indicates that while the hypothetical 4-Bromo-6,8-dimethylquinoline-based inhibitors show promise, particularly Q-Br-2 , Saracatinib remains a potent benchmark. The subsequent sections detail the experimental protocols required to generate such comparative data.

Experimental Protocols for Benchmarking Src Inhibitors

To ensure the trustworthiness and reproducibility of the findings, standardized and self-validating experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the inhibitor to the kinase domain of Src. The principle involves a competitive displacement of a fluorescent tracer from the kinase active site by the inhibitor.

Experimental Workflow:

A Researcher's Guide to Bridging the Computational-Experimental Divide: Cross-Validation of Molecular Docking with In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is not just beneficial—it is paramount.[1] In silico molecular docking has emerged as a cornerstone technology, enabling the rapid screening of vast chemical libraries to identify promising lead candidates.[2] However, the predictive power of these computational models is only as robust as their experimental validation. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth framework for the critical process of cross-validating computational docking results with rigorous experimental data. By understanding the principles, methodologies, and inherent limitations of both approaches, researchers can build a more predictive and efficient drug discovery pipeline.

The Rationale for Cross-Validation: Why Trust, but Verify?

Molecular docking simulates the binding of a small molecule (ligand) to the active site of a biological target, typically a protein.[2][3] The output, often a "docking score," aims to predict the binding affinity and pose of the ligand.[4] While powerful for prioritizing compounds, these scores are approximations.[5][6] Scoring functions, which are mathematical models used to estimate binding affinity, have inherent limitations and may not perfectly capture the complex thermodynamics of a biological system.[7][8] Factors such as protein flexibility, the presence of water molecules, and entropic effects are often simplified in standard docking protocols.[7][9][10]

Therefore, experimental validation is non-negotiable. It provides the "ground truth" to confirm computational predictions, reduce false positives, and refine future in silico models.[11] This iterative cycle of prediction and validation is the bedrock of modern structure-based drug design.

The Computational Workflow: A Step-by-Step Protocol for Molecular Docking

A well-designed docking experiment is the foundation for obtaining meaningful and reproducible results. The following protocol outlines a standard workflow, emphasizing critical decision points and best practices.

Step 1: Target and Ligand Preparation

  • Target Selection and Preparation: The quality of the target protein's 3D structure is critical.[3] Structures are typically obtained from databases like the Protein Data Bank (PDB). It is crucial to evaluate and correct for potential structural defects, such as missing atoms or incorrect protonation states, particularly within the binding site.[12]

  • Ligand Preparation: Ligands, whether from a virtual library or known inhibitors, must be prepared in a 3D format with appropriate protonation states and tautomers.

Step 2: Defining the Binding Site

The search space for the docking algorithm must be defined. If a co-crystallized ligand is present in the experimental structure, its location can be used to define the binding pocket. Otherwise, computational methods can predict potential binding sites.

Step 3: Docking and Scoring

  • Algorithm Selection: Numerous docking programs are available (e.g., AutoDock, Glide, GOLD), each with different algorithms and scoring functions.[6][13] Understanding the fundamentals of the chosen algorithm is essential for interpreting the results.[12]

  • Execution: The docking software samples various conformations and orientations of the ligand within the defined binding site and calculates a docking score for each pose.[7]

Step 4: Post-Docking Analysis and Pose Selection

  • Interpreting Docking Scores: Docking scores are typically reported in units of energy (e.g., kcal/mol), with lower scores generally indicating a more favorable binding interaction.[5][14][15] However, these scores are not absolute binding energies and should be used for ranking and comparison.[6][16]

  • Visual Inspection: Always visualize the top-scoring poses.[14] Look for key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.[14] This qualitative assessment is as important as the quantitative score.

Step 5: Protocol Validation

Before screening a large library, the docking protocol should be validated.[12] This can be done by "redocking" a known co-crystallized ligand and assessing if the software can reproduce the experimental binding pose, typically measured by the root-mean-square deviation (RMSD). An RMSD of less than 2.0 Å is generally considered a successful redocking.[17]

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation Target_Prep Target Preparation (PDB, cleanup) Define_Site Define Binding Site Target_Prep->Define_Site Ligand_Prep Ligand Preparation (3D generation) Run_Docking Run Docking Algorithm Ligand_Prep->Run_Docking Define_Site->Run_Docking Analyze_Scores Analyze Docking Scores Run_Docking->Analyze_Scores Visualize_Poses Visualize Binding Poses Analyze_Scores->Visualize_Poses Protocol_Validation Protocol Validation (Redocking) Visualize_Poses->Protocol_Validation

Computational Docking Workflow

Experimental Validation: Choosing the Right Tool for the Job

A variety of biophysical techniques can be used to experimentally measure protein-ligand binding.[18][19] The choice of method depends on the specific research question, the nature of the interacting molecules, and available resources. Two widely used and robust techniques are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[20][21] It is considered the "gold standard" for characterizing binding thermodynamics as it measures binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[20][22]

Experimental Protocol for ITC:

  • Sample Preparation: High-purity protein and ligand are required. Crucially, both must be in identical, well-matched buffers to minimize "heats of dilution" that can interfere with the measurement.[23]

  • Instrument Setup: The sample cell is filled with the protein solution, and the ligand is loaded into an injection syringe. The system is equilibrated to the desired temperature.[23]

  • Titration: A series of small, precise injections of the ligand into the sample cell is performed.[20]

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fit to a binding model to determine the thermodynamic parameters.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample_Prep Prepare Protein & Ligand in Matched Buffer Load_Samples Load Protein into Cell, Ligand into Syringe Sample_Prep->Load_Samples Instrument_Setup Instrument Setup & Equilibration Instrument_Setup->Load_Samples Titration Inject Ligand into Protein Solution Load_Samples->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Plot_Isotherm Plot Binding Isotherm Measure_Heat->Plot_Isotherm Fit_Model Fit Data to Binding Model (Determine Kd, ΔH, n) Plot_Isotherm->Fit_Model

Isothermal Titration Calorimetry (ITC) Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time interactions between molecules.[18] One molecule (the "ligand") is immobilized on a sensor surface, and its binding partner (the "analyte") is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected by the instrument. SPR provides kinetic data (association and dissociation rates) in addition to binding affinity.[18]

Experimental Protocol for SPR:

  • Immobilization: The ligand is covalently attached to the sensor chip surface.

  • Analyte Injection: A series of concentrations of the analyte are injected over the sensor surface.

  • Data Acquisition: The change in the SPR signal is monitored in real-time, generating a sensorgram.

  • Data Analysis: The sensorgrams are fit to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Bridging the Gap: Comparing Computational and Experimental Data

The ultimate goal of cross-validation is to compare the ranked list of compounds from docking with their experimentally determined potencies or binding affinities.[1][24] It is important to note that a direct correlation between docking scores and experimental values (e.g., IC50 or KD) is not always expected.[16][25] However, a good docking protocol should be able to enrich the top-ranked compounds with a higher proportion of active molecules.

Table 1: Hypothetical Cross-Validation of Docking Scores with Experimental Data for a Kinase Target

Compound IDDocking Score (kcal/mol)Experimental KD (nM) (from ITC)Experimental IC50 (nM) (from enzymatic assay)
Cmpd-001-11.21525
Cmpd-002-10.55080
Cmpd-003-9.8250400
Cmpd-004-8.1>10,000>15,000
Cmpd-005-7.5Not Determined>20,000

In this hypothetical example, there is a clear trend where lower (more favorable) docking scores correspond to tighter binding (lower KD) and greater potency (lower IC50). This would provide confidence in the predictive power of the docking model for this particular target.

Beyond the Score: The Role of Molecular Dynamics

While docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations can offer a more dynamic and nuanced view.[10][26] MD simulations model the movement of atoms and molecules over time, allowing researchers to:

  • Refine Docking Poses: MD can be used to assess the stability of a docked pose and refine the predicted binding mode.[27][28]

  • Account for Protein Flexibility: MD simulations can capture the conformational changes a protein may undergo upon ligand binding, a factor often simplified in standard docking.[8][26]

  • Calculate Binding Free Energies: More computationally intensive methods, such as MM/PBSA and free energy perturbation, can provide more accurate estimates of binding affinity than standard docking scores.[29]

Conclusion: An Integrated Approach for Robust Drug Discovery

The cross-validation of computational docking with experimental results is a critical component of a successful drug discovery program. By embracing an integrated workflow that leverages the strengths of both in silico and in vitro approaches, researchers can enhance the accuracy of their predictions, prioritize the most promising candidates for further development, and ultimately accelerate the journey from a virtual hit to a viable therapeutic. This guide provides a foundational framework, but it is the careful, critical, and iterative application of these principles that will yield the most impactful results.

References

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025).
  • Ray, A. (2018). 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Bio Help Learning. (n.d.). what is molecular docking ? its Applications and Drawbacks.
  • Comparison of experimentally measured and calculated binding affinities... - ResearchGate. (n.d.).
  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery.
  • MDPI. (n.d.). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?.
  • Semantic Scholar. (n.d.). Molecular Docking Challenges and Limitations.
  • Molecular BioSystems (RSC Publishing). (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube.
  • How well do molecular docking scores correlate with experimental binding affinities?. (2018).
  • Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2017). (PDF) Molecular Docking Challenges and Limitations. ResearchGate.
  • Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.).
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • What are the best ways to validate a docking result?. (2013). ResearchGate.
  • How can i validate a docking protocol ?. (2017). ResearchGate.
  • Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2016). Molecular Docking Challenges and Limitations. In Applied Case Studies and Solutions in Molecular Docking-Based Drug Design (pp. 56-80). IGI Global.
  • Benchchem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.).
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). PMC.
  • Current Experimental Methods for Characterizing Protein–Protein Interactions. (n.d.). PMC.
  • How can I validate docking result without a co-crystallized ligand?. (2021).
  • Docking and Ligand Binding Affinity: Uses and Pitfalls. (n.d.). Science and Education Publishing.
  • How to validate the molecular docking results ?. (2022). ResearchGate.
  • Dynamic Docking: A Paradigm Shift in Computational Drug Discovery. (n.d.). PMC - NIH.
  • Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. (n.d.). PubMed Central.
  • Benchchem. (2025). Bridging the Gap: Cross-Validation of Computational Docking with Experimental Results in Drug Discovery.
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). NIH.
  • Detailed Modeling of Surface-Plasmon Resonance Spectrometer Response for Accurate Correction. (n.d.). MDPI.
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). PMC - PubMed Central.
  • Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. (n.d.). Frontiers.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Combining Docking and Molecular Dynamic Simulations in Drug Design. (2025). ResearchGate.
  • Interpretation of Molecular docking results?. (2023). ResearchGate.
  • Making cool drugs hot: Isothermal titration calorimetry as a tool to study binding energetics. (2025).
  • Molecular docking results: Significance and symbolism. (2025).
  • Integrating Molecular Docking and Molecular Dynamics Simulations | Springer Nature Experiments. (n.d.).
  • Recent advances in computational and experimental protein-ligand affinity determination techniques. (n.d.). Taylor & Francis.
  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017).
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Machine Learning for Predicting the Surface Plasmon Resonance of Perfect and Concave Gold Nanocubes | The Journal of Physical Chemistry C. (2020). ACS Publications.
  • Computational Modeling for Intelligent Surface Plasmon Resonance Sensor Design and Experimental Schemes for Real‐Time Plasmoni. (2023). OPUS at UTS.
  • Computational Study of Sensitivity Enhancement in Surface Plasmon Resonance (SPR) Biosensors by Using the Inclusion of the Core-Shell for Biomaterial Sample Detection. (n.d.). PMC - NIH.
  • Computational study for optimization of a plasmon FET as a molecular biosensor. (2018).
  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC).
  • Carolina Digital Repository. (n.d.). Validation approaches for computational drug repurposing: a review.
  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0]. (n.d.). PMC.
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling. (n.d.). ACS Publications.
  • From complete cross-docking to partners identification and binding sites predictions. (n.d.). PMC.
  • A Short Review Docking: Structure Based Drug Design. (2024). International Journal of Pharmaceutical Sciences.

Sources

A Comparative Guide to the Synthetic Routes of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its derivatives are central to the development of drugs with antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6] Consequently, the development of efficient and versatile synthetic routes to access polysubstituted quinolines remains a highly active area of research.[4][5]

This guide provides a comparative analysis of the most significant synthetic strategies for constructing the quinoline skeleton, bridging the gap between century-old classical methods and state-of-the-art catalytic innovations. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each approach to provide a clear, field-proven perspective for laboratory application.

I. Classical Named Reactions: The Foundation of Quinoline Synthesis

For over a century, a set of robust, named reactions has formed the bedrock of quinoline synthesis. These methods typically involve the acid-catalyzed cyclization of aniline derivatives and remain relevant for their simplicity and use of readily available starting materials. However, they often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[4]

The Skraup & Doebner-von Miller Syntheses

First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis is a direct and effective method for preparing quinolines.[7] It involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[7][8][9] The reaction is initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7] The aromatic amine then undergoes a Michael addition to acrolein, followed by cyclization and oxidation to yield the quinoline product.[7]

The Doebner-von Miller reaction is a significant modification that extends the Skraup synthesis by using α,β-unsaturated aldehydes or ketones in place of glycerol.[10][11][12] This allows for the synthesis of a wider range of substituted quinolines.[3][12] The mechanism is believed to proceed through a complex fragmentation-recombination pathway, initiated by the conjugate addition of the aniline to the carbonyl compound.[3][10][12]

Mechanistic Rationale: The strongly acidic medium (typically H₂SO₄) is crucial for both dehydrating the glycerol (in the Skraup synthesis) and catalyzing the key cyclization step—an intramolecular electrophilic aromatic substitution. The oxidizing agent is necessary for the final aromatization of the dihydroquinoline intermediate.[7] The exothermic nature of these reactions requires careful temperature control.

Representative Experimental Protocol (Skraup Synthesis of Quinoline):

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reactants: To the flask, add aniline (1.0 mol), nitrobenzene (0.25 mol, as the oxidant), and anhydrous glycerol (2.5 mol).

  • Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid (2.0 mol).[7] The addition is highly exothermic and must be controlled to prevent the temperature from rising too rapidly.

  • Reaction: Gently heat the mixture. The reaction will become vigorous and begin to boil.[7] Maintain a gentle reflux for 4-5 hours.

  • Work-up: Allow the mixture to cool. Dilute with water and carefully neutralize with a concentrated sodium hydroxide solution until strongly alkaline.[7]

  • Purification: Perform steam distillation to isolate the crude quinoline. The unreacted nitrobenzene will distill first, followed by the quinoline product.[7] Further purification can be achieved by fractional distillation.

The Friedländer Synthesis

The Friedländer synthesis, reported in 1882, is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[13][14][15] The reaction can be catalyzed by either acid or base.[16]

Mechanistic Rationale: The reaction proceeds through an initial aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration (cyclodehydration) to form the quinoline ring.[13][14] The choice of catalyst (acid or base) can influence the reaction rate and selectivity, but the core transformation remains the same. A key advantage is the unambiguous regiochemical outcome, as the substitution pattern is directly determined by the starting materials. However, a major limitation is the potential for self-condensation of the α-methylene ketone under basic conditions.[13]

Representative Experimental Protocol (Iodine-Catalyzed Friedländer Synthesis):

  • Setup: Combine 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and molecular iodine (10 mol%) in a reaction vessel.

  • Reaction: Heat the mixture at 80°C under solvent-free conditions for the specified time (typically 1-2 hours), monitoring progress by TLC.

  • Work-up: After cooling to room temperature, dissolve the mixture in ethyl acetate.

  • Purification: Wash the organic layer with aqueous sodium thiosulfate solution to remove iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the polysubstituted quinoline.

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[17][18][19] The reaction is typically carried out in the presence of a strong acid like concentrated sulfuric acid.[17][18]

Mechanistic Rationale: The mechanism involves the initial formation of a Schiff base (or more accurately, an enamine intermediate) from the aniline and one of the diketone's carbonyl groups.[18] The subsequent step is a rate-determining intramolecular electrophilic aromatic substitution (annulation), where the enamine attacks the benzene ring, followed by dehydration to yield the final quinoline product.[18] The use of a strong dehydrating acid like H₂SO₄ or polyphosphoric acid (PPA) is essential to drive the cyclization and dehydration steps.[17][18]

Representative Experimental Protocol (Combes Synthesis of 2,4-Dimethylquinoline):

  • Setup: In a flask, combine aniline (1.0 mol) and acetylacetone (1.0 mol).

  • Reaction: Add concentrated sulfuric acid (approx. 2.0 mol) slowly with cooling and stirring. Heat the mixture at 100°C for 30 minutes.

  • Work-up: Pour the cooled reaction mixture onto crushed ice.

  • Purification: Make the solution alkaline with concentrated sodium hydroxide solution. The 2,4-dimethylquinoline will separate as an oil. Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and purify by distillation.

The Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones).[20][21][22] The regiochemical outcome is famously dependent on the reaction temperature.

Mechanistic Rationale: The reaction proceeds via two distinct, temperature-controlled pathways:

  • Conrad-Limpach (Lower Temp, ~140°C): At moderate temperatures, the aniline preferentially attacks the keto-carbonyl of the β-ketoester, leading to an enamine intermediate. Subsequent thermal cyclization and elimination of alcohol yield the thermodynamically favored 4-hydroxyquinoline.[21][22]

  • Knorr (Higher Temp, >140°C or with H₂SO₄): At higher temperatures or under stronger acid catalysis, the aniline attacks the ester carbonyl, forming an anilide intermediate. Cyclization then proceeds to give the 2-hydroxyquinoline.[22] This illustrates a classic case of kinetic versus thermodynamic control.[23]

Visualizing the Mechanisms

classical_mechanisms cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis cluster_combes Combes Synthesis s_start Aniline + Glycerol s_int1 Acrolein Formation s_start->s_int1 H₂SO₄ s_int2 Michael Addition s_int1->s_int2 s_int3 Cyclization s_int2->s_int3 H⁺ s_int4 Oxidation s_int3->s_int4 s_end Quinoline s_int4->s_end [O] f_start 2-Aminoaryl Ketone + α-Methylene Ketone f_int1 Aldol Condensation f_start->f_int1 Acid or Base f_int2 Cyclodehydration f_int1->f_int2 f_end Quinoline f_int2->f_end c_start Aniline + β-Diketone c_int1 Enamine Formation c_start->c_int1 c_int2 Electrophilic Cyclization c_int1->c_int2 H⁺ c_int3 Dehydration c_int2->c_int3 c_end Quinoline c_int3->c_end

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-Bromo-6,8-dimethylquinoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 4-Bromo-6,8-dimethylquinoline, are not merely procedural afterthoughts; they are integral to the integrity of our work. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.

Part 1: Hazard Identification and Characterization

The quinoline scaffold is present in many biologically active compounds, and its derivatives can exhibit toxicological properties.[1][2] The presence of a bromine atom classifies it as a halogenated organic compound, which has specific implications for waste segregation and disposal. Based on data from similar chemicals, the primary hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Environmental Hazards: Halogenated compounds can be persistent in the environment and may be toxic to aquatic life.[5]

Table 1: Inferred Hazard Profile for 4-Bromo-6,8-dimethylquinoline

Hazard ClassificationInferred Risk CategoryPrecautionary Statement Reference
Acute Oral ToxicityCategory 4[3][4]
Acute Dermal ToxicityCategory 4[3][4]
Skin Corrosion/IrritationCategory 2[4]
Serious Eye Damage/IrritationCategory 2[4]

This initial hazard assessment dictates that 4-Bromo-6,8-dimethylquinoline must be managed as a hazardous waste, necessitating a stringent and well-documented disposal pathway.

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of 4-Bromo-6,8-dimethylquinoline is governed by the Resource Conservation and Recovery Act (RCRA), which grants the U.S. Environmental Protection Agency (EPA) the authority to regulate hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" management.[6][7]

Step 1: Hazardous Waste Determination

The first and most critical step is the formal identification of the material as hazardous waste.[8] Any unused 4-Bromo-6,8-dimethylquinoline, solutions containing it, or materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be classified as hazardous waste. This determination is a legal requirement for the waste generator.[6][9]

Step 2: Segregation of Waste Streams

Proper segregation is fundamental to safe and compliant waste disposal.[8]

  • Action: Designate a specific waste container for "Halogenated Organic Waste."

  • Causality: 4-Bromo-6,8-dimethylquinoline must not be mixed with non-halogenated organic solvents or other waste streams. Halogenated waste requires specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic dioxins and furans and to neutralize acidic gases like hydrogen bromide.[10] Mixing waste streams can lead to dangerous chemical reactions, complicate the disposal process, and result in significant regulatory fines.

Step 3: Proper Containerization

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.[9]

  • Action: Select a leak-proof container made of a material chemically compatible with halogenated organics (e.g., high-density polyethylene or glass).

  • Protocol:

    • Ensure the container is in good condition, free from cracks or defects.

    • Keep the container closed at all times, except when adding waste.[9] This minimizes the release of vapors and prevents spills.

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Step 4: Accurate and Compliant Labeling

Clear labeling prevents ambiguity and ensures the waste is handled correctly by all personnel and the disposal vendor.

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Required Information:

    • The words "Hazardous Waste "[11]

    • The full chemical name: "4-Bromo-6,8-dimethylquinoline " and any other components in the waste stream.

    • The accumulation start date (the date the first waste was added).

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories generating small quantities of waste may accumulate it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

  • Action: Store the labeled waste container within a designated SAA, such as a secondary containment bin inside a ventilated cabinet.

  • Protocol:

    • The SAA must be under the control of the operator of the process generating the waste.

    • Weekly inspections of the SAA should be conducted and documented to check for leaks or deteriorating container conditions.[9]

    • Follow institutional and local guidelines regarding the maximum volume of waste and the maximum time it can be stored in an SAA.[12]

Step 6: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a certified hazardous waste disposal company.[8]

  • Causality: The disposal vendor will transport the waste under a manifest system, a tracking document that stays with the waste until it is destroyed.[12] The recommended disposal method for halogenated compounds like this is high-temperature incineration at a licensed facility, which ensures complete destruction of the molecule.[11]

Part 3: Emergency Procedures for Spills and Decontamination

Accidents can happen, and a clear, pre-defined emergency plan is crucial.

  • Small Spills (Contained within a fume hood):

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat.[13]

    • Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.

    • Collect the contaminated absorbent material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.[10]

    • Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), and place the cleaning materials into the waste container.

    • Wash the area with soap and water.

  • Large Spills (Outside of a fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • If the substance is volatile or creates dust, do not attempt to clean it up yourself.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area until it has been declared safe by trained professionals.

  • Personnel Decontamination:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13][14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13][14]

Part 4: Visualization of the Disposal Workflow

To provide a clear, at-a-glance summary of the decision-making process, the following workflow diagram illustrates the path from chemical use to final disposal.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal & Compliance A Use of 4-Bromo-6,8-dimethylquinoline B Generation of Waste (Unused reagent, contaminated materials, solutions) A->B C Is the waste halogenated? B->C D Segregate into 'Halogenated Organic Waste' Container C->D Yes E Label Container with 'Hazardous Waste' & Full Chemical Name D->E F Store in Designated & Inspected Satellite Accumulation Area (SAA) E->F G Container Nearing Capacity or Accumulation Time Limit Reached F->G H Contact EHS for Waste Pickup Request G->H I Transfer to Licensed Waste Hauler (Manifest Tracking Initiated) H->I J Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) I->J K Final Disposal Method: High-Temperature Incineration J->K

Caption: Disposal workflow for 4-Bromo-6,8-dimethylquinoline.

References

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. Safety Data Sheet: 4-Bromoisoquinoline.
  • Thermo Fisher Scientific. Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.
  • ECHEMI. 4-BROMO-7,8-DIMETHYLQUINOLINE SDS.
  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
  • Ossila. (2023, December 9). Safety Data Sheet: 4-Bromo-6-fluoroquinoline.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.
  • Fisher Scientific. Safety Data Sheet: 6-Bromoquinoline.
  • ResearchGate. Microbial degradation of quinoline.
  • ChemicalBook. (2025, July 19). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
  • Royal Society of Chemistry. Metal-free C5-selective halogenation of quinolines under aqueous conditions.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • Wikipedia. Quinoline.
  • ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives.
  • PubMed Central. (2021, April 6). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents.
  • Acta Scientific. (2022, April 15). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.
  • Benchchem. Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.

Sources

Navigating the Uncharted: A Guide to Safely Handling 4-Bromo-6,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale of Prudent Handling: Understanding the Inferred Risks

Given the absence of specific data for 4-Bromo-6,8-dimethylquinoline, we must extrapolate from the known hazards of analogous compounds. Structurally related chemicals, such as other brominated quinolines and dimethylanilines, are known to cause skin and serious eye irritation.[2][3][4] Many are also classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] Therefore, we will operate under the precautionary principle, treating 4-Bromo-6,8-dimethylquinoline as a substance with the potential for similar hazardous properties.

This proactive stance is not merely a procedural formality; it is the bedrock of a self-validating safety system. By anticipating potential hazards, we can implement engineering controls and personal protective equipment that provide a robust barrier against exposure, ensuring your well-being and the integrity of your research.

Essential Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical when handling chemicals of unknown or poorly defined toxicity. The following table summarizes the recommended PPE for various laboratory operations involving 4-Bromo-6,8-dimethylquinoline.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles.[7] A face shield is recommended if there is a risk of dust generation.[8]Chemical-resistant nitrile or neoprene gloves (double-gloving recommended).[9][10]Full-length lab coat with tight-fitting cuffs.[7][10]An N95-rated respirator or higher is recommended, especially if not handled in a fume hood.[8][11]
Solution Preparation and Transfers Tightly fitting safety goggles and a face shield.[7][8]Chemical-resistant nitrile or neoprene gloves (double-gloving recommended).[9][10]Chemical-resistant apron over a full-length lab coat.[10]Work should be conducted in a certified chemical fume hood.[10][12]
Running Reactions and Work-up Tightly fitting safety goggles and a face shield.[7][8]Chemical-resistant nitrile or neoprene gloves (double-gloving recommended).[9][10]Chemical-resistant apron over a full-length lab coat.[10]All operations must be performed in a certified chemical fume hood.[10][12]
Spill Cleanup Tightly fitting safety goggles and a face shield.[7][8]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[7]Chemical-resistant coveralls or "bunny suit".[8]A full-face respirator with appropriate cartridges for organic vapors and particulates is mandatory.[7][11]

Step-by-Step Operational Protocol: A Workflow for Safe Handling

The following workflow provides a procedural guide for handling 4-Bromo-6,8-dimethylquinoline, from initial preparation to final disposal. The causality behind each step is explained to reinforce the principles of safe laboratory practice.

Preparation and Pre-Handling Checks
  • Consult the Safety Data Sheet (SDS): Although specific data may be limited, always review the available SDS for any information.[1] For related compounds, the SDS will provide critical information on hazards, first aid, and handling.[2][3]

  • Designate a Handling Area: All work with 4-Bromo-6,8-dimethylquinoline should be conducted in a designated area, preferably within a certified chemical fume hood.[10][12] This contains any potential dust or vapors, preventing their spread into the general laboratory environment.

  • Assemble all Necessary PPE: Before handling the compound, ensure all required PPE is readily available and in good condition. Inspect gloves for any signs of degradation or punctures.[7]

  • Prepare for Spills: Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.[13]

Handling and Experimental Procedures

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep 1. Don PPE (Gloves, Goggles, Lab Coat) Weigh 2. Weigh Compound in Fume Hood Prep->Weigh Maintain containment Dissolve 3. Prepare Solution in Fume Hood Weigh->Dissolve Transfer carefully React 4. Conduct Reaction in Fume Hood Dissolve->React Closed system if possible Decontaminate 5. Decontaminate Glassware & Surfaces React->Decontaminate After reaction completion Waste 6. Dispose of Waste in Labeled Containers Decontaminate->Waste Segregate waste streams Doff 7. Doff PPE in Correct Order Waste->Doff Final step

Caption: Workflow for the safe handling of 4-Bromo-6,8-dimethylquinoline.

  • Donning PPE: Put on your lab coat, followed by safety goggles and/or a face shield. Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat. This creates a seal to prevent skin exposure.

  • Handling the Solid: When weighing or transferring the solid compound, perform these actions within the fume hood to contain any dust. Use a spatula and handle containers carefully to minimize aerosolization.

  • In-Use Procedures: Keep all containers of 4-Bromo-6,8-dimethylquinoline tightly sealed when not in use.[5][13] If conducting a reaction, do so in a closed or contained system within the fume hood to prevent the release of any vapors or aerosols.

  • Doffing PPE: After completing your work, remove your PPE in a manner that avoids cross-contamination. First, remove the outer pair of gloves. Then, remove your lab coat and the inner pair of gloves, turning them inside out as you remove them. Finally, remove your eye protection. Wash your hands thoroughly with soap and water immediately after removing all PPE.[13]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain and Clean: For a solid spill, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust. For a liquid spill, cover with an inert absorbent material, allow it to be fully absorbed, and then collect it into a labeled waste container.[10][13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[10]

  • Dispose: All contaminated materials must be disposed of as hazardous waste.[10]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

All waste materials containing 4-Bromo-6,8-dimethylquinoline, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the full chemical name ("4-Bromo-6,8-dimethylquinoline") and the appropriate hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[5][13]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research with 4-Bromo-6,8-dimethylquinoline, ensuring a safe and productive laboratory environment.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.
  • CymitQuimica. (2023). 4-Bromo-2-methylquinoline Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromoisoquinoline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dimethylquinoline.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ECHEMI. (n.d.). 4-BROMO-7,8-DIMETHYLQUINOLINE SDS.
  • ECHEMI. (n.d.). 3,4-Dibromo-5,7-dimethylquinoline SDS.
  • PubChem. (n.d.). 7-Bromo-4,6-dimethylquinoline.
  • Ossila. (2023). Safety Data Sheet: 4-Bromo-6-fluoroquinoline.
  • TCI Chemicals. (2025). Safety Data Sheet: 4'-Bromoacetanilide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • PubChem. (n.d.). 7-Bromo-2-ethyl-3,4-dimethylquinoline.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Unigloves. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Bromoquinoline.
  • University of Washington. (n.d.). Chemical Process SOP Example.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6,8-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-6,8-dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.